molecular formula C44H44Cl2N12O2 B600987 Losartan Impurity B CAS No. 1159977-48-6

Losartan Impurity B

Katalognummer: B600987
CAS-Nummer: 1159977-48-6
Molekulargewicht: 843.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Losartan Impurity B, chemically identified as [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a principal pharmacopoeial impurity of the antihypertensive drug Losartan. This compound serves as a critical analytical standard in pharmaceutical research and development, primarily for the development and validation of analytical methods . Its application is essential for ensuring drug quality and safety, particularly for Abbreviated New Drug Applications (ANDA) and during commercial production, where precise impurity profiling is mandated by regulatory bodies . Comprehensive impurity screening studies utilizing high-resolution mass spectrometry have demonstrated the importance of monitoring known and unexpected impurities in Losartan drug products to maintain high-quality standards and prevent recalls . As a well-characterized impurity, Losartan Impurity B is integral to these quality assurance procedures, helping to establish the impurity profile of Losartan tablets and contributing to the overall safety of the drug supply . This product is intended for research applications and is not for human or diagnostic use.

Eigenschaften

IUPAC Name

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMRAUQPGDBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675996
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-48-6
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Losartan Impurity B" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Losartan Impurity B, a critical process-related impurity in the manufacturing of Losartan, an angiotensin II receptor blocker (ARB). This document delves into the chemical structure, physicochemical properties, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the toxicological implications and regulatory context surrounding impurity profiling in active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering field-proven insights and validated protocols to ensure the safety and efficacy of Losartan formulations.

Introduction: The Significance of Impurity Profiling in Losartan

Losartan is a potent, orally active antihypertensive agent that functions by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] This action inhibits the vasoconstrictive effects of angiotensin II, thereby lowering blood pressure.[1] As a widely prescribed medication for hypertension and diabetic nephropathy, the purity and quality of Losartan are of paramount importance.[1]

Pharmaceutical impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the U.S. Food and Drug Administration (FDA), mandate stringent control over impurities in APIs.[2][3] This necessity has been underscored by recent concerns over potentially mutagenic impurities, such as nitrosamines and azides, in the sartan class of drugs.[3][4]

Losartan Impurity B is a known impurity listed in the European Pharmacopoeia (EP) and is crucial to monitor during the synthesis of Losartan.[5] Understanding its formation, properties, and analytical control is essential for any scientist working with this API.

Identification and Physicochemical Properties of Losartan Impurity B

Losartan Impurity B is chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.[5] It is also recognized by several synonyms, reflecting its structural characteristics and its appearance as an impurity in other sartans.

Table 1: Key Identifiers for Losartan Impurity B

IdentifierValue
IUPAC Name [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol
Other Names p-(o-1H-tetrazol-5-ylphenyl)benzyl Alcohol[6]
Synonyms Losartan Hydroxy Impurity; Candesartan Hydroxy Impurity; Irbesartan Hydroxy Impurity[2]
CAS Number 160514-13-6[2][6]
Molecular Formula C₁₄H₁₂N₄O[2]
Molecular Weight 252.27 g/mol [2][6]

Chemical Structure

The chemical structure of Losartan Impurity B features a biphenyl core substituted with a tetrazole ring and a hydroxymethyl (benzyl alcohol) group. This structure is closely related to a key intermediate in the synthesis of Losartan.

Caption: Chemical structure of Losartan Impurity B.

Origin and Synthesis Pathway

Losartan Impurity B is primarily a process-related impurity, often originating from the starting materials or intermediates used in the synthesis of Losartan. The synthesis of Losartan typically involves the coupling of a substituted imidazole moiety with a biphenyl tetrazole derivative.[7]

One of the key intermediates in Losartan synthesis is 2-cyano-4'-methyl biphenyl (OTBN).[7] The formation of the tetrazole ring on the biphenyl structure is a critical step. Losartan Impurity B can be considered a precursor or a side-product in this synthetic route, where the methyl group of the biphenyl intermediate is hydroxylated.

The presence of this impurity underscores the importance of controlling the quality of starting materials and optimizing reaction conditions to minimize the formation of side products.

Synthesis_Pathway cluster_0 Losartan Synthesis OTBN 2-Cyano-4'-methyl-biphenyl (OTBN) Tetrazole_Formation Tetrazole Ring Formation OTBN->Tetrazole_Formation Hydroxylation Side Reaction (Hydroxylation) Tetrazole_Formation->Hydroxylation Impurity Formation Coupling Coupling with Imidazole Moiety Tetrazole_Formation->Coupling Losartan_Impurity_B Losartan Impurity B Hydroxylation->Losartan_Impurity_B Losartan_API Losartan API Coupling->Losartan_API

Caption: Simplified schematic of Losartan Impurity B formation.

Analytical Methodologies for Detection and Quantification

The control and quantification of Losartan Impurity B rely on robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the cornerstone technique.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of Losartan from its related impurities. The European Pharmacopoeia provides a standardized method for the analysis of Losartan Potassium and its impurities.[5][8]

Experimental Protocol: HPLC Method for Losartan Impurity Profiling

This protocol is based on established pharmacopeial methods and published research.[5][8][9][10]

  • Chromatographic System:

    • Column: C18 (octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the concentration of Mobile Phase B to elute the more non-polar compounds.

    • Flow Rate: 1.0 - 1.3 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV spectrophotometer at 220 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of Losartan Impurity B reference standard in a suitable diluent (e.g., methanol or mobile phase).

    • Sample Solution: Accurately weigh and dissolve the Losartan API sample in the diluent.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peak corresponding to Losartan Impurity B based on its retention time relative to the main Losartan peak.

    • Quantify the impurity by comparing its peak area to that of the reference standard or by using the area normalization method, provided the response factors are similar.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and in-depth impurity profiling, LC-MS is an invaluable tool. High-resolution mass spectrometry (HRMS) can provide accurate mass data, which aids in the unequivocal identification of impurities, especially unexpected ones.[9]

Pharmacological and Toxicological Considerations

There is limited publicly available data on the specific pharmacological or toxicological profile of Losartan Impurity B. However, the principles of pharmaceutical quality and safety dictate that all impurities should be controlled to the lowest reasonably achievable levels. The concern with any process-related impurity is its potential to exert off-target biological effects or to be toxic.

While Losartan itself has a well-established safety profile, with rare instances of hepatotoxicity, the effects of its impurities are not as well-characterized.[11][12] Therefore, adherence to the impurity thresholds set by regulatory bodies like the ICH is non-negotiable. The use of Losartan Impurity B as a reference standard is critical for validating analytical methods to ensure these thresholds are met.[2]

Regulatory Context and Control Strategies

The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A) that establish thresholds for reporting, identifying, and qualifying impurities in new drug substances. The presence of Losartan Impurity B must be monitored and controlled within these limits.

Control strategies in the manufacturing process include:

  • Raw Material Control: Sourcing high-purity starting materials and intermediates.

  • Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to minimize the formation of side products.

  • Purification Steps: Implementing effective crystallization and chromatographic purification methods to remove impurities from the final API.

  • Analytical Testing: Routine testing of batches using validated analytical methods to ensure compliance with specifications.

Conclusion

Losartan Impurity B is a critical quality attribute in the manufacturing of Losartan API. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a framework for scientists and researchers to approach the control of this and other related impurities, reinforcing the principles of scientific integrity and regulatory compliance in pharmaceutical development.

References

  • Reddy, B. P., et al. (2008). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 20(5), 3789-3795.
  • PubChem. (n.d.). Losartan. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B. Retrieved from [Link]

  • Vasanth, P. M., et al. (2013). Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. International Journal of ChemTech Research, 5(6), 3008-3012.
  • Google Patents. (n.d.). CN113372338A - Preparation method of losartan impurity.
  • Tiziani, S., & Ciriaco, M. (2024). Losartan. In StatPearls.
  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(2), 123-130.
  • European Directorate for the Quality of Medicines & HealthCare. (2021). Risk of the presence of mutagenic azido impurities in losartan active substance. Retrieved from [Link]

  • Scholars Research Library. (2018). Evaluation of toxicological and adverse effects produced by losartan. Der Pharmacia Lettre, 10(6), 1-10.
  • Pharmaffiliates. (n.d.). Losartan-impurities. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454.
  • European Pharmacopoeia. (n.d.). Losartan Potassium.
  • El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(28), 17895-17902.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Losartan. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Medscape. (2019). ARB Concerns Continue as Macleods Pulls Contaminated Losartan. Retrieved from [Link]

  • Swissmedic. (2014). Sartan monographs.
  • Google Patents. (n.d.). CN113929666A - Losartan stereoisomer impurity synthesis method.
  • SynZeal. (n.d.). Losartan Impurities. Retrieved from [Link]

Sources

synthesis and characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a critical chemical intermediate and a known impurity in the manufacturing of Losartan, a widely used angiotensin II receptor antagonist.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, reaction mechanisms, and robust analytical methodologies for structural elucidation and purity assessment. We delve into the causality behind experimental choices, providing self-validating protocols grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Context

[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, identified by CAS number 160514-13-6, holds a significant position in pharmaceutical chemistry.[4][5][6] It is recognized as "Losartan Impurity B" in pharmacopoeial standards.[1][2][7] Its structural backbone, featuring a biphenyl core functionalized with a tetrazole ring and a hydroxymethyl group, is fundamental to the therapeutic action of 'sartan' class drugs. The tetrazole moiety, in particular, serves as a metabolically stable bioisostere for a carboxylic acid group, a crucial feature for receptor binding.[3][8]

Given its role as a key process-related impurity, the ability to synthesize [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a reference standard is paramount for developing and validating analytical methods that ensure the quality, safety, and efficacy of Losartan and related active pharmaceutical ingredients (APIs).[9] This guide provides a detailed examination of a robust synthetic route and the corresponding analytical techniques required for its unambiguous characterization.

Synthesis of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

The synthesis of the target molecule is predicated on the formation of the tetrazole ring from a nitrile precursor. This transformation is a cornerstone of 'sartan' synthesis and is typically achieved through a [3+2] cycloaddition reaction involving an azide species.

Synthetic Strategy and Rationale

The selected synthetic pathway begins with 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile. This starting material is strategically chosen because it already contains the required biphenyl scaffold and the hydroxymethyl group, simplifying the overall process and avoiding additional protection-deprotection steps that could lower the overall yield. The core of the synthesis is the conversion of the cyano group into the 1H-tetrazole ring.

This is efficiently accomplished by reacting the nitrile with an azide source. While organotin azides like trimethyltin azide have been used historically, concerns over their toxicity have led to the adoption of safer alternatives.[10][11] A common and effective method involves the use of sodium azide in the presence of an acid or an ammonium salt (e.g., triethylamine hydrochloride) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This combination generates hydrazoic acid (HN₃) in situ, which then undergoes the cycloaddition with the nitrile to form the tetrazole ring. The choice of DMF as a solvent is due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion, and its ability to dissolve the ionic reagents.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthetic Pathway start_material 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile reagents Sodium Azide (NaN₃) Triethylamine Hydrochloride DMF, 120-130 °C start_material->reagents Reacts with reaction [3+2] Cycloaddition reagents->reaction Facilitates workup Aqueous Workup (Acidification & Extraction) reaction->workup Leads to purification Recrystallization (e.g., from Ethyl Acetate) workup->purification Followed by final_product [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol purification->final_product Yields

Caption: Synthetic route to [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.

Detailed Experimental Protocol

Materials:

  • 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2N

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water.

  • Acidification: Acidify the aqueous solution to a pH of 3-4 by the slow addition of 2N HCl. A precipitate should form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a white to off-white solid.

Characterization and Analytical Control

Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.[9]

Visualized Characterization Workflow

Characterization_Workflow cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment sample Synthesized Product nmr ¹H NMR (Structural Confirmation) sample->nmr Identity ir FT-IR (Functional Groups) sample->ir Identity ms Mass Spectrometry (Molecular Weight) sample->ms Identity hplc RP-HPLC (Purity & Quantification) sample->hplc Purity identity Structure Verified nmr->identity ir->identity ms->identity purity Purity >98% hplc->purity

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Elucidation

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the molecular structure by identifying the different types of protons and their connectivity. For [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, the spectrum (typically run in DMSO-d₆) is expected to show:

  • A broad singlet in the downfield region (>10 ppm) corresponding to the acidic N-H proton of the tetrazole ring.[1][12]

  • A singlet around 4.5 ppm integrating to two protons, corresponding to the benzylic -CH₂- group of the hydroxymethyl function.[1]

  • A multiplet or triplet around 5.3 ppm corresponding to the hydroxyl (-OH) proton.

  • A complex series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the 8 protons of the biphenyl system.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.[8]

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ indicates the hydroxyl group of the alcohol.

  • N-H Stretch: A band often observed between 3400 cm⁻¹ and 3150 cm⁻¹ is characteristic of the N-H bond in the tetrazole ring.[12][13]

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=N and N=N Stretches: Absorptions in the 1600-1300 cm⁻¹ region are indicative of the tetrazole ring vibrations.[12]

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. With a molecular formula of C₁₄H₁₂N₄O, the expected monoisotopic mass is 252.1011 g/mol .[4][14] Electrospray ionization (ESI) is commonly used, and the spectrum will typically show the protonated molecular ion [M+H]⁺ at m/z 253.108.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs.[9][15] A reverse-phase method is typically employed.

Detailed HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.

    • Solvent A: 0.01 M Phosphate buffer, pH adjusted to ~6.5.[17]

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detector set at a wavelength of 225 nm or 254 nm.[16][17]

  • Column Temperature: 30 °C.[16]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known quantity of the synthesized material in the mobile phase or a suitable solvent like methanol to a concentration of ~0.5 mg/mL.

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for a reference standard.[18]

Summary of Characterization Data
Technique Parameter Expected Result Purpose
¹H NMR Chemical Shift (δ)N-H (>10 ppm), Ar-H (7-8 ppm), -CH₂- (~4.5 ppm)Structural Confirmation
FT-IR Wavenumber (cm⁻¹)3400-3200 (O-H), 3150 (N-H), 1600-1300 (C=N, N=N)Functional Group ID
Mass Spec m/z[M+H]⁺ = 253.108Molecular Weight Verification
HPLC Purity (%)>98%Purity Assessment & Quantification
Physical AppearanceWhite to off-white crystalline solidGeneral Property
Physical Melting Point~155-157 °C (for parent tetrazole)Identity & Purity Check[12]

Conclusion

This guide has detailed a reliable and well-rationalized approach to the synthesis and comprehensive characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. The synthetic protocol, centered on a [3+2] cycloaddition, is efficient and avoids the use of highly toxic reagents. The multi-technique analytical workflow, combining NMR, FT-IR, MS, and HPLC, provides a self-validating system to ensure the unambiguous identification and high purity of the final compound. The methodologies and insights presented herein are designed to empower researchers and drug development professionals in their work with 'sartan' class molecules, facilitating the production of high-quality reference materials essential for pharmaceutical quality control.

References

  • Semantic Scholar. (n.d.). Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection.
  • Elewa, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.
  • Billes, F., et al. (2000). Infrared spectrum of crystalline (a-phase) tetrazole, at room temperature. ResearchGate.
  • Patel, R. M., et al. (n.d.). UHPLC-PDA Method for Simultaneous Determination of Sartans Antihypertensive Drugs.
  • El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. National Institutes of Health.
  • New Drug Approvals. (n.d.). LOSARTAN.
  • ChemicalBook. (n.d.). Tetrazole(288-94-8)IR1.
  • BenchChem. (2025). Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl).
  • Gumieniczek, A., et al. (2025). Identification and determination of selected angiotensin II receptor antagonist group drugs by HPLC method. ResearchGate.
  • ResearchGate. (2019). Development and validation of reverse phase HPLC method for determination of angiotensin receptor blocking agent irbesartan in plasma.
  • Reddy, P. A., et al. (n.d.). Processes for preparing losartan and losartan potassium. Google Patents.
  • Nasrollahzadeh, M., et al. (2022). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate.
  • Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals.
  • Guidechem. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol 160514-13-6 wiki.
  • LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol.
  • Advent Chembio. (n.d.). Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online.
  • EurekAlert!. (2025). Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive.
  • Reddy, M. S., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
  • Larsen, R. D., et al. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units.
  • Biosynth. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | 160514-13-6 | FT28188.
  • El-Kimary, E. I., et al. (2020). HPLC method transfer study for simultaneous determination of seven angiotensin II receptor blockers. PubMed.
  • Granchi, C., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed.
  • González, L., et al. (2025). A high-performance liquid chromatographic method for screening angiotensin II receptor antagonists in human urine. ResearchGate.
  • LGC Standards. (n.d.). [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.
  • PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol.
  • Tahir, M., et al. (2016). Chromatographic resolution of angiotensin II receptor antagonists (sartans). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
  • ChemicalBook. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol | 160514-13-6.
  • Pharmaffiliates. (n.d.). 5-[4′-Hydroxymethyl-(1,1′-biphenyl)-2-yl]-1-triphenylmethyltetrazole.
  • CookeChem. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol , Min98% HPLC/GC , 160514-13-6.
  • Google Patents. (n.d.). Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.
  • Wang, J., et al. (2015). Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole. Fine Chemicals.
  • Manasa Life Sciences. (n.d.). [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.
  • ChemicalBook. (2024). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol | 160514-13-6.
  • Simson Pharma Limited. (n.d.). 5-(4-Hydroxymethyl-1,1-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | CAS No- 154709-18-9.
  • PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole.

Sources

identification of Losartan degradation products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification of Losartan Degradation Products

Introduction: Beyond the Active Ingredient

Losartan potassium, the first orally active, non-peptide angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension.[1] Its efficacy is intrinsically linked to its chemical structure: a complex assembly of a biphenyl ring, an imidazole moiety, and a tetrazole group. However, the very complexity that confers its therapeutic activity also presents vulnerabilities. Under the stresses of manufacturing, storage, and physiological environments, Losartan can transform, yielding a constellation of degradation products.

The identification and characterization of these degradants are not mere academic exercises; they are fundamental to ensuring the safety, quality, and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug's stability profile.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the systematic identification of Losartan's degradation products. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the authoritative principles of analytical chemistry and regulatory science.

Pillar 1: Probing Stability Through Forced Degradation

The journey to identify potential degradants begins with intentionally subjecting the drug substance to harsh conditions exceeding those it would normally encounter. This process, known as forced degradation or stress testing, is the cornerstone of stability analysis. Its purpose is threefold: to elucidate potential degradation pathways, to generate a representative sample of degradation products for analytical method development, and to establish the intrinsic stability of the molecule.

The choice of stressors is not arbitrary; it is a systematic interrogation of the molecule's chemical bonds. For Losartan, the primary stress conditions include:

  • Hydrolytic Stress (Acidic and Basic): Losartan is subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to challenge the integrity of its ether and amide-like linkages. Studies show that Losartan is relatively stable under mild hydrolytic stress, with degradation often being less than 1% after several days.[4][5] However, under more strenuous conditions, particularly acidic, dimerization can occur.[1]

  • Oxidative Stress: The use of a potent oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), is critical.[5] Losartan possesses several sites susceptible to oxidation, including the primary alcohol on the imidazole ring and the biphenyl system. This pathway is often the most productive in generating a variety of significant degradation products.[4][6]

  • Photolytic Stress: Exposure to light, as prescribed by ICH guideline Q1B, assesses the molecule's photosensitivity. Photodegradation can lead to complex reactions, including the formation of various amide-containing products, highlighting the need for protective packaging.[7][8]

  • Thermal Stress: Heating the drug substance, both in solid form and in solution, evaluates its stability at elevated temperatures. This can induce degradation pathways that may not be observed under other conditions, such as the formation of dimers.[1]

Experimental Protocol: Oxidative Forced Degradation

The following protocol provides a self-validating system for generating oxidative degradants. The inclusion of a control (un-stressed) sample is critical for distinguishing newly formed degradants from pre-existing impurities.

  • Preparation of Solutions:

    • Accurately weigh and dissolve Losartan potassium working standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a control sample by diluting the stock solution with the same solvent.

    • Prepare the stress sample by diluting the stock solution with 3% (v/v) hydrogen peroxide.

  • Stress Condition Application:

    • Store both the control and stress samples protected from light at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days).[4][5] The duration is chosen to achieve a target degradation of approximately 5-20%, ensuring that significant degradants are formed without completely consuming the parent drug.

  • Sample Analysis:

    • At the designated time point, dilute an aliquot of both the control and stress samples with the mobile phase to a suitable concentration for analysis.

    • Immediately analyze the samples using a stability-indicating HPLC method.

Pillar 2: The Analytical Workflow for Separation and Identification

A robust analytical strategy is essential to separate, detect, and ultimately identify the degradation products generated during stress testing. This relies on an orthogonal approach, primarily combining the high-resolution separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry and nuclear magnetic resonance.

G cluster_0 Generation cluster_1 Separation & Detection cluster_2 Isolation & Elucidation Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) HPLC_UV Stability-Indicating HPLC-UV (Separation & Quantitation) Forced_Degradation->HPLC_UV Analyze Stressed Sample LC_MS LC-MS / HRMS (Molecular Weight & Formula) HPLC_UV->LC_MS Preliminary ID Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Guide Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure Prep_HPLC->NMR Analyze Pure Impurity FTIR FTIR (Functional Group ID) Prep_HPLC->FTIR Final_Structure Final_Structure NMR->Final_Structure Confirmed Structure FTIR->Final_Structure

Caption: Overall workflow for the identification of degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

A validated, stability-indicating HPLC method is the foundation of any degradation study. Its primary function is to resolve the parent drug peak from all process-related impurities and degradation products.

  • Causality in Method Development:

    • Column Choice: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the standard choice due to its versatility in separating compounds with a wide range of polarities, which is typical for a degradation sample.[1]

    • Mobile Phase: A gradient elution program is almost always necessary. It typically involves an aqueous phase containing an acid (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile.[1] The gradient allows for the elution of early, more polar degradants while also ensuring that later, less polar compounds (like potential dimers) are effectively eluted from the column.

    • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It provides spectral data for each peak, allowing for peak purity analysis and offering initial clues to structural modifications that alter the chromophore. A wavelength of around 220 nm is often used for detection.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Preliminary Identification

Coupling HPLC to a mass spectrometer provides the molecular weight of the eluting compounds, which is the first and most critical piece of information in identifying an unknown.

  • Expert Insight: High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is invaluable. It provides a highly accurate mass measurement, enabling the determination of the elemental composition (molecular formula) of a degradant.[5][6]

  • Tandem MS (MS/MS): By fragmenting the parent ion of a degradant, MS/MS provides a fragmentation "fingerprint." Comparing this fingerprint to the fragmentation pattern of the parent drug helps to pinpoint where on the molecule the degradation has occurred.[4] For example, the retention of a characteristic fragment ion of Losartan (e.g., m/z 207) in a degradant's spectrum suggests that part of the molecular backbone is intact.[4]

Pillar 3: Unambiguous Structural Elucidation

While LC-MS provides strong evidence, it is not definitive. For unequivocal structural confirmation, particularly for novel degradants, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Isolation via Preparative HPLC

To obtain a sufficient quantity of a pure degradant for NMR analysis, preparative HPLC is employed.[6][9] The analytical HPLC method is scaled up to a larger column, and fractions corresponding to the target impurity peak are collected, pooled, and concentrated.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR spectroscopy provides the precise atomic connectivity of a molecule.[10]

  • ¹H and ¹³C NMR: These 1D experiments map the proton and carbon environments within the molecule. A change in the chemical shift or the disappearance of a signal relative to the Losartan standard provides direct evidence of structural modification. For example, the disappearance of the signal for the -CH₂OH protons and the appearance of a new aldehyde proton signal would confirm the oxidation of the primary alcohol.[6]

  • 2D NMR (HSQC, HMBC): These advanced techniques are used to piece the structure together. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to the carbons they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, revealing correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assembly of the molecular puzzle.[6]

A Profile of Key Losartan Degradation Products

Forced degradation studies have revealed several key degradation pathways for Losartan. The most prominent occurs under oxidative stress.

G Losartan Losartan (m/z 423) -CH₂OH group DP_Aldehyde LD-6 (Aldehyde) (m/z 421) Losartan->DP_Aldehyde [O] Primary Alcohol Oxidation DP_Hydroxylated LD-4 (Hydroxylated Biphenyl) (m/z 439) Losartan->DP_Hydroxylated [O] Aromatic Hydroxylation DP_Carboxylic LD-5 (Carboxylic Acid) (m/z 437) DP_Aldehyde->DP_Carboxylic [O] Further Oxidation

Caption: Primary oxidative degradation pathway of Losartan.

The following table summarizes some of the well-characterized degradation products of Losartan.

Degradation ConditionProduct Name / Key FeatureMolecular Formula[M+H]⁺ (m/z)Citation(s)
Oxidative (H₂O₂) Aldehyde degradant (LD-6)C₂₂H₂₁ClN₆O421[4]
Oxidative (H₂O₂) Carboxylic acid degradant (LD-5)C₂₂H₂₁ClN₆O₂437[4]
Oxidative (H₂O₂) Hydroxylated biphenyl degradants (LD-4)C₂₂H₂₃ClN₆O₂439[4]
Oxidative (H₂O₂) N-hydroxy tetrazole degradants (DP-2, DP-3)C₂₂H₂₃ClN₆O₂439[6]
Acidic / Thermal Dimer products (M, L)C₄₄H₄₄Cl₂N₁₂O827[1]
Photolytic N-methanolamide degradantC₁₆H₁₅N₅O₂309[7][8]

Conclusion: A Commitment to Quality and Safety

The is a multi-disciplinary endeavor that underpins the development of safe and effective medicines. It requires a logical, evidence-based workflow that begins with scientifically justified stress testing and culminates in definitive structural elucidation using advanced spectroscopic techniques. By understanding the "why" behind each step—from selecting a C18 column to employing 2D NMR—researchers can build a comprehensive impurity profile. This knowledge is not only crucial for meeting regulatory expectations as defined by ICH guidelines but is also fundamental to the core mission of the pharmaceutical industry: ensuring patient safety through product quality.[11][12]

References

  • Title: Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method Source: Semantic Scholar URL: [Link]

  • Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: MDPI URL: [Link]

  • Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: ResearchGate URL: [Link]

  • Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: Ingenta Connect URL: [Link]

  • Title: (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method Source: ResearchGate URL: [Link]

  • Title: Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques Source: PubMed URL: [Link]

  • Title: Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance Source: ResearchGate URL: [Link]

  • Title: The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR Source: ResearchGate URL: [Link]

  • Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Source: Asian Journal of Chemistry URL: [Link]

  • Title: ICH Q3B(R2) Impurities in New Drug Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The 1 H NMR spectrum (400 MHz) of losartan (potassium salt) Source: ResearchGate URL: [Link]

  • Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

An In-Depth Technical Guide to Losartan Impurity B (CAS No. 160514-13-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Losartan Impurity B, a critical process-related impurity and potential degradation product of the widely prescribed antihypertensive drug, Losartan. This document delves into the chemical identity, synthesis, analytical control, and regulatory context of this impurity, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can inadvertently lead to the formation of impurities. These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is not just a regulatory requirement but a fundamental aspect of ensuring patient safety.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and elucidating the intrinsic stability of the drug molecule.[2] Understanding the degradation pathways of Losartan is crucial for the development of stable formulations and robust analytical methods for quality control.[3]

Unveiling Losartan Impurity B: A Core Intermediate

Losartan Impurity B, as designated by the European Pharmacopoeia (EP), is chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.[4] It is a key intermediate and a known impurity in the synthesis of Losartan. Its presence in the final drug substance needs to be carefully monitored and controlled.

Property Value References
Chemical Name [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol[4]
CAS Number 160514-13-6[4]
Molecular Formula C₁₄H₁₂N₄O[4]
Molecular Weight 252.27 g/mol [4]
Synonyms Losartan Hydroxy Impurity, Candesartan Hydroxy Impurity, Irbesartan Hydroxy Impurity

Synthetic Pathway and Formation of Losartan Impurity B

The synthesis of Losartan is a multi-step process. One of the common synthetic routes involves the coupling of a substituted imidazole moiety with a biphenyl tetrazole derivative. Losartan Impurity B can arise as an unreacted starting material or an intermediate in this process.

A representative synthesis of Losartan involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a protected biphenyl tetrazole intermediate. The resulting aldehyde is then reduced to the corresponding alcohol, which is Losartan.

Losartan Synthesis and Impurity B Formation cluster_imidazole Imidazole Moiety Synthesis cluster_biphenyl Biphenyl Tetrazole Moiety Synthesis cluster_coupling Coupling and Final Steps Imidazole_Start Starting Materials BCFI 2-butyl-4-chloro-1H- imidazole-5-carboxaldehyde Imidazole_Start->BCFI Multiple Steps Coupled_Product Coupled Aldehyde Intermediate BCFI->Coupled_Product Coupling Biphenyl_Start Starting Materials Impurity_B Losartan Impurity B [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol Biphenyl_Start->Impurity_B Multiple Steps Protected_Biphenyl Protected Biphenyl Tetrazole Intermediate Impurity_B->Protected_Biphenyl Protection Losartan Losartan Impurity_B->Losartan Potential Carry-over Protected_Biphenyl->Coupled_Product Coupled_Product->Losartan Reduction & Deprotection

Figure 1: Simplified schematic of a Losartan synthesis pathway highlighting the role of Impurity B as a key intermediate.

As depicted in the workflow, [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (Impurity B) is a precursor to the protected biphenyl tetrazole intermediate that is subsequently coupled with the imidazole moiety. Inefficient conversion or carry-over of this intermediate can lead to its presence in the final Losartan API.

Analytical Control Strategies for Losartan Impurity B

Robust analytical methods are essential for the accurate detection and quantification of Losartan Impurity B. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

A validated stability-indicating HPLC method is crucial for separating Losartan from its impurities and degradation products.[1][5][6] The following protocol outlines a general approach for the analysis of Losartan and its impurities, which can be optimized and validated for the specific quantification of Impurity B.

Experimental Protocol: HPLC-UV Analysis of Losartan Impurity B

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

    • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH) and an organic modifier like acetonitrile.[8][9]

    • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[6][10]

    • Detection Wavelength: UV detection at approximately 220-230 nm is suitable for detecting both Losartan and Impurity B.[8]

    • Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) ensures reproducibility.[8]

  • Preparation of Solutions:

    • Standard Solution: Prepare a standard solution of Losartan Impurity B reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).

    • Sample Solution: Accurately weigh and dissolve the Losartan API or drug product in the diluent to a known concentration.

    • System Suitability Solution: A solution containing Losartan and known impurities, including Impurity B, is used to verify the performance of the chromatographic system.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to Losartan Impurity B based on its retention time relative to the standard.

    • Quantify the amount of Impurity B in the sample by comparing its peak area to that of the standard solution.

Method Validation:

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

For unequivocal identification and structural confirmation of impurities, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice.[2]

Experimental Protocol: LC-MS/MS Identification of Losartan Impurity B

  • LC System: Utilize an HPLC or UHPLC system with a reversed-phase column similar to the HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for analyzing Losartan and its related compounds.[11]

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the impurity. Perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain fragmentation patterns.

The fragmentation pattern of Losartan Impurity B can be predicted and compared with experimental data for structural confirmation. The characteristic loss of water from the benzylic alcohol and fragmentation of the tetrazole ring are expected fragmentation pathways.

LC-MS_Workflow Sample Losartan Sample HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Analysis (Full Scan - Detect [M+H]⁺) ESI->MS1 Isolation Parent Ion Isolation (m/z of Impurity B) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Analysis (Detect Fragment Ions) CID->MS2 Identification Structural Identification (Comparison with Reference/Predicted Spectra) MS2->Identification

Figure 2: General workflow for the identification of Losartan Impurity B using LC-MS/MS.

Forced Degradation and Stability Profile

Forced degradation studies are essential to understand the potential for impurity formation under various stress conditions. While Losartan itself shows some degradation under acidic, basic, and oxidative conditions, the specific propensity for the formation of Impurity B from Losartan is not extensively reported, as it is primarily considered a process-related impurity.[2][7]

However, the stability of Impurity B itself is an important consideration. As a reference standard, its stability under storage and handling conditions must be ensured.

Stress Condition Expected Degradation of Losartan Potential for Impurity B Formation from Losartan References
Acidic Hydrolysis Degradation observedLow[2][7]
Alkaline Hydrolysis Degradation observedLow[2]
Oxidative Significant degradationLow[2][12]
Thermal Relatively stableLow[2]
Photolytic Some degradationLow[2]

Toxicological Assessment and Regulatory Perspective

The toxicological data specifically for Losartan Impurity B ([2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol) is not extensively available in the public domain. In the absence of specific data, the principles of the International Council for Harmonisation (ICH) guidelines on impurities (Q3A/B) are followed.

According to the European Pharmacopoeia monograph for Losartan Potassium, Impurity B is listed under "Other detectable impurities."[9] For such unspecified impurities, the general acceptance criterion is typically applied. The limit for any unspecified impurity is often set at not more than 0.10%.[9]

The regulatory threshold for the identification and qualification of impurities is dependent on the maximum daily dose of the drug. For a drug with a high daily dose like Losartan, the identification threshold for an unknown impurity is typically 0.10%. If an impurity is present at a level above this threshold, it must be structurally identified. If it exceeds the qualification threshold (typically 0.15% or a daily intake of 1 mg, whichever is lower), it must be qualified through toxicological studies.

Given that Losartan Impurity B is a known chemical entity and a process intermediate, its toxicological profile may be assessed in relation to the parent drug and other structurally similar compounds. However, for a comprehensive risk assessment, specific toxicity data would be required if its levels consistently exceed the qualification threshold.

Conclusion and Future Perspectives

Losartan Impurity B is a critical process-related impurity that requires diligent control and monitoring during the manufacturing of Losartan. This guide has provided a comprehensive overview of its chemical properties, formation, analytical methodologies, and regulatory context.

The key to effective control of this impurity lies in a thorough understanding of the Losartan synthesis process and the implementation of robust, validated analytical methods. While HPLC-UV is the workhorse for routine quality control, LC-MS/MS plays an indispensable role in its unequivocal identification.

Further research into the specific toxicological profile of Losartan Impurity B would be beneficial for a more refined risk assessment. As regulatory expectations for impurity control continue to evolve, a proactive and scientifically sound approach to understanding and managing impurities like Losartan Impurity B is paramount for ensuring the quality and safety of pharmaceutical products.

References

  • Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760.
  • Srinivasu, T., & Topalli, S. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 10(2), 799-803.
  • Siddiqui, M. M. A., Kumar, V., & Singh, P. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167.
  • Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The Presence of Their Degradation Products. (2012). Pharmaceutical Methods, 3(2), 65-72.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • Marković, B. D., Vladimirov, S. M., & Karljiković-Rajić, K. D. (2011). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Journal of the Serbian Chemical Society, 76(1), 79-90.
  • European Pharmacopoeia 7.0. (2011). Losartan Potassium. 2381-2383.
  • Tzanavaras, P. D., & Themelis, D. G. (2007). Validation of an isocratic HPLC assay of losartan potassium in pharmaceutical formulations and stress test for stability evaluation of drug substance. Il Farmaco, 62(6-7), 441-447.
  • Gao, F., Zhang, D., Li, Y., & Wang, J. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(2), 136-144.
  • Backer, R. C., Holzgrabe, U., & Scherf-Clavel, O. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.
  • Satyanarayana, B., Anil Kumar, K., & Pratap Reddy, P. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Organic Chemistry: An Indian Journal, 7(1), 22-26.
  • Singh, B., Kumar, R., & Singh, A. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.
  • Reddy, G. R., Reddy, V. V. N., & Reddy, K. R. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3795.
  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "substances for pharmaceutical use" and general chapter "control of impurities in substances for pharmaceutical use".
  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
  • Alkaloid AD Skopje. (2021).
  • British Pharmacopoeia Commission. (2012). Losartan Potassium Tablets. In British Pharmacopoeia 2012.
  • Scherf-Clavel, O., Backer, R. C., & Holzgrabe, U. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.
  • Reddy, G. R., Reddy, V. V. N., & Reddy, K. R. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3795.
  • U.S. Patent No. 7,041,832. (2006). Processes for preparing losartan and losartan potassium.
  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
  • Scherf-Clavel, O., Backer, R. C., & Holzgrabe, U. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.
  • El-Gizawy, S. M., El-Shaboury, S. R., & Atia, N. N. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC advances, 12(26), 16499-16508.
  • Dalvi, S. V., Pandit, G. V., Lokhande, P. J., & Kinjawadekar, O. D. (2025). A New RS HPLC Method for Simultaneous Estimation of Impurities in Losartan Potassium in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 16(4), 980-985.
  • Sreekanth, N., & Rao, J. V. L. N. S. (2012). Development and validation of RP-HPLC method for estimation of Losartan potassium in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845.
  • Swissmedic. (2014). Sartan monographs.
  • Mistri, H. N., Jangid, A. G., Pudage, A., Gomes, N., & Sanyal, M. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 63, 132-143.
  • Zhang, H., Wang, Y., & Wang, J. (2015). An efficient and green synthetic route to losartan. Organic Process Research & Development, 19(12), 1993-1997.
  • Waters Corporation. (2020). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.
  • Moodley, K., Kisten, K., & Singh, S. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(11), 2415.
  • Agilent Technologies. (2020).

Sources

An In-Depth Technical Guide to Forced Degradation Studies of Losartan: Elucidating the Formation of Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Imperative of Understanding Degradation Pathways

In the landscape of pharmaceutical development and manufacturing, ensuring the stability and safety of a drug substance is paramount. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), serve as a critical tool in this endeavor.[1] These studies intentionally subject a drug substance to harsh conditions—including acid, base, oxidation, heat, and light—to accelerate its degradation.[1] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] For losartan, an angiotensin II receptor antagonist widely prescribed for hypertension, a thorough understanding of its degradation profile is essential for ensuring its quality, safety, and efficacy.

This technical guide provides a comprehensive exploration of the forced degradation of losartan, with a specific focus on the formation and characterization of a key degradation product: Losartan EP Impurity B . We will delve into the mechanistic underpinnings of its formation, provide detailed experimental protocols for its generation and analysis, and present a framework for interpreting the resulting data.

Unveiling Losartan and Its Process-Related Impurity B

Losartan potassium, chemically known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol monopotassium salt, is a potent antihypertensive agent.[2] During its synthesis and storage, various process-related and degradation impurities can arise. Among these, the European Pharmacopoeia (EP) lists several impurities, including Losartan EP Impurity B .

It is crucial to correctly identify this impurity, as there can be confusion with other related substances. Based on information from pharmacopoeial reference standards, Losartan EP Impurity B is definitively identified as:

[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol [1][2][3][4]

This impurity is structurally distinct from Losartan, notably lacking the imidazole ring. The formation of Impurity B is a direct consequence of the degradation of the parent losartan molecule.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Losartan 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanolC₂₂H₂₃ClN₆O422.91
Losartan EP Impurity B [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanolC₁₄H₁₂N₄O252.27

The Genesis of Impurity B: A Tale of Oxidative Cleavage

Forced degradation studies on losartan have revealed that it is susceptible to degradation under various stress conditions, with oxidative stress being particularly instrumental in the formation of Impurity B.

The Predominant Role of Oxidative Stress

Studies have shown that when losartan is subjected to oxidative conditions, particularly using hydrogen peroxide (H₂O₂), a significant degradation pathway involves the cleavage of the imidazole ring, leading to the formation of several degradation products, including Impurity B. One study demonstrated that after seven days of exposure to 3% H₂O₂ at room temperature, the degradation of losartan was significantly higher (around 10%) compared to acidic or basic conditions, where it was less than 1%.[5] In this oxidative environment, a degradation product with a mass-to-charge ratio (m/z) of 252 was identified, which corresponds to the molecular weight of Losartan EP Impurity B.

Proposed Mechanism of Formation

The formation of Impurity B from losartan under oxidative stress is hypothesized to proceed through the oxidative cleavage of the imidazole ring. A plausible mechanistic pathway is outlined below:

G cluster_start Losartan Molecule cluster_process Oxidative Stress cluster_intermediate Reaction Intermediate cluster_products Degradation Products Losartan Losartan (with intact imidazole ring) Oxidant Oxidizing Agent (e.g., H₂O₂) Intermediate Unstable Imidazole Peroxide Intermediate Oxidant->Intermediate Oxidation ImpurityB Losartan EP Impurity B ([2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol) Intermediate->ImpurityB Imidazole Ring Cleavage Other_Degradants Other Degradation Products Intermediate->Other_Degradants

Caption: Proposed pathway for the formation of Losartan EP Impurity B via oxidative degradation.

This proposed mechanism involves the initial attack of the oxidizing agent on the electron-rich imidazole ring of the losartan molecule, leading to the formation of an unstable peroxide intermediate. This intermediate subsequently undergoes cleavage, resulting in the formation of Impurity B and other degradation products.

A Practical Guide to a Forced Degradation Study for Impurity B

To investigate the formation of Losartan EP Impurity B, a well-designed forced degradation study is essential. The following sections provide a detailed, step-by-step methodology.

Experimental Workflow

The overall workflow for a forced degradation study focused on Impurity B is as follows:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization A Prepare Losartan Stock Solution B1 Acid Hydrolysis (e.g., 0.1 M HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH) A->B2 B3 Oxidative Degradation (e.g., 3% H₂O₂) A->B3 B4 Thermal Degradation (e.g., 80°C) A->B4 B5 Photolytic Degradation (ICH Q1B guidelines) A->B5 C Sample Quenching and Dilution B1->C B2->C B3->C B4->C B5->C D HPLC/UPLC Analysis C->D E Peak Identification and Quantification D->E F LC-MS for Mass Identification E->F G NMR for Structural Elucidation E->G

Caption: A comprehensive workflow for the forced degradation study of losartan.

Detailed Experimental Protocols

The following protocols are designed to induce degradation and facilitate the identification of Impurity B.

Protocol 1: Oxidative Degradation

  • Preparation of Losartan Solution: Accurately weigh and dissolve a suitable amount of losartan potassium in a volumetric flask with a small amount of methanol and then dilute with water to achieve a final concentration of approximately 1 mg/mL.

  • Stress Application: To a known volume of the losartan solution, add an equal volume of 3% (v/v) hydrogen peroxide solution.

  • Incubation: Store the solution at room temperature, protected from light, for 7 days. Periodically withdraw aliquots for analysis.

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed sample, quench the reaction (if necessary, e.g., by dilution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Comparative Degradation Studies (Acidic, Basic, Thermal, and Photolytic)

  • Acidic Degradation: Mix the losartan stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix the losartan stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 80°C for a specified period. Neutralize the solution before analysis.

  • Thermal Degradation: Store the losartan solution at 80°C in a temperature-controlled oven for 7 days.

  • Photolytic Degradation: Expose the losartan solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is crucial for separating and quantifying losartan from its degradation products, including Impurity B. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method for Separation

A gradient reversed-phase HPLC method is typically employed for the separation of losartan and its impurities.

Table of Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program A time-based linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Characterization of Impurity B

Once separated by HPLC, the definitive identification of Impurity B requires further characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the impurity. In the case of Impurity B, a protonated molecule [M+H]⁺ at m/z 253 would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation, isolation of the impurity followed by ¹H and ¹³C NMR is necessary.

Interpreting the Data: A Focus on Impurity B Formation

The primary outcome of the forced degradation study will be a series of chromatograms from the analysis of the stressed samples.

Quantitative Analysis

By comparing the peak areas in the chromatograms of the stressed samples to those of a reference standard of Impurity B, the percentage of this impurity formed under each stress condition can be calculated. It is anticipated that the highest percentage of Impurity B will be observed under oxidative stress conditions.

Example Data Summary Table:

Stress ConditionDurationTemperature% Degradation of Losartan% Formation of Impurity B
0.1 M HCl2 hours80°C< 1%Not Detected
0.1 M NaOH2 hours80°C< 1%Not Detected
3% H₂O₂7 daysRoom Temp.~10%Significant
Heat7 days80°CMinorNot Detected
Light (ICH Q1B)--MinorNot Detected
Establishing the Degradation Pathway

The collective data from all stress conditions will allow for the construction of a comprehensive degradation profile for losartan. The preferential formation of Impurity B under oxidative conditions provides strong evidence for the proposed mechanism of imidazole ring cleavage.

Conclusion: From Forced Degradation to Robust Drug Development

A thorough understanding of the forced degradation of losartan, particularly the formation of Impurity B, is not merely a regulatory requirement but a cornerstone of robust drug development. By elucidating the conditions under which this impurity is formed, scientists and researchers can:

  • Develop and validate stability-indicating analytical methods capable of accurately quantifying Impurity B.

  • Implement appropriate control strategies during drug substance manufacturing and formulation to minimize the formation of this impurity.

  • Establish appropriate storage conditions and shelf-life for the drug product.

This in-depth technical guide provides a scientifically grounded framework for conducting and interpreting forced degradation studies of losartan with a focus on Impurity B. By adhering to these principles and methodologies, pharmaceutical professionals can ensure the quality, safety, and efficacy of this vital medication.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Available from: [Link]

  • Reddy, P. P., et al. (2009). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 21(5), 3791-3798.
  • Pharmace Research Laboratory. Losartan EP Impurity B. Available from: [Link]

  • SynZeal. Losartan EP Impurity B | 160514-13-6. Available from: [Link]

  • Dobričić, V., et al. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Arhiv za farmaciju, 69(2), 80-90.
  • Qiu, S., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.
  • Pandey, A. K., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 120, 65-71.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. (1996). Available from: [Link]

  • Sutan, C., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13819.
  • Marković, B., et al. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Photolytic Degradation Pathways of Losartan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Understanding Losartan's Photostability

Losartan, a cornerstone in the management of hypertension, is a potent and selective angiotensin II receptor antagonist.[1][2][3] Its widespread use and subsequent detection in environmental matrices necessitate a thorough understanding of its stability, particularly its susceptibility to photodegradation.[4][5][6] The transformation of an active pharmaceutical ingredient (API) under the influence of light can lead to a reduction in therapeutic efficacy and, more critically, the generation of potentially toxic degradants. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the photolytic degradation pathways of losartan, the methodologies to investigate them, and the implications of these transformations.

Core Degradation Mechanisms: The Interplay of Light and Chemistry

The photolytic degradation of losartan is a multifaceted process involving both direct and indirect photolysis. The extent of degradation is influenced by environmental factors such as pH, the presence of photosensitizers, and the solvent system.[7][8][9]

Direct Photolysis

Direct photolysis occurs when the losartan molecule itself absorbs photons, leading to an excited state that can then undergo chemical transformation. While losartan is susceptible to direct photolysis, this pathway is often less significant than indirect mechanisms in complex environmental or formulation matrices.

Indirect Photolysis: The Role of Reactive Oxygen Species (ROS)

Indirect photolysis is typically the dominant degradation pathway for losartan. It involves the absorption of light by other molecules in the environment (photosensitizers), which then generate highly reactive oxygen species (ROS) that subsequently attack the losartan molecule.

Singlet Oxygen ('O₂): The Primary Instigator of Imidazole Ring Cleavage

A crucial body of evidence points to singlet oxygen as the primary mediator in the photodegradation of losartan, particularly in the destruction of its imidazole ring.[10] This pathway is initiated by a photosensitizer present in the matrix which, upon light absorption, transfers its energy to ground-state triplet oxygen, exciting it to the highly reactive singlet state. The singlet oxygen then attacks the electron-rich imidazole ring of losartan.

The mechanism involves a [4+2] cycloaddition of singlet oxygen across the imidazole ring, forming an unstable endoperoxide intermediate. This intermediate then undergoes further reactions, leading to the cleavage of the imidazole ring and the formation of several degradation products.[10] Experiments utilizing singlet oxygen quenchers, such as 1,4-diazabicyclooctane (DABCO), have demonstrated a significant reduction in losartan degradation, confirming the central role of singlet oxygen in this process.[10]

Major Photodegradation Pathways and Products

The photolytic degradation of losartan proceeds via several key pathways, primarily centered on the modification of the imidazole ring and the biphenyl-tetrazole moiety.

Pathway 1: Imidazole Ring Opening

As discussed, the most significant photodegradation pathway involves the singlet oxygen-mediated opening of the imidazole ring. This leads to the formation of amide-containing degradants.

Pathway 2: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group on the imidazole ring is susceptible to oxidation, leading to the formation of an aldehyde and subsequently a carboxylic acid derivative. This pathway can occur in parallel with or subsequent to other degradation steps.

Pathway 3: Transformations of the Biphenyl-Tetrazole Moiety

Modifications to the biphenyl-tetrazole portion of the molecule, including hydroxylation of the biphenyl rings, have also been observed, leading to a variety of isomeric degradation products.

The following diagram illustrates the proposed major photolytic degradation pathways of losartan.

Losartan_Degradation cluster_imidazole Imidazole Ring Cleavage cluster_oxidation Side-Chain Oxidation Losartan Losartan (m/z 423) Endoperoxide Endoperoxide Intermediate Losartan->Endoperoxide + ¹O₂ DP_Aldehyde Aldehyde Derivative (m/z 421) Losartan->DP_Aldehyde Oxidation DP_Amide1 N-methanolamide Derivative (m/z 309) Endoperoxide->DP_Amide1 Rearrangement DP_Amide2 N-pentanamide Derivative (m/z 335) Endoperoxide->DP_Amide2 Rearrangement DP_Carboxylic Carboxylic Acid Derivative (EXP-3174) (m/z 437) DP_Aldehyde->DP_Carboxylic Oxidation

Caption: Proposed major photolytic degradation pathways of losartan.

Identified Photodegradation Products of Losartan

A variety of degradation products have been identified through forced degradation studies. The table below summarizes some of the key photoproducts reported in the literature.

Degradation Product IDChemical Name/DescriptionMolecular Weight (Da)Observed m/z
DP1 N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl}309309
DP2 N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide335335
DP3 Aldehyde derivative of losartan420.9421
DP4 Carboxylic acid derivative of losartan (EXP-3174)436.9437
DP5 Isomeric products from oxidation of biphenyl rings438.9439

Note: The nomenclature and number of identified degradation products can vary between studies depending on the specific stress conditions and analytical methods employed.[4][11]

Experimental Protocol: A Framework for Investigating Losartan Photostability

A robust investigation into the photolytic degradation of losartan requires a systematic approach, guided by principles outlined in the International Council for Harmonisation (ICH) guideline Q1B.[12][13] The following protocol provides a detailed, step-by-step methodology for a comprehensive forced photostability study.

Objective

To evaluate the intrinsic photostability of losartan, identify its photodegradation products, and establish the primary degradation pathways.

Materials and Equipment
  • Losartan potassium reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • Phosphate buffers for pH adjustment

  • Quartz or borosilicate glass vials

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., xenon arc lamp) or Option II (cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS/MS) detector

  • pH meter

Experimental Workflow

The following diagram outlines the key stages of a forced photostability study for losartan.

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Light Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Prep_Solid Prepare solid-state samples Expose Expose samples in photostability chamber (ICH Q1B conditions) Prep_Solid->Expose Dark_Control Store dark controls in parallel Prep_Solid->Dark_Control Prep_Solution Prepare solutions in various solvents (e.g., water, ACN/H₂O) and pH Prep_Solution->Expose Prep_Solution->Dark_Control Sampling Sample at defined time points Expose->Sampling Dark_Control->Sampling HPLC_Analysis Analyze by stability-indicating HPLC-PDA/MS-MS method Sampling->HPLC_Analysis Quantify Quantify losartan and degradants HPLC_Analysis->Quantify Identify Identify structures of degradants HPLC_Analysis->Identify Pathway Elucidate degradation pathways Quantify->Pathway Identify->Pathway

Caption: Experimental workflow for a losartan forced photostability study.

Step-by-Step Methodology
  • Sample Preparation:

    • Solution State: Prepare a stock solution of losartan potassium in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL. From this stock, prepare experimental solutions at a lower concentration (e.g., 100 µg/mL) in transparent quartz or borosilicate glass vials. To investigate the effect of pH, prepare solutions in buffered media at various pH values (e.g., acidic, neutral, and alkaline).[7][9]

    • Solid State: Place a thin layer of losartan potassium powder in a chemically inert, transparent container.

  • Dark Control: For each condition being tested, prepare an identical set of samples and wrap them securely in aluminum foil to protect them from light. These will serve as dark controls to distinguish between photolytic and thermolytic degradation.

  • Light Exposure:

    • Place the exposed and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that meets ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]

    • Monitor the temperature within the chamber to minimize the potential for thermal degradation.

  • Sampling and Analysis:

    • Withdraw aliquots of the exposed and dark control solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately analyze the samples using a validated stability-indicating HPLC-MS/MS method.

  • Data Evaluation:

    • Calculate the percentage of remaining losartan and the formation of each degradation product at each time point.

    • Compare the chromatograms of the exposed samples with those of the dark controls to identify the peaks corresponding to photodegradation products.

    • Utilize the mass spectral data (MS and MS/MS) to propose structures for the unknown degradation products.[11]

    • Plot the degradation of losartan over time to determine the degradation kinetics.

Analytical Techniques for Characterization

The identification and quantification of losartan and its photoproducts rely on powerful analytical techniques, with liquid chromatography coupled to mass spectrometry being the gold standard.

HPLC-MS/MS: The Definitive Tool

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most effective method for separating, identifying, and quantifying losartan and its degradation products in a single run.[11]

  • A Representative HPLC-MS/MS Method:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[11]

    • Detection:

      • A PDA detector can be used to monitor the absorbance at a specific wavelength (e.g., 254 nm).

      • An MS/MS detector, often with an electrospray ionization (ESI) source operating in positive ion mode, is used for structural elucidation and sensitive quantification. Multiple Reaction Monitoring (MRM) is employed for accurate quantification of the parent drug and its known degradants.

Environmental and Toxicological Implications

The photolytic degradation of losartan is not merely a pharmaceutical stability issue; it has significant environmental implications. Losartan is frequently detected in wastewater treatment plant effluents and surface waters.[6] While the parent compound itself may have low ecotoxicity, its degradation products can exhibit different toxicological profiles.

Studies have shown that while photodegradation can reduce the acute toxicity of losartan solutions to certain aquatic organisms like Daphnia magna, some treated samples, particularly after extended irradiation, can show significant chronic and acute toxicity.[4][5] This suggests that one or more of the degradation products may be more harmful than the parent compound. Genotoxicity has also been observed in some treated samples.[4][5] Therefore, a complete assessment of the environmental risk of losartan must consider the fate and effects of its photoproducts.

Conclusion and Future Perspectives

The photolytic degradation of losartan is a complex process driven primarily by indirect photolysis involving singlet oxygen, leading to the cleavage of the imidazole ring and the formation of a variety of degradation products. Understanding these pathways is critical for developing stable pharmaceutical formulations, ensuring patient safety, and assessing the environmental impact of this widely used drug.

Future research should focus on:

  • Determining the quantum yield of losartan photodegradation to provide a more fundamental measure of its photoreactivity.

  • Conducting more detailed toxicological studies on the individual, isolated photodegradation products to accurately assess their environmental risk.

  • Investigating the influence of complex environmental matrices (e.g., natural waters with varying dissolved organic matter content) on the degradation pathways and kinetics.

By continuing to unravel the intricacies of losartan's photochemistry, the scientific community can better mitigate the potential risks associated with its degradation and ensure its safe and effective use.

References

  • Bolisetty, S., et al. (2021). Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. Environmental Science and Pollution Research, 28(18), 23812–23821. Available from: [Link]

  • Seburg, R. A., et al. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1573–1583. Available from: [Link]

  • Freitas, A. C., et al. (2020). Ecotoxicity and genotoxicity assessment of losartan after UV/H 2 O 2 and UVC/photolysis treatments. Environmental Science and Pollution Research, 28(18), 23812-23821. Available from: [Link]

  • Chiricuță, B., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Pharmaceutics, 14(11), 2419. Available from: [Link]

  • Guateque-Londoño, J. F., et al. (2020). PHOTOCHEMICAL OXIDATION OF LOSARTAN IN AQUEOUS SOLUTION. Tallinn University of Technology. Available from: [Link]

  • Dobričić, V., et al. (2013). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Journal of the Serbian Chemical Society, 78(1), 79–90. Available from: [Link]

  • Chiricuță, B., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. MDPI. Available from: [Link]

  • Qiu, S., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1). Available from: [Link]

  • Sri-in, J., et al. (2012). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. Songklanakarin Journal of Science and Technology, 34(5), 543-550. Available from: [Link]

  • Shah, D. A., et al. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous determination of Losartan potassium, hydrochlorothiazide, and their degradation products. ResearchGate. Available from: [Link]

  • Ávila-Torres, Y., et al. (2020). Dataset on the degradation of losartan by TiO2-photocatalysis and UVC/persulfate processes. Data in Brief, 31, 105692. Available from: [Link]

  • Chiricuță, B., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. National Institutes of Health. Available from: [Link]

  • Qiu, S., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available from: [Link]

  • Ouyang, Y., et al. (2024). Evaluation of the halogenation and photofate of the blood pressure regulator losartan in water: reactivity and mechanisms. Frontiers of Environmental Science & Engineering, 18(1), 10. Available from: [Link]

  • Georgiou, N., et al. (2024). Design efforts that led to the development of losartan. ResearchGate. Available from: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • de Andrade, C. H. S., et al. (2021). Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. RSC Advances, 11(23), 13862-13871. Available from: [Link]

  • de Andrade, C. H. S., et al. (2021). Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. ResearchGate. Available from: [Link]

Sources

oxidative stress degradation of losartan potassium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidative Stress Degradation of Losartan Potassium

Authored by a Senior Application Scientist

Abstract

Losartan potassium is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1] Like any pharmaceutical compound, its stability is a critical attribute that ensures safety and efficacy. The molecule possesses specific structural moieties susceptible to oxidative degradation, a common stress condition encountered during manufacturing, storage, and even physiological processes. Understanding the degradation pathways and the resulting by-products under oxidative stress is not merely an academic exercise; it is a regulatory imperative and a cornerstone of robust formulation development.[2][3] This guide provides a comprehensive technical overview of the oxidative degradation of losartan potassium, grounded in established scientific principles and regulatory expectations. We will explore the underlying chemistry, present a self-validating experimental protocol for forced degradation studies, detail the known oxidative degradants, and provide insights into the analytical workflows required for their identification and characterization.

The Losartan Molecule: An Oxidative Susceptibility Profile

The chemical structure of losartan potassium, 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, contains several functional groups that are potential targets for oxidative attack.

  • Imidazole Ring: The electron-rich imidazole ring is susceptible to oxidation, which can lead to ring-opening or other modifications.[4]

  • Hydroxymethyl Group: The primary alcohol (-CH₂OH) on the imidazole ring is a prime target for oxidation, capable of being converted first to an aldehyde and subsequently to a carboxylic acid.[5]

  • Butyl Chain and Biphenyl System: While more stable, these hydrocarbon portions can be subject to hydroxylation under aggressive oxidative conditions.[5]

Partial oxidation of losartan can produce by-products that may be toxic, underscoring the necessity of identifying these potential degradants.[2] The goal of a forced degradation study is to purposefully stress the molecule to predict the degradation products that could form under relevant storage and handling conditions.

The Regulatory Mandate: ICH Guidelines on Forced Degradation

Forced degradation studies are a mandatory component of drug development as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[6] These studies serve three primary functions:

  • Elucidation of Degradation Pathways: To understand how the drug substance breaks down under various stress conditions, including oxidation.

  • Development and Validation of Stability-Indicating Methods: To prove that the chosen analytical methods (typically HPLC) can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]

  • Informing Formulation and Packaging Development: To design a drug product and select packaging that protects the API from relevant environmental stressors.

A key principle of forced degradation is to achieve a target degradation of 5-20%.[6][7] This range is considered optimal because it is significant enough to produce and detect major degradation products without being so excessive that it leads to secondary or tertiary degradants that would not form under normal stability conditions.[7][8]

Core Protocol: A Self-Validating Forced Oxidative Degradation Workflow

This section details a robust, field-proven protocol for conducting an oxidative stress study on losartan potassium. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_losartan Prepare Losartan K Solution (e.g., 1 mg/mL in Diluent) stress Incubate Sample (Losartan + H2O2) Room Temp, e.g., 7 days prep_losartan->stress Add H2O2 prep_oxidant Prepare Oxidant Solution (e.g., 3% H2O2) prep_control Prepare Control Sample (Losartan K in Diluent, no H2O2) hplc HPLC-UV Analysis (Primary Quantification) prep_control->hplc Inject as T0 Reference stress->hplc Inject at Time Points lcms LC-MS/MS Analysis (Identification & Characterization) hplc->lcms For Peak Identification

Caption: Workflow for the forced oxidative degradation study of losartan potassium.

Part A: Materials and Reagents
  • Losartan Potassium API: Reference standard.

  • Hydrogen Peroxide (H₂O₂): 30% w/v, analytical grade.

  • Diluent: Typically a mixture of water and an organic solvent like acetonitrile or methanol, matching the initial mobile phase composition of the HPLC method.

  • HPLC Grade Solvents: Acetonitrile, Methanol, Water.

  • HPLC Grade Buffers/Acids: Phosphoric acid, Trifluoroacetic acid (TFA).

Part B: Step-by-Step Experimental Procedure
  • Preparation of Losartan Stock Solution: Accurately weigh and dissolve losartan potassium in the chosen diluent to a final concentration of 1.0 mg/mL.

    • Causality: A 1 mg/mL concentration is standard for HPLC analysis, providing a strong UV signal without saturating the detector. The diluent should be inert and ensure complete dissolution.

  • Preparation of Oxidizing Agent: Prepare a 3% (v/v) H₂O₂ solution by diluting the 30% stock with water.

    • Causality: 3% H₂O₂ is a commonly used concentration in forced degradation studies that typically induces sufficient degradation without being overly aggressive.[5][9]

  • Stress Sample Preparation: Mix equal volumes of the losartan stock solution (1.0 mg/mL) and the 3% H₂O₂ solution. This results in a final losartan concentration of 0.5 mg/mL in 1.5% H₂O₂.

  • Control Sample Preparation: Prepare a control by mixing the losartan stock solution with an equal volume of water (instead of H₂O₂). This sample is crucial for distinguishing degradation from other potential changes.

  • Incubation: Store both the stress and control samples protected from light at room temperature.

    • Causality: Room temperature is often sufficient. If no degradation is observed, the temperature can be increased to 50-60°C.[8] Studies have shown significant degradation (around 10%) occurs over 7 days at room temperature.[5][9]

  • Time-Point Sampling: Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 24h, 48h, 72h, 7 days) for analysis. This allows for monitoring the degradation kinetics.

Part C: Stability-Indicating HPLC-UV Method

A validated, stability-indicating method is the core of the analysis. It must be able to resolve the main losartan peak from all process impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for losartan and its relatively non-polar degradants.[10]
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterAcidified mobile phase ensures good peak shape for acidic analytes like losartan.[10]
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes.
Gradient Program Start with a high percentage of A, gradually increasing BA gradient is necessary to elute the parent compound and the various degradation products with different polarities within a reasonable run time.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves peak efficiency and reduces viscosity.[10]
Detection Wavelength 220 nm or 250 nmWavelengths where losartan and its key chromophores exhibit strong absorbance.[10]
  • Self-Validation Check (Specificity): The method's specificity is confirmed by analyzing the stressed samples. Peak purity analysis (using a Diode Array Detector - DAD) should be performed on the losartan peak to ensure it is not co-eluting with any degradants.[10]

Part D: LC-MS/MS for Structural Elucidation

While HPLC-UV quantifies the degradation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for identifying the structures of the unknown peaks.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used, as losartan and its degradants readily form protonated molecules [M+H]⁺.

  • Mass Analysis: High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for the parent and fragment ions.[2]

  • Fragmentation (MS/MS): By isolating a specific degradant's parent ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This pattern, when compared to the fragmentation of the parent losartan molecule, provides structural clues to the modification.[5]

Profile of Known Oxidative Degradation Products

Forced degradation studies have successfully identified several key oxidative degradants of losartan. These are primarily formed through modification of the hydroxymethyl group and the imidazole ring.

Degradant IDProposed Structure/Modificationm/z ([M+H]⁺)Reference
Losartan Parent Drug 423.17 [5]
LD-6 Oxidation of hydroxymethyl to aldehyde421[5]
DP-1 (((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-2-oxoethylpentanoate-[2]
DP-2 5-(4'-((2 butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H tetrazol-1-ol-[2]
DP-3 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-ol-[2]
Isomeric DPs Hydroxylation on the biphenyl rings439[5][11]
Major Oxidative Degradation Pathway

G cluster_main Losartan Losartan (m/z 423) Aldehyde Losartan Aldehyde (LD-6) (m/z 421) Losartan->Aldehyde Oxidation of -CH₂OH group Hydroxylated Hydroxylated Isomers (m/z 439) Losartan->Hydroxylated Hydroxylation of biphenyl ring RingOpened Imidazole Ring Degradation Products Losartan->RingOpened Oxidation of imidazole ring

Caption: Primary oxidative degradation pathways of losartan potassium.

Conclusion for the Drug Development Professional

The oxidative degradation of losartan potassium is a critical stability concern that must be thoroughly investigated during drug development. The primary sites of attack are the hydroxymethyl group and the imidazole ring, leading to the formation of aldehyde, hydroxylated, and other degradation products.[5] A systematic approach, guided by ICH principles, utilizing a combination of a stability-indicating HPLC-UV method for quantification and LC-MS/MS for structural elucidation, is essential.[2][10] The data generated from these studies are not merely for regulatory submission; they provide invaluable insights that guide the development of stable formulations with appropriate storage conditions and packaging, ultimately ensuring the delivery of a safe and effective medication to the patient.[2]

References

  • Al-Saeed, M., Al-Bagary, R., & Al-Hussain, S. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ashok, G. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1). [Link]

  • Popović, I., et al. (2015). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. [Link]

  • de Andrade, J., et al. (2020). Oxidative degradation of pharmaceutical losartan potassium with N-doped hierarchical porous carbon and peroxymonosulfate. ResearchGate. [Link]

  • Shaikh, S., et al. (2016). The novel acid degradation products of losartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 349-357. [Link]

  • Patel, Y., & Shah, N. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Popović, I., et al. (2015). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]

  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. ResearchGate. [Link]

  • Al-Saeed, M., et al. (2023). Oxidative degradation behavior of losartan. ResearchGate. [Link]

  • Gherman, A., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. MDPI. [Link]

  • Seburg, R. A., et al. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 411-422. [Link]

  • Hossain, M., et al. (2024). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Ankit, G. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Foster, G. E., et al. (2011). Losartan abolishes oxidative stress induced by intermittent hypoxia in humans. The Journal of Physiology, 589(Pt 16), 4097–4106. [Link]

  • Lin, C. H., et al. (2016). Losartan improves measures of activity, inflammation, and oxidative stress in older mice. Experimental Gerontology, 82, 126-132. [Link]

  • Synapse. (2024). What is the mechanism of Losartan Potassium?. Patsnap. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Losartan Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Impurity Profiling in Losartan

Losartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The manufacturing process of Losartan Potassium, an active pharmaceutical ingredient (API), can lead to the formation of several process-related impurities and degradation products.[3][4] Rigorous control and monitoring of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product.[5]

Losartan Impurity B, chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a known related substance of Losartan.[6][7][8][9] Its presence in the drug substance must be carefully monitored to comply with the stringent limits set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[10][11][12] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Losartan Impurity B from the active pharmaceutical ingredient.

The rationale for selecting a reversed-phase HPLC (RP-HPLC) method lies in its proven ability to separate compounds with varying polarities, making it ideal for resolving Losartan from its structurally similar impurities.[2] The method detailed herein is designed to be specific, accurate, precise, and stability-indicating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Analytical Workflow Overview

The following diagram illustrates the systematic workflow for the analysis of Losartan Impurity B, from sample preparation to data analysis and reporting. This workflow ensures a logical progression of steps, minimizing variability and ensuring the integrity of the results.

Losartan Impurity B Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting SamplePrep Weigh and dissolve Losartan API/formulation in diluent StandardPrep Prepare stock and working standards of Losartan and Impurity B Injection Inject samples and standards into the HPLC system SamplePrep->Injection StandardPrep->Injection Separation Chromatographic separation on a C18 column Injection->Separation Detection UV detection at an appropriate wavelength Separation->Detection Integration Integrate chromatographic peaks Detection->Integration Quantification Calculate the concentration of Impurity B Integration->Quantification Report Generate final report with results and SST data Quantification->Report SystemSuitability Verify system suitability parameters (SST) SystemSuitability->Quantification

Caption: Workflow for the HPLC analysis of Losartan Impurity B.

Experimental Protocol: RP-HPLC Method

This protocol provides a step-by-step guide for the determination of Losartan Impurity B. The selection of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for the moderately polar Losartan and its impurities.[2][4] The mobile phase, a gradient mixture of an acidic aqueous solution and an organic solvent, is optimized to achieve sharp peaks and good resolution.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Reference Standards: Losartan Potassium USP/EP Reference Standard, Losartan Impurity B Reference Standard.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (AR grade), Triethylamine (AR grade), and Water (HPLC grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. A gradient elution is employed to ensure the timely elution of both the main analyte and its impurities with good peak shapes.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection UV at 220 nm.
Injection Volume 10 µL.

Rationale for parameter selection:

  • Mobile Phase A: The acidic pH sharpens the peaks of acidic compounds like Losartan and its impurities by suppressing their ionization.

  • Mobile Phase B: Acetonitrile is chosen for its low UV cutoff and good elution strength for the analytes of interest.

  • Gradient Elution: A gradient program allows for the effective separation of a complex mixture of compounds with varying polarities within a reasonable run time.[13]

  • Column Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times and peak shapes.[13]

  • Detection Wavelength: 220 nm is selected as it provides good sensitivity for both Losartan and its impurities.[4]

Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

Standard Solution Preparation:

  • Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of Losartan Potassium RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Impurity B Stock Solution (B): Accurately weigh and transfer about 10 mg of Losartan Impurity B RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Working Standard Solution: Transfer 1.0 mL of Standard Stock Solution (A) and 1.0 mL of Impurity B Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 2.5 µg/mL of Losartan and 1 µg/mL of Impurity B.

Sample Solution Preparation:

  • Accurately weigh and transfer a quantity of the Losartan Potassium API or powdered tablets equivalent to about 25 mg of Losartan Potassium into a 100 mL volumetric flask.

  • Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. The following parameters should be assessed using the Working Standard Solution.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Losartan and Impurity B peaks.
Theoretical Plates (N) Not less than 2000 for the Losartan and Impurity B peaks.
Resolution (Rs) Not less than 2.0 between the Losartan peak and the nearest eluting impurity peak.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the standard solution.

These criteria ensure that the chromatographic system can provide accurate and precise results.

Analysis and Calculation

Inject the blank (diluent), Working Standard Solution, and Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculate the percentage of Losartan Impurity B in the sample using the following formula:

% Impurity B = (Area_ImpurityB_Sample / Area_ImpurityB_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_ImpurityB_Sample is the peak area of Impurity B in the sample chromatogram.

  • Area_ImpurityB_Standard is the peak area of Impurity B in the standard chromatogram.

  • Conc_Standard is the concentration of Impurity B in the Working Standard Solution (in mg/mL).

  • Conc_Sample is the concentration of Losartan Potassium in the Sample Solution (in mg/mL).

Trustworthiness and Method Validation

The described HPLC method should be fully validated according to ICH Q2(R1) guidelines to establish its trustworthiness for routine use in a quality control environment. The validation should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and placebo components. This can be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the impurity peak is free from co-eluting degradants.[14][15][16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be established over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spiking the sample matrix with known amounts of the impurity at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the detection and quantification of Losartan Impurity B. The detailed protocol, including the rationale behind the experimental choices and the emphasis on system suitability and method validation, ensures that the method is reliable and can be readily implemented in a quality control laboratory. Adherence to this method will enable researchers, scientists, and drug development professionals to accurately monitor and control the levels of this critical impurity in Losartan drug substance and product, thereby ensuring the quality and safety of the medication.

References

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH. (n.d.).
  • Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. (n.d.). Waters Corporation.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. (2023). PubMed.
  • Quantitation of 6 Nitrosamines in 5 Sartans by LC-MS/MS system as per the proposed USP General Chapter <1469>. (n.d.).
  • Quantitation of 6 Nitrosamines in 5 Sartans by LC-MS/MS system as per the proposed USP General Chapter. (n.d.). Shimadzu.
  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. (2023). PubMed.
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. (2002). PubMed.
  • Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. (n.d.). ResearchGate.
  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (n.d.).
  • LOSARTAN POTASSIUM Losartanum kalicum. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. (n.d.). IJRPC.
  • A Comparative Guide to the Stability of Losartan and Its Key Degradation Products. (n.d.). Benchchem.
  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (n.d.). Ingenta Connect.
  • Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.).
  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar.
  • EDQM: Mutagenic azido impurities in Losartan. (n.d.). GMP Publishing.
  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. (2022). NIH.
  • USP Monographs: Losartan Potassium. (n.d.). USP29-NF24.
  • Losartan Potassium Tablets. (n.d.).
  • Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. (n.d.).
  • A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (2025). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Losartan EP Impurity B | 160514-13-6. (n.d.). SynZeal.
  • Losartan Potassium. (2012). USP-NF.
  • Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high. (2024).
  • Losartan Potassium Tablets USP Monograph. (n.d.). Scribd.
  • Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. (n.d.). PMC.
  • Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. (2021).
  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (n.d.).
  • Losartan Potassium-impurities. (n.d.). Pharmaffiliates.
  • RP- HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. (n.d.).
  • Losartan EP Impurity B | 160514-13-6. (n.d.). SynThink Research Chemicals.
  • Losartan Potassium. (2011).
  • Sartan monographs. (2014). Swissmedic.
  • Losartan potassium EP Reference Standard CAS 124750-99-8. (n.d.). Sigma Aldrich.
  • Losartan EP Impurity B | CAS No: 160514-13-6. (n.d.). Cleanchem.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Losartan and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Losartan Potassium and its known process-related and degradation impurities. The developed method is crucial for quality control in pharmaceutical manufacturing and for stability studies of Losartan drug substances and products. The scientific rationale behind each step of the method development is elucidated, providing a comprehensive guide for researchers, scientists, and drug development professionals. All protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction

Losartan is a potent, orally active angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of Losartan. This necessitates the development of a reliable and sensitive analytical method capable of separating and quantifying Losartan from its potential impurities.

This guide details a systematic approach to developing a stability-indicating HPLC method, which can resolve the parent drug from its degradation products formed under various stress conditions.

Understanding the Analyte and Its Impurities

A successful HPLC method development begins with a thorough understanding of the physicochemical properties of the target analytes. Losartan is a biphenylyltetrazole derivative with both acidic and basic functional groups, making its retention behavior on a reversed-phase column pH-dependent.

The known impurities of Losartan can originate from the synthetic process or from degradation of the drug substance. A comprehensive list of key impurities is provided in Table 1.

Table 1: Key Impurities of Losartan Potassium

Impurity NameChemical NameType
Losartan (2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolAPI
Impurity B [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol[3][4]Process
Impurity C [2-Butyl-5-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol[3][5][6]Process
Impurity D 2-n-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)-1,1′-biphenyl)-4-yl]-5-triphenyl methoxy methyl-1H-imidazole[7]Process
Impurity E 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1H-tetrazole[3][8][9]Process
Impurity F 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde[3][10][11]Process
Impurity G Triphenylmethanol[3][12][13][14][15]Process
Impurity J Alkaline degradation productDegradant
Impurity K 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde[16][17][18]Degradant
Impurity L [2-Butyl-1-[[2′-[1-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol[3][19][20][21]Degradant
Impurity M [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol[1][3][22][23][24]Degradant

HPLC Method Development Strategy

The goal is to achieve a baseline separation of Losartan from all its impurities with good peak shapes and sensitivity. A reversed-phase gradient elution method is often the most suitable approach for analyzing compounds with a range of polarities, as is the case with Losartan and its impurities.

Column Selection: The Heart of the Separation

The choice of a stationary phase is critical for achieving the desired selectivity. C18 (ODS) columns are a common starting point for the separation of moderately polar to non-polar compounds. For Losartan and its impurities, a high-purity silica-based C18 column with a particle size of 3 to 5 µm provides a good balance of efficiency and backpressure. A column length of 150 mm or 250 mm with a 4.6 mm internal diameter is standard.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition, particularly the pH of the aqueous component and the organic modifier, plays a pivotal role in the retention and resolution of the analytes.

  • Aqueous Phase and pH: Losartan possesses a tetrazole ring with an acidic proton and an imidazole ring that can be protonated. The pH of the mobile phase will influence the ionization state of these functional groups and, consequently, their retention. An acidic mobile phase (pH 2.5-3.5) is generally preferred to suppress the ionization of the tetrazole group, leading to better peak shapes and increased retention on a C18 column. A buffer, such as phosphate or formate, is essential to maintain a stable pH. A 0.1% solution of phosphoric acid or formic acid in water is a common choice.

  • Organic Modifier: Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. Methanol can also be used, but acetonitrile often provides better selectivity for aromatic compounds like Losartan and its impurities.

  • Gradient Elution: A gradient elution program, starting with a lower concentration of the organic modifier and gradually increasing it, is necessary to elute all impurities with varying polarities within a reasonable timeframe while maintaining good resolution.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving good sensitivity for all compounds of interest. A UV-Vis detector is commonly used for this analysis. By running a UV scan of Losartan and its impurities, an isosbestic point can be identified, or a wavelength that provides a good response for all analytes can be chosen. For Losartan and its impurities, a detection wavelength in the range of 220-254 nm is typically employed.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of Losartan and its impurities.

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and efficiency for the separation of Losartan and its structurally similar impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures consistent ionization state of the analytes, leading to sharp and symmetrical peaks.
Mobile Phase B AcetonitrileGood organic modifier for eluting the analytes from the reversed-phase column.
Gradient Program See Table 3A gradient is necessary to resolve early eluting polar impurities from the main analyte and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run time.
Detection Wavelength 220 nmProvides good sensitivity for both Losartan and its impurities.[25]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 50 minutesSufficient time to elute all potential impurities and re-equilibrate the column.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
251090
351090
457525
507525
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Losartan Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Losartan Potassium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Impurity Standard Stock Solution: Prepare individual or a mixed stock solution of the known impurities in the diluent at a suitable concentration (e.g., 100 µg/mL).

  • Working Standard Solution (for system suitability and quantification): Dilute the Losartan and impurity stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL of Losartan and 1 µg/mL of each impurity.

  • Losartan Drug Substance: Accurately weigh about 25 mg of the Losartan Potassium sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL.

  • Losartan Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Losartan Potassium into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration of approximately 100 µg/mL with the diluent.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Losartan drug substance. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.

  • Acid Degradation: Reflux 10 mg of Losartan in 10 mL of 0.1 M HCl for 2 hours. Neutralize the solution before dilution.

  • Base Degradation: Reflux 10 mg of Losartan in 10 mL of 0.1 M NaOH for 2 hours. Neutralize the solution before dilution.

  • Oxidative Degradation: Treat 10 mg of Losartan with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of Losartan in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of Losartan to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the Losartan peak.

Workflow and Data Presentation

Method Development and Validation Workflow

The logical flow of the method development and validation process is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application A Define Analytical Target Profile B Understand Analyte Properties (Losartan & Impurities) A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Method Optimization (Gradient, pH, Temperature) C->D E Specificity (Forced Degradation) D->E Finalized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Quality Control I->J Validated Method K Stability Studies

Caption: Workflow for HPLC Method Development and Validation.

Expected Results

A typical chromatogram from this method would show the main Losartan peak well-resolved from the peaks of its impurities. The retention times will vary depending on the specific HPLC system and column used, but the elution order should be consistent.

Table 4: Typical Retention Time and Resolution Data

CompoundRetention Time (min) (Approx.)Resolution (Rs) from Losartan
Impurity B8.5> 2.0
Impurity E12.1> 2.0
Losartan 15.3 -
Impurity K18.2> 2.0
Impurity C20.5> 2.0
Impurity L25.8> 2.0
Impurity M28.1> 2.0

Conclusion

The HPLC method detailed in this application note is robust, reliable, and stability-indicating for the analysis of Losartan and its impurities. The systematic approach to method development, grounded in the physicochemical properties of the analytes, ensures the successful separation and quantification of all relevant compounds. This method is suitable for routine quality control testing and for conducting stability studies of Losartan in both bulk drug and finished pharmaceutical products, thereby ensuring their safety and efficacy.

References

  • SynZeal. (n.d.). Losartan EP Impurity B | 160514-13-6. Retrieved from [Link]

  • SynZeal. (n.d.). Losartan EP Impurity L | 230971-71-8. Retrieved from [Link]

  • SynZeal. (n.d.). Losartan EP Impurity K | 114798-36-6. Retrieved from [Link]

  • Veeprho. (n.d.). Losartan EP Impurity C (Potassium Salt) | CAS 860644-28-6. Retrieved from [Link]

  • PubMed. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Retrieved from [Link]

  • Saitraders. (n.d.). Losartan EP Impurity E. Retrieved from [Link]

  • Reddy, et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
  • PubChem. (n.d.). Losartan. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Retrieved from [Link]

  • Saitraders. (n.d.). Losartan EP Impurity G. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Losartan Potassium-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Losartan. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Losartan-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity C (Freebase). Retrieved from [Link]

  • SynZeal. (n.d.). Losartan EP Impurity G | 76-84-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1332713-64-0 | Product Name : Losartan Potassium - Impurity F. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 160514-13-6 | Product Name : Losartan Potassium - Impurity B. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 76-84-6 | Product Name : Losartan Potassium - Impurity G. Retrieved from [Link]

  • GSRS. (n.d.). LOSARTAN IMPURITY K. Retrieved from [Link]

  • Allmpus. (n.d.). LOSARTAN EP IMPURITY L. Retrieved from [Link]

  • ClinPGx. (n.d.). Losartan Pathway, Pharmacokinetics. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 76-84-6 Losartan EP Impurity G. Retrieved from [Link]

  • Cleanchem. (n.d.). Losartan EP Impurity B | CAS No: 160514-13-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Losartan. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 230971-71-8 Losartan EP Impurity L. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 114798-36-6 Losartan EP Impurity K. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 230971-72-9 Losartan EP Impurity M. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 120568-11-8 Losartan EP Impurity E. Retrieved from [Link]

  • Allmpus. (n.d.). losartan ep impurity m. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Losartan Impurity B in Pharmaceutical Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of Losartan Impurity B ([2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol) in pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high sensitivity, specificity, and accuracy, aligning with the stringent requirements of global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The protocol covers all critical aspects of the analytical workflow, including sample preparation, chromatographic separation, mass spectrometric conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Regulatory Context

Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[4] During its synthesis or storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Losartan Impurity B is a known process-related impurity.[5][6]

Regulatory agencies have placed significant emphasis on the control of impurities in pharmaceutical products. The FDA's guidance on "Control of Nitrosamine Impurities in Human Drugs" and revisions to the European Pharmacopoeia (Ph. Eur.) monographs for sartan-containing medicines underscore the necessity for highly sensitive and specific analytical methods to monitor potentially harmful impurities.[7][8] While much focus has been on nitrosamine and azido impurities, controlling all process-related impurities is a critical component of quality assurance.[9][10] The United States Pharmacopeia (USP) sets limits for organic impurities in Losartan Potassium, typically not more than 0.2% for any individual impurity and not more than 0.5% for total impurities.[7] This application note provides a framework for the precise quantification of Losartan Impurity B to ensure compliance with these regulatory standards.

Chemical Structures
CompoundStructureMolecular FormulaMolecular Weight
Losartan OHNC₂₂H₂₃ClN₆O422.91 g/mol
Losartan Impurity B OHC₁₄H₁₂N₄O252.27 g/mol [11]

Analytical Principle: LC-MS/MS

The combination of High-Performance Liquid Chromatography (HPLC) and tandem Mass Spectrometry (MS/MS) offers unparalleled specificity and sensitivity for quantifying trace-level impurities in complex pharmaceutical matrices.[10][12]

  • Liquid Chromatography (LC): The LC system separates Losartan Impurity B from the active pharmaceutical ingredient (API), Losartan, and other formulation excipients. A reversed-phase C18 column is employed, which separates compounds based on their hydrophobicity.

  • Mass Spectrometry (MS/MS): The separated analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[10] This two-stage mass filtering significantly reduces background noise and matrix interference.

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Tablet Powder B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate & Vortex B->C D Centrifuge/Filter C->D E Inject Supernatant D->E F Chromatographic Separation (C18 Column) E->F G ESI Ionization F->G H MRM Detection (Triple Quadrupole MS) G->H I Integration of Chromatographic Peaks H->I J Quantification using Calibration Curve I->J K Reporting J->K

Caption: High-level workflow for the LC-MS/MS analysis of Losartan Impurity B.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Losartan Potassium (USP or Ph. Eur. reference standard), Losartan Impurity B certified reference material.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99% purity).

  • Pharmaceutical Formulation: Losartan Potassium tablets (e.g., 50 mg or 100 mg strength).[13]

Standard and Sample Preparation

Causality: The goal of sample preparation is to efficiently extract the analyte from the tablet matrix while minimizing interferences.[12] A simple "dilute-and-shoot" approach is often sufficient for LC-MS/MS, but filtration is critical to prevent clogging of the LC system.[2][14] The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

Protocol: Stock Solutions

  • Impurity B Stock (100 µg/mL): Accurately weigh 10 mg of Losartan Impurity B reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Losartan Stock (1 mg/mL): Accurately weigh 25 mg of Losartan Potassium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Protocol: Calibration Standards and Quality Controls (QCs)

  • Prepare a series of working standard solutions by serially diluting the Impurity B stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Suggested calibration range: 0.5 ng/mL to 100 ng/mL.

  • Prepare at least three levels of QC samples (Low, Medium, High) from the same stock solution.

Protocol: Sample Preparation (from Tablets)

  • Accurately weigh and grind no fewer than 10 Losartan tablets to obtain a fine, homogeneous powder.

  • Weigh a portion of the powder equivalent to 50 mg of Losartan Potassium into a 50 mL centrifuge tube.

  • Add 25 mL of a 50:50 (v/v) methanol/water mixture.

  • Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge the solution at 4000 rpm for 10 minutes.[9]

  • Transfer 1 mL of the supernatant into a clean tube and dilute 1:10 with the 50:50 methanol/water mixture.

  • Filter the final diluted solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) into an LC vial for analysis.[2]

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are optimized to achieve baseline separation of Losartan Impurity B from the highly abundant Losartan API peak. A gradient elution provides the necessary resolving power. The mass spectrometer settings are tuned for maximum sensitivity and specificity for the target analyte. Electrospray ionization in positive mode (ESI+) is chosen as the tetrazole and alcohol functionalities are amenable to protonation.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Elution 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Nebulizing Gas Nitrogen
Mass Spectrometry and MRM Transitions

Causality: The MRM transitions are the cornerstone of quantitative MS/MS analysis. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The fragmentation of tetrazole-containing compounds often involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[13] The most intense and stable product ion is typically selected for quantification, while a second transition is used for confirmation.

Table 2: Proposed MRM Transitions for Losartan Impurity B

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Losartan Impurity B 253.1181.1153.1To be optimized

Note: Collision energies must be optimized for the specific instrument being used. The proposed product ions are based on predictable fragmentation patterns (e.g., loss of the tetrazole group and subsequent fragments).

Postulated Fragmentation Pathway

Fragmentation cluster_path Postulated Fragmentation of Losartan Impurity B A [M+H]⁺ m/z = 253.1 B Loss of H₂O & N₂ (from tetrazole ring) A->B CID C Fragment Ion m/z = 181.1 (Quantifier) B->C D Further Fragmentation C->D CID E Fragment Ion m/z = 153.1 (Qualifier) D->E

Caption: Postulated fragmentation pathway for Losartan Impurity B in positive ESI mode.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][3][15] The key validation parameters are outlined below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, spiked blank, and Losartan API solution. Ensure no interfering peaks at the retention time of Impurity B.No significant interference at the analyte's retention time.
Linearity Analyze calibration standards at ≥ 5 concentration levels. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the calibration curve.Demonstrated accuracy, precision, and linearity within this range.
Accuracy Analyze QC samples at three concentrations (n=3). Calculate percent recovery.Mean recovery within 80-120% of the nominal value.
Precision - Repeatability: 6 replicate injections of one QC level. - Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.S/N ratio ≥ 10; Accuracy and precision criteria met.
Limit of Detection (LOD) Determined by serial dilution or calculation from the standard deviation of the response.S/N ratio ≥ 3.
Robustness Introduce small, deliberate variations in method parameters (e.g., column temp ±2°C, flow rate ±10%).No significant impact on results (RSD ≤ 15%).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of Losartan Impurity B in pharmaceutical formulations using LC-MS/MS. The methodology is designed to meet the rigorous standards for impurity analysis set forth by regulatory agencies. By following this protocol and performing a thorough method validation as outlined by ICH guidelines, analytical laboratories can confidently and accurately monitor the levels of this impurity, contributing to the overall safety and quality of Losartan drug products.

References

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs.
  • Shimadzu Corporation. (n.d.). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs.
  • Agilent Technologies. (n.d.).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • United States Pharmacopeia. (2012). USP Monographs: Losartan Potassium.
  • United States Pharmacopeial Convention. (2012). Losartan Potassium - USP-NF.
  • Waters Corporation. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2)
  • Agilent Technologies. (n.d.).
  • International Council for Harmonisation. (2023).
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Ansari, M. J., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect.
  • IJPSR. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
  • European Directorate for the Quality of Medicines & HealthCare. (2021). European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021.
  • SynZeal. (n.d.). Losartan EP Impurity B.
  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B.
  • Life Science Journal. (2008).

Sources

Quantitative Analysis of Losartan Impurity B by UPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Angiotensin II Receptor Blockers

Losartan, a cornerstone in the management of hypertension, functions as a selective antagonist of the angiotensin II receptor (AT1 subtype).[1] Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The manufacturing process and subsequent storage of Losartan can lead to the formation of related substances and degradation products, which, even at trace levels, can impact the drug's safety and performance. Among these, Losartan Impurity B, chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a known process-related impurity that requires stringent control.[2]

The evolution of chromatographic techniques from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) has marked a significant leap in pharmaceutical analysis. UPLC, with its use of sub-2 µm particle columns, offers substantially higher efficiency, resolution, and speed compared to traditional HPLC.[3][4] These advantages are paramount for the accurate quantification of impurities, enabling faster batch release and more robust quality control.

This application note provides a comprehensive, field-proven UPLC method for the quantitative determination of Losartan Impurity B in Losartan potassium drug substance. The methodology is designed to be both rapid and robust, adhering to the principles of analytical excellence and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[5]

Method Rationale: A Symphony of Selectivity and Speed

The developed UPLC method is founded on the principles of reversed-phase chromatography, which separates analytes based on their hydrophobicity. A C18 stationary phase is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds, including Losartan and its impurities. The sub-2 µm particle size of the UPLC column is critical for achieving the high resolution necessary to separate Impurity B from the main Losartan peak and other related substances within a significantly reduced runtime.[4]

The mobile phase, a gradient mixture of an acidic aqueous phase and an organic solvent (acetonitrile), is meticulously optimized. The acidic pH ensures the consistent ionization state of the acidic and basic functional groups present in Losartan and its impurities, leading to sharp, symmetrical peaks. The gradient elution allows for the efficient separation of compounds with varying polarities, ensuring that both the more polar impurities and the hydrophobic Losartan are eluted with optimal resolution and peak shape.

Materials and Methods

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC I-Class System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • UPLC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Data Acquisition and Processing: Empower® 3 Chromatography Data Software or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent, capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (AR grade)

    • Purified water (Milli-Q or equivalent)

    • Losartan Potassium Reference Standard (USP or EP)

    • Losartan Impurity B Reference Standard

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution of Losartan (approx. 500 µg/mL): Accurately weigh about 25 mg of Losartan Potassium Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Losartan Impurity B (approx. 50 µg/mL): Accurately weigh about 2.5 mg of Losartan Impurity B Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Losartan Potassium and 0.5 µg/mL of Losartan Impurity B in the diluent. This solution is used to verify the resolution and overall performance of the chromatographic system.

  • Sample Solution (approx. 500 µg/mL of Losartan): Accurately weigh about 25 mg of the Losartan Potassium drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

UPLC Method Parameters

The optimized UPLC method parameters are summarized in the table below for quick reference.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.00
5.00
10.00
12.00
12.10
15.00
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 1.0 µL
Detection UV at 220 nm
Run Time 15 minutes

Experimental Protocol: A Step-by-Step Guide

System Equilibration and Suitability
  • System Preparation: Purge the UPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Injections: Inject the System Suitability Solution in replicate (typically five or six injections).

  • Performance Verification: Evaluate the system suitability parameters. The acceptance criteria are typically:

    • Resolution: The resolution between the Losartan and Losartan Impurity B peaks should be greater than 2.0.

    • Tailing Factor: The tailing factor for the Losartan and Losartan Impurity B peaks should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD): The %RSD for the peak areas and retention times of replicate injections should be less than 2.0%.

Quantitative Analysis Workflow

UPLC_Workflow cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Standard Solutions (Losartan & Impurity B) prep_sample Prepare Sample Solution (Losartan Drug Substance) equilibration System Equilibration prep_sample->equilibration sys_suit System Suitability Test equilibration->sys_suit injection Inject Standards and Samples sys_suit->injection integration Peak Integration and Identification injection->integration quantification Quantification of Impurity B integration->quantification report Generate Final Report quantification->report

Caption: UPLC workflow for the quantitative analysis of Losartan Impurity B.

  • Standard Curve Generation: Inject a series of dilutions of the Losartan Impurity B Standard Stock Solution to construct a calibration curve (e.g., from the Limit of Quantification to 150% of the specification limit).

  • Sample Analysis: Inject the prepared Sample Solution.

  • Data Integration: Integrate the peak corresponding to Losartan Impurity B in the sample chromatogram.

  • Quantification: Calculate the concentration of Losartan Impurity B in the sample using the calibration curve. The amount of impurity is typically expressed as a percentage relative to the Losartan concentration.

Calculation:

% Impurity B = (Area of Impurity B in Sample / Area of Losartan in Sample) * (Concentration of Losartan Standard / Concentration of Impurity B Standard) * (Response Factor) * 100

Note: If the response factor is assumed to be 1, it can be omitted from the calculation. However, for accurate quantification, the relative response factor should be determined during method validation.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the matrix. This is typically demonstrated by the resolution of the Impurity B peak from all other peaks in the chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Validation Performance Characteristics

The following table summarizes the expected performance of this UPLC method based on established validation protocols.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD Approximately 0.01% of the nominal Losartan concentration
LOQ Approximately 0.03% of the nominal Losartan concentration
Resolution > 2.0 between Impurity B and the nearest eluting peak

Forced Degradation Studies: Understanding Impurity Formation

To further ensure the specificity and stability-indicating nature of the method, forced degradation studies should be performed on the Losartan drug substance.[8] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed UPLC method should be capable of separating Losartan Impurity B from any degradation products formed under these conditions, demonstrating its utility in stability studies.

Conclusion: A Robust Tool for Quality Assurance

This application note details a rapid, sensitive, and robust UPLC method for the quantitative analysis of Losartan Impurity B in Losartan potassium drug substance. The superior resolving power and speed of UPLC technology enable confident and efficient monitoring of this critical impurity, ensuring the quality, safety, and efficacy of the final drug product. The provided protocol and validation guidelines serve as a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

  • Alispharm. "UPLC vs HPLC: what is the difference?". Alispharm. Accessed January 22, 2026. [Link].

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". ECA Academy. Accessed January 22, 2026. [Link].

  • Research Journal of Pharmacy and Technology. "A Review on Comparative study of HPLC and UPLC". RJPT. 2017. [Link].

  • Phenomenex. "Ph.Eur. Losartan Potassium - Related Substances Reference solution (b) on Luna 5 µm C18(2) 250 x 4.6 mm using Agilent 1260 UHPLC system". Phenomenex. Accessed January 22, 2026. [Link].

  • Phenomenex. "Ph.Eur. Losartan Potassium - Related Substances Reference solution (c) on Luna 5 µm C18(2) 250 x 4.6 mm using Agilent 1260 UHPLC system". Phenomenex. Accessed January 22, 2026. [Link].

  • ResearchGate. "The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR". ResearchGate. 2018. [Link].

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA. 2021. [Link].

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA. 2005. [Link].

  • NIH. "Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations". National Institutes of Health. 2014. [Link].

  • Waters Corporation. "Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances". Waters Corporation. 2020. [Link].

  • ResearchGate. "Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance". ResearchGate. 2011. [Link].

  • Waters Corporation. "Applying UPLC to the Profiling of Impurities in Raw Drug Substances". Waters Corporation. 2005. [Link].

  • Semantic Scholar. "Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method". Semantic Scholar. 2018. [Link].

  • PubMed. "Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques". National Institutes of Health. 2023. [Link].

  • Ingenta Connect. "Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC". Ingenta Connect. 2014. [Link].

  • ResearchGate. "Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC". ResearchGate. 2014. [Link].

  • Waters Corporation. "Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro and Atlantis Premier BEH C18 AX Column". Waters Corporation. 2021. [Link].

  • British Pharmacopoeia. "Losartan Potassium Tablets". British Pharmacopoeia. 2012. [Link].

  • SynZeal. "Losartan EP Impurity B". SynZeal. Accessed January 22, 2026. [Link].

  • Waters Corporation. "Analytical Quality by Design Based Method Development for the Analysis of Valsartan and Nitrosamines Impurities Using UPLC-MS". Waters Corporation. 2020. [Link].

  • Waters Corporation. "Impurities Application Notebook". Waters Corporation. 2017. [Link].

  • Pharmaffiliates. "Losartan Potassium - Impurity B". Pharmaffiliates. Accessed January 22, 2026. [Link].

  • ResearchGate. "Rapid ultra-performance liquid chromatography assay of losartan potassium in bulk and formulations". ResearchGate. 2016. [Link].

  • SciRP.org. "UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form". Scientific Research Publishing. 2015. [Link].

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Losartan, a potent and selective angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension.[1][2][3] Ensuring the purity, potency, and stability of losartan drug substances and products is paramount for patient safety and therapeutic efficacy. A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the quality of a drug substance or drug product over time.[4] Such a method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4]

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of losartan and its related substances. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind the experimental choices. This method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions and routine quality control.[5][6][7]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate losartan from its potential degradation products and known process-related impurities. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. This gradient system allows for the effective resolution of compounds with a range of polarities, which is crucial for a stability-indicating method where degradation products can have significantly different chemical properties from the parent drug.

The selection of a C18 column is based on its versatility and proven performance in separating a wide variety of pharmaceutical compounds. The mobile phase, a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds like losartan.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Losartan Potassium Reference StandardUSP/EP or equivalentSigma-Aldrich, USP
AcetonitrileHPLC GradeMerck, Fisher Scientific
MethanolHPLC GradeMerck, Fisher Scientific
Potassium Dihydrogen PhosphateAnalytical Reagent GradeMerck, Sigma-Aldrich
Orthophosphoric AcidAnalytical Reagent GradeMerck, Fisher Scientific
Hydrochloric AcidAnalytical Reagent GradeMerck, Sigma-Aldrich
Sodium HydroxideAnalytical Reagent GradeMerck, Sigma-Aldrich
Hydrogen Peroxide (30%)Analytical Reagent GradeMerck, Sigma-Aldrich
WaterHPLC Grade/Milli-Q or equivalentIn-house purification system

Instrumentation and Chromatographic Conditions

Instrumentation

A validated HPLC system equipped with the following components is required:

  • Gradient pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data acquisition and processing software

Optimized Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for losartan and its related substances. The 250 mm length and 5 µm particle size offer high resolution and efficiency.[2][8]
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acidThe buffer controls the pH of the mobile phase, which is critical for consistent ionization and retention of losartan. A pH of 3.0 ensures good peak shape.[9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
Gradient Elution See table belowA gradient elution is necessary to separate both polar and non-polar impurities and degradation products from the main losartan peak within a reasonable run time.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.[2]
Column Temperature 35 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[2]
Detection Wavelength 220 nm or 237 nmLosartan and its related substances exhibit significant absorbance at these wavelengths, providing good sensitivity.[2][10]
Injection Volume 10 µLA small injection volume helps to minimize band broadening and improve peak shape.
Run Time Approximately 30 minutesThis run time is sufficient to elute all relevant compounds.
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030

Experimental Protocols

Preparation of Solutions

1. Mobile Phase A (Buffer Preparation):

  • Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.025 M solution.

  • Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

2. Standard Stock Solution (e.g., 500 µg/mL of Losartan):

  • Accurately weigh about 50 mg of Losartan Potassium Reference Standard into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of diluent (e.g., methanol or a mixture of mobile phases) and sonicate to dissolve.[2]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

3. Working Standard Solution (e.g., 50 µg/mL of Losartan):

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

4. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of losartan into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the losartan.[2]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the diluent to a final concentration of approximately 50 µg/mL of losartan.

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the losartan peak.

  • Theoretical Plates (Efficiency): Not less than 2000 for the losartan peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the working standard solution.

  • Inject the sample solution.

  • If analyzing for related substances, inject a standard solution containing known impurities at the specification level.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_analysis Analysis DrugSubstance Losartan Drug Substance Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DrugSubstance->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) DrugSubstance->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) DrugSubstance->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) DrugSubstance->Photolytic DrugProduct Losartan Drug Product DrugProduct->Acid DrugProduct->Base DrugProduct->Oxidation DrugProduct->Thermal DrugProduct->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC PeakPurity Peak Purity Assessment (PDA Detector) HPLC->PeakPurity

Caption: Workflow for forced degradation studies of losartan.

Detailed Protocols for Forced Degradation

1. Acid Hydrolysis:

  • Dissolve a known amount of losartan in a suitable volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60-80°C for a specified period (e.g., 2-4 hours).[12]

  • Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute to a known concentration with the diluent for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve a known amount of losartan in a suitable volume of 0.1 M sodium hydroxide.

  • Heat the solution at 60-80°C for a specified period.

  • Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute to a known concentration with the diluent for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known amount of losartan in a suitable diluent.

  • Add a specific volume of 3% hydrogen peroxide.[12]

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes to a few hours).[12]

  • Dilute to a known concentration with the diluent for HPLC analysis.

4. Thermal Degradation:

  • Expose a known amount of solid losartan powder to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[12]

  • After exposure, dissolve the powder in the diluent to a known concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of losartan (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • A control sample should be protected from light.

  • Prepare the exposed samples for HPLC analysis.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Workflow

Validation_Workflow Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate LOD_LOQ LOD & LOQ Robustness Robustness Method Optimized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Workflow for the validation of the HPLC method.

Validation Parameters and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, losartan standard, and stressed samples. Assess peak purity of losartan in the presence of degradants using a PDA detector.The losartan peak should be free from interference from blank, placebo, and degradation products. Peak purity index should be close to 1.
Linearity Analyze a series of at least five concentrations of losartan over a specified range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity study.The method should be linear, accurate, and precise over the specified range.
Accuracy (Recovery) Perform recovery studies by spiking a placebo with known amounts of losartan at different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[2]
Precision (Repeatability) Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.RSD ≤ 2.0%.[2]
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.2 mL/min).[2]System suitability parameters should remain within acceptable limits.

Data Analysis and Reporting

  • Assay of Losartan: Calculate the percentage of losartan in the sample by comparing the peak area of losartan in the sample preparation to that in the standard preparation.

  • Related Substances: Quantify any impurities or degradation products by comparing their peak areas to the peak area of the losartan standard at a known concentration (e.g., the 100% level or a diluted standard). The relative response factor (RRF) for each impurity should be determined if it is not 1.0.

  • Reporting: The final report should include the results of the system suitability tests, the assay of losartan, the levels of any specified and unspecified impurities, and the total impurities. All chromatograms should be included, and any peaks above the disregard limit should be reported.

Conclusion

The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the analysis of losartan and its related substances. By following the outlined protocols for method development, forced degradation, and validation, researchers and quality control analysts can ensure the generation of accurate and reproducible data that meets regulatory expectations. This method is suitable for routine quality control testing, stability studies, and the assessment of drug product quality throughout its shelf life.

References

  • Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747-760. [Link]

  • Liu, L., Wang, Q., & Guo, X. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 10(3), 169-176. [Link]

  • Stolarczyk, M., Apola, A., & Krzek, J. (2012). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Acta Poloniae Pharmaceutica, 69(2), 251-257. [Link]

  • Shaalan, R. A., Belal, T. S., & El-Yazbi, F. A. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3855. [Link]

  • Gunisetti, N. D. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Amlodipine Besylate and Losartan Potassium in Tablet Dosage Forms. Neuroquantology, 23(8), 139-153. [Link]

  • Srinivasu, T., & Rao, J. V. L. N. S. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 10(2), 799-803. [Link]

  • ICH. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. ICH. [Link]

  • El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2011). Application of a RP-HPLC method for comparative study on the degradation behavior of two angiotensin II receptor antagonists, valsartan and losartan potassium. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 273-279. [Link]

  • Harmita, H., & Sari, I. P. (2017). The Stability Evaluation of Losartan Potasium Towards the Influence of pH and Light Using High Performance Liquid Chromatography. Pharmacognosy Journal, 9(6), 841-845. [Link]

  • Request PDF. (2025). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. ResearchGate. [Link]

  • IJRPC. (n.d.). Method Development and Validation of Losartan by Using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Latif, A., et al. (2018). Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form. Walsh Medical Media. [Link]

  • Siddiqui, M. M. A., et al. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167. [Link]

  • Dalvi, S. V., et al. (2025). A New RS HPLC Method for Simultaneous Estimation of Impurities in Losartan Potassium in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jain, P. S., et al. (2012). Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. Journal of AOAC International, 95(6), 1600-1604. [Link]

  • Suneetha, A., & Rao, G. D. (2025). Method Development and validation of Losartan Potassium and Hydrochlorothiazide by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • YouTube. (2020). ICH Stability Testing and Method Development. YouTube. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. ICH. [Link]

Sources

Application Note: A Comprehensive Protocol for the Isolation and Purification of Losartan Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Losartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The stringent quality control of active pharmaceutical ingredients (APIs) is paramount to ensure patient safety and drug efficacy. A critical aspect of this quality control is the identification, quantification, and control of impurities that may arise during the synthesis or degradation of the API.[3] Losartan Impurity B, chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a known related substance of Losartan.[4][5][6] The availability of pure reference standards for such impurities is essential for the development and validation of analytical methods, as well as for toxicological studies.[7]

This application note provides a detailed, field-proven protocol for the isolation and purification of Losartan Impurity B from a crude mixture containing Losartan and other related substances. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and purifying individual components from complex mixtures in the pharmaceutical industry.[8][9] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of Losartan.

Chemical and Physical Data

A thorough understanding of the physicochemical properties of both the API and the target impurity is fundamental to developing a robust separation strategy.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Losartan 2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol124750-99-8 (Potassium Salt)C₂₂H₂₃ClN₆O422.91 (Freebase)
Losartan Impurity B [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol160514-13-6C₁₄H₁₂N₄O252.27

Principle of Separation

The isolation of Losartan Impurity B is achieved through preparative reversed-phase HPLC. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[8] By optimizing the mobile phase composition, a gradient elution can be employed to effectively resolve Losartan Impurity B from the main Losartan peak and other process-related impurities.[10] The workflow for this process is outlined below.

Isolation_Workflow cluster_prep Phase 1: Preparation & Analysis cluster_purification Phase 2: Purification cluster_post_purification Phase 3: Post-Purification & Characterization Crude_Sample Crude Losartan Sample Analytical_HPLC Analytical HPLC for Initial Assessment Crude_Sample->Analytical_HPLC Characterize initial impurity profile Sample_Prep Sample Preparation for Preparative HPLC Crude_Sample->Sample_Prep Dissolve in appropriate solvent Prep_HPLC Preparative HPLC Separation Sample_Prep->Prep_HPLC Inject onto column Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Collect eluent at specific retention times Fraction_Analysis Analysis of Collected Fractions Fraction_Collection->Fraction_Analysis Analyze purity of each fraction Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Combine fractions meeting purity criteria Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Remove mobile phase Final_Purity Final Purity Check & Characterization Solvent_Removal->Final_Purity Confirm identity and purity

Caption: Workflow for the Isolation and Purification of Losartan Impurity B.

Experimental Protocols

Part 1: Analytical Method for Initial Assessment and Purity Control

Prior to attempting a large-scale purification, it is crucial to have a validated analytical HPLC method to determine the initial purity of the crude sample and to assess the purity of the collected fractions.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Waters Alliance Separation Module or equivalent with a UV detector
Column Kromasil 100-5C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50 v/v)

Protocol:

  • Standard Preparation: Accurately weigh and dissolve Losartan and any available impurity reference standards in the diluent to a final concentration of approximately 0.05 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the crude Losartan sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification: Identify the peaks corresponding to Losartan and Losartan Impurity B by comparing the retention times with the reference standards.

Part 2: Preparative HPLC for Isolation and Purification

This protocol outlines the steps for the preparative-scale isolation of Losartan Impurity B. The principle is to scale up the analytical method, adjusting for the larger column dimensions and sample load.

Instrumentation and Conditions:

ParameterSpecification
Preparative HPLC System Waters LC-2000 or equivalent with a UV detector and fraction collector
Column Luna C18, 250 x 50 mm i.d., 15 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient Program Optimized based on analytical run, maintaining similar selectivity
Flow Rate 35-50 mL/min (to be optimized)
Detection Wavelength 220 nm
Sample Preparation Dissolve the crude Losartan sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase composition) to a high concentration (e.g., 50-100 mg/mL).
Injection Volume Dependent on column loading capacity and sample concentration.

Protocol:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the concentrated crude sample solution onto the column.

  • Chromatographic Separation: Run the gradient elution program to separate the components of the mixture.

  • Fraction Collection: Monitor the chromatogram in real-time and collect the fractions corresponding to the elution of the Losartan Impurity B peak using an automated fraction collector. The collection can be triggered by time or UV signal threshold.

  • Fraction Analysis: Analyze the purity of each collected fraction using the analytical HPLC method described in Part 1.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity criteria (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure. The remaining aqueous solution can then be lyophilized to obtain the purified Losartan Impurity B as a solid.[3]

  • Final Purity Assessment: Perform a final purity check of the isolated solid using the analytical HPLC method.

Prep_HPLC_Process cluster_input Input cluster_system Preparative HPLC System cluster_output Output Sample Crude Losartan Solution High Concentration Injector Injector Sample->Injector Pump Solvent Delivery System Mobile Phase A & B Pump->Injector Column Preparative C18 Column 250 x 50 mm Injector->Column Detector UV Detector 220 nm Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Collector->Waste Non-target peaks Fractions Collected Fractions Impurity B Enriched Collector->Fractions Target peak

Caption: Schematic of the Preparative HPLC System for Impurity Isolation.

Part 3: Characterization of Isolated Impurity

Once isolated, the identity and structure of Losartan Impurity B must be confirmed using appropriate spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): Obtain the mass spectrum of the isolated impurity. The molecular ion peak should correspond to the molecular weight of Losartan Impurity B (252.27 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy. The resulting spectra should be consistent with the chemical structure of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to confirm the presence of key functional groups.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by a multi-step validation process. The analytical method provides a continuous check on the purity of the material at each stage, from the crude sample to the final isolated product. The final characterization by orthogonal analytical techniques (MS, NMR, IR) provides unambiguous confirmation of the impurity's identity, ensuring the integrity of the isolated reference standard.

Conclusion

This application note provides a comprehensive and systematic protocol for the isolation and purification of Losartan Impurity B. By following the detailed steps for analytical assessment, preparative HPLC, and subsequent characterization, researchers and drug development professionals can reliably obtain a high-purity reference standard of this critical impurity. The availability of such standards is indispensable for ensuring the quality, safety, and regulatory compliance of Losartan drug products.

References

  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (n.d.). World Journal of Advanced Research and Reviews.
  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
  • Reddy, G. V., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
  • Thapa, D., et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry.
  • Key Concepts and Considerations of Preparative Liquid Chromatography. (2025). Welch Materials.
  • Losartan EP Impurity B | 160514-13-6. (n.d.). SynZeal.
  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2015). Ingenta Connect.
  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. (2022). National Institutes of Health.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
  • Technical Guide: Synthesis and Isolation of Losartan EP Impurity M. (2025). Benchchem.
  • Losartan EP Impurity B | CAS No: 160514-13-6. (n.d.). Veeprho.
  • Losartan EP Impurity B | 160514-13-6. (n.d.). SynThink Research Chemicals.
  • Losartan EP Impurity B (Potassium Salt). (n.d.). Veeprho.
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (n.d.). Chromatography Online.
  • Principles in preparative HPLC. (n.d.). University of Warwick.
  • Losartan Potassium-impurities. (n.d.). Pharmaffiliates.
  • CN113372338A - Preparation method of losartan impurity. (n.d.). Google Patents.
  • Losartan EP Impurity B | 160514-13-6. (n.d.). Chemicea Pharmaceuticals.
  • DETERMINATION OF LOSARTAN POTASSIUM, QUINAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN PHARMACEUTICAL PREPARATIONS USING DERIVA. (n.d.). Acta Poloniae Pharmaceutica.
  • Losartan Potassium Tablets. (2011). USP-NF.
  • An Efficient and Green Synthetic Route to Losartan. (2025). ResearchGate.
  • Determination of losartan potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical preparations using derivative spectrophotometry and chromatographic-densitometric method. (2025). ResearchGate.
  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. (2023). PubMed.

Sources

Application Note: The Quintessential Role of Losartan Impurity B as a Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The safety and efficacy of pharmaceutical products are paramount, necessitating stringent quality control (QC) throughout the manufacturing process. For antihypertensive drugs like Losartan Potassium, this involves the meticulous identification and quantification of any impurities that may arise during synthesis or degradation.[1] This application note provides a detailed technical guide for researchers, analytical scientists, and drug development professionals on the use of Losartan Impurity B as a certified reference standard for the quality control of Losartan drug substances and products.

Losartan is a potent, orally active angiotensin II receptor antagonist used in the treatment of hypertension.[2] The control of impurities in the Active Pharmaceutical Ingredient (API) and its finished dosage form is a critical regulatory requirement, as impurities can impact the drug's safety and efficacy. Reference standards are the cornerstones of pharmaceutical analysis, providing the benchmark against which product quality is measured.[3] This guide will detail the significance of Losartan Impurity B, its application in validated analytical methods, and provide robust protocols for its use in a regulated laboratory environment.

Profile of Losartan Impurity B

Understanding the impurity is the first step to controlling it. Losartan Impurity B is a known process-related impurity and potential degradant of Losartan. Its consistent monitoring is mandated by major pharmacopeias.

Causality of Experimental Choice: The chemical identity of a reference standard must be unequivocally confirmed. Using a well-characterized standard ensures that the peak being identified and quantified in a sample chromatogram corresponds accurately to the impurity of interest, preventing false positives or inaccurate measurements.

Parameter Information Source(s)
Chemical Name [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol[4][5]
Synonyms Losartan EP Impurity B, Losartan Hydroxy Impurity[5][6]
CAS Number 160514-13-6[4][6]
Molecular Formula C₁₄H₁₂N₄O[4][6][7]
Molecular Weight 252.27 g/mol [4][6][7]
Typical Storage 2-8°C Refrigerator[4]

The Indispensable Role of a Certified Reference Standard

In analytical chemistry, particularly for relative techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, results are comparative.[8] A Certified Reference Standard (CRS) is a highly purified and characterized material that serves as the basis for this comparison. Its role is multifaceted:

  • Identification: The retention time of a peak in a sample chromatogram is compared to that of the CRS to confirm the impurity's identity.

  • Quantification: The response (peak area) of the impurity in the sample is compared to the response of a known concentration of the CRS to determine its amount.

  • Method Validation: The CRS is essential for validating the analytical method's performance characteristics, including specificity, linearity, accuracy, and precision, as mandated by guidelines like ICH Q2(R1).[9][10]

  • System Suitability: It is used to verify that the entire chromatographic system is performing adequately before and during sample analysis.[11][12]

Application in Quality Control: HPLC Analysis of Losartan

The most common method for the analysis of Losartan and its impurities is reversed-phase HPLC (RP-HPLC).[13][14][15] This technique offers high specificity and sensitivity for separating the main API from its related substances.[13]

Principle of the Analytical Method

The method utilizes a C18 stationary phase and a mobile phase typically composed of an aqueous buffer and an organic modifier (e.g., acetonitrile). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By using a gradient elution program—where the concentration of the organic modifier is increased over time—impurities with different polarities, including Losartan Impurity B, can be effectively resolved from the Losartan peak and each other.[13][14][16]

Experimental Workflow for Impurity Quantification

The overall process ensures that each step, from system preparation to final analysis, is controlled and verified.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting prep_std Prepare Impurity B Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_smp Prepare Losartan Sample Solution inject_smp Inject Sample Solutions prep_smp->inject_smp prep_mobile Prepare Mobile Phases & Equilibrate HPLC prep_mobile->sst System Ready sst->inject_smp SST Passed acquire Acquire Chromatographic Data inject_smp->acquire process Integrate Peaks & Identify Impurity B acquire->process calculate Calculate Impurity B Concentration (%) process->calculate report Compare with Specification & Generate Report calculate->report

Caption: High-level workflow for Losartan Impurity B analysis.

Detailed Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Expertise & Experience: Accurate solution preparation is critical. Volumetric flasks must be Class A. The solvent used (diluent) should be the same for both the standard and the sample to avoid chromatographic artifacts. The standard concentration is chosen to be close to the specification limit of the impurity for maximum accuracy.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Losartan Impurity B Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Losartan Impurity B CRS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 1.0 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to volume with Diluent and mix well. This concentration typically corresponds to 0.2% impurity level relative to a 500 µg/mL sample concentration.

  • Sample Solution (e.g., 500 µg/mL of Losartan Potassium):

    • Accurately weigh an amount of Losartan Potassium API or powdered tablets equivalent to 50 mg of Losartan Potassium into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent and mix well.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Trustworthiness: The described chromatographic conditions are based on published methods for Losartan impurity profiling.[13][14][16] The system suitability test acts as a self-validating check to ensure the method is performing as expected on a given day.[17]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm packing (e.g., ACCHROM ODS-C18)[14]
Mobile Phase A 0.1% Phosphoric Acid in Water[13][14]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
35
45
50
Flow Rate 1.0 mL/min[13][14]
Column Temp. 35 °C[14]
Detection UV at 220 nm[13][14]
Injection Vol. 10 µL
Protocol 3: System Suitability Testing (SST)

Authoritative Grounding: The requirement for SST and the specific parameters to be evaluated are defined by pharmacopeias and regulatory bodies like the USP and ICH.[12][17] The acceptance criteria listed below are standard in the pharmaceutical industry to ensure method reliability.[18]

  • Procedure: Before injecting any samples, perform five replicate injections of the Losartan Impurity B Working Standard Solution (1.0 µg/mL).

  • Evaluation: Evaluate the following parameters. The chromatographic data system can typically calculate these values automatically.

SST Parameter Acceptance Criteria Rationale
Repeatability (RSD) Relative Standard Deviation (RSD) of the peak areas for the five replicate injections should be Not More Than (NMT) 5.0% .Ensures the precision of the injection and detection system.
Tailing Factor (T) The tailing factor for the Losartan Impurity B peak should be NMT 2.0 .[18]Confirms good peak shape, which is essential for accurate integration.
Theoretical Plates (N) The column efficiency should be Not Less Than (NLT) 3000 theoretical plates.Indicates the separation efficiency of the column.
Logical Framework for Quality Control Decision

The SST results dictate whether the analysis can proceed, forming a critical checkpoint for data integrity.

Caption: Decision-making logic based on SST and specification limits.

Data Interpretation and Calculation

The percentage of Losartan Impurity B in the sample is calculated using the principle of external standardization.

Formula:

Where:

  • Area_Imp_Sample = Peak area of Losartan Impurity B in the sample chromatogram.

  • Area_Std = Average peak area of Losartan Impurity B from the replicate standard injections.

  • Conc_Std = Concentration of the Working Standard Solution (e.g., 1.0 µg/mL).

  • Conc_Sample = Nominal concentration of the Losartan Potassium Sample Solution (e.g., 500 µg/mL).

  • Purity_Std = Purity of the Losartan Impurity B CRS (e.g., 99.5% or 0.995).

The final result is compared against the specification set in the relevant pharmacopeial monograph or internal quality document (e.g., Not More Than 0.2%).[16]

Method Validation Principles according to ICH Q2(R1)

Any analytical method used for QC must be validated to prove it is fit for its intended purpose.[9] The Losartan Impurity B CRS is essential for this one-time validation activity.

Validation Parameter Purpose and Role of the Reference Standard
Specificity Forced degradation studies are performed on Losartan to generate other potential impurities.[14] The method's ability to separate the Losartan Impurity B peak from Losartan and other degradants is assessed. The CRS is used to positively identify the Impurity B peak.
Linearity A series of solutions of the Impurity B CRS are prepared at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). The peak area response is plotted against concentration to demonstrate a linear relationship (r > 0.999).[13]
Accuracy A sample of Losartan is spiked with known amounts of the Impurity B CRS at different levels (e.g., 50%, 100%, 150% of the specification limit). The recovery of the added impurity is calculated to demonstrate the method's accuracy. Recoveries are typically expected to be within 97.0-103.0%.[14]
Precision (Repeatability & Intermediate)The variability of results is measured by repeatedly analyzing a homogenous sample spiked with the Impurity B CRS. This is done on the same day (repeatability) and on different days with different analysts (intermediate precision). The RSD should be within acceptable limits.
Limit of Quantitation (LOQ) The lowest concentration of the Impurity B CRS that can be reliably quantified with acceptable precision and accuracy is determined. This is often established by analyzing a series of dilute solutions and checking the signal-to-noise ratio (typically S/N ≥ 10).

Conclusion

The use of a well-characterized Losartan Impurity B reference standard is not merely a procedural step but a fundamental requirement for ensuring the quality and regulatory compliance of Losartan Potassium API and its finished products. It underpins the entire analytical process, from method validation to routine quality control, by providing a reliable basis for the identification and quantification of this critical impurity. The protocols and principles outlined in this guide provide a robust framework for scientists to implement accurate and defensible analytical testing, ultimately safeguarding patient health.

References

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (n.d.). Ingenta Connect. Retrieved January 22, 2026, from [Link]

  • Losartan Potassium - Impurity B | 160514-13-6. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Losartan Potassium-impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Losartan Potassium Tablets - USP-NF. (2011, July 1). USP. Retrieved January 22, 2026, from [Link]

  • Losartan EP Impurity B | 160514-13-6. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]

  • Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. (2022, November 9). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Losartan Impurities. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA). Retrieved January 22, 2026, from [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Pharmaceutical Online. Retrieved January 22, 2026, from [Link]

  • Losartan Potassium - USP-NF. (2012, January 1). USP. Retrieved January 22, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv. Retrieved January 22, 2026, from [Link]

  • Losartan. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved January 22, 2026, from [Link]

  • Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. (n.d.). Latin American Journal of Pharmacy. Retrieved January 22, 2026, from [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). FDA. Retrieved January 22, 2026, from [Link]

  • APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. (n.d.). Retrieved January 22, 2026, from [Link]

  • The novel acid degradation products of losartan. (n.d.). Ovid. Retrieved January 22, 2026, from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014, October 7). SciSpace. Retrieved January 22, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 22, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 22, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 22, 2026, from [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. Retrieved January 22, 2026, from [Link]

  • Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Antihypertensive Therapeutics

Losartan Potassium is a potent, orally active angiotensin II receptor (AT1) antagonist, widely prescribed for the treatment of hypertension.[1][2] Its mechanism of action involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, making it a cornerstone in managing cardiovascular and renal diseases, particularly in patients with type 2 diabetes.[2][3] The chemical synthesis of Losartan, a complex multi-step process, can inadvertently lead to the formation of various process-related impurities, including starting materials, by-products, and intermediates.[4][5] Furthermore, degradation products can arise during manufacturing and storage under stress conditions such as exposure to acid, oxidation, or light.[6][7][8]

The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs).[4][9] The ICH Q3A(R2) guideline, for instance, establishes thresholds for the reporting, identification, and toxicological qualification of impurities, making their accurate detection and quantification a critical aspect of pharmaceutical quality control.[5][9][10]

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method designed for the robust separation and quantification of Losartan Potassium from its key process-related and degradation impurities. The methodology is grounded in established chromatographic principles and provides the scientific rationale behind the selection of critical method parameters, ensuring both reliability and regulatory compliance.

The Rationale Behind the Chromatographic Strategy

The successful separation of a primary API from its structurally similar impurities requires a highly selective and robust analytical method. Reverse-Phase HPLC (RP-HPLC) is the technique of choice for this application due to its versatility and high resolving power for compounds with varying polarities, such as Losartan and its derivatives.[11][12]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the cornerstone of this method. Its non-polar stationary phase provides optimal hydrophobic interactions with the moderately polar Losartan molecule and its impurities, leading to effective retention and separation.[2][11][12]

  • Mobile Phase and Gradient Elution: The diverse polarity range of potential impurities necessitates a gradient elution strategy. An isocratic method would likely fail to elute highly retained impurities in a reasonable time or provide sufficient retention for more polar ones. Our method employs a gradient system combining an acidified aqueous phase with an organic modifier (acetonitrile).

    • Aqueous Phase (0.1% Phosphoric Acid in Water): The acidic pH is critical. Losartan contains an acidic tetrazole group. By maintaining a low pH (around 2.5-3.0), the ionization of this group is suppressed. This un-ionized form is more hydrophobic, leading to increased retention on the C18 column, significantly improved peak symmetry, and enhanced resolution.[13][14]

    • Organic Phase (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography, ensuring sharp, well-defined peaks.

  • Detection: A Photodiode Array (PDA) detector is utilized, set at a primary wavelength of 220 nm. This wavelength provides a good response for both Losartan and its key impurities.[14][15] The advantage of a PDA detector lies in its ability to acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification during method development and validation.

Experimental Protocol

Materials and Reagents
  • Standards: Losartan Potassium Reference Standard, and reference standards for known impurities (obtained from certified suppliers).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric Acid (AR grade), Purified Water (Milli-Q or equivalent).

  • Sample: Losartan Potassium API or powdered tablets.

Equipment
  • HPLC or UPLC system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler with temperature control

    • Column Thermostat

    • Photodiode Array (PDA) Detector

  • Analytical Balance

  • Sonicator

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, Nylon or PVDF)

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column ODS C18, 250 mm x 4.6 mm, 5 µm particle size[2][14][15]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
25
30
36
40
Flow Rate 1.0 mL/min[14][15]
Column Temperature 35 °C[14]
Detection PDA at 220 nm[14][15]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1000 mL of purified water and mix well.

  • Diluent: Mix acetonitrile and water in a 50:50 volume ratio.

  • Standard Stock Solution (Losartan): Accurately weigh about 25 mg of Losartan Potassium Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to obtain a concentration of about 0.5 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 0.1 mg/mL each in diluent.

  • Resolution Solution (SST): Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 1.5 µg/mL (0.3% of the Losartan concentration). This solution is used to verify system suitability.

  • Sample Solution (API): Prepare as described for the Standard Stock Solution, using the Losartan Potassium API sample.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Losartan Potassium into a 100 mL volumetric flask.[13] Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[12][13]

System Suitability and Analysis Workflow

Ensuring the analytical system is fit for purpose is a prerequisite for any analysis. A System Suitability Test (SST) must be performed before sample analysis.

System Suitability Requirements
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) for Losartan PeakNot more than 2.0
Theoretical Plates for Losartan PeakNot less than 2000
Resolution between Losartan and nearest eluting impurityNot less than 2.0
%RSD for six replicate injections of Losartan peak areaNot more than 2.0%
Analytical Workflow

The overall process from sample preparation to final report generation is depicted below.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & SST Solutions P3 Prepare Sample Solution A1 System Equilibration P3->A1 Proceed if SST Passes A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Blank, Standard, and Sample Solutions A2->A3 D1 Integrate Chromatograms A3->D1 D2 Identify Peaks based on Retention Time (RT) D1->D2 D3 Quantify Impurities (External Standard Method) D2->D3 D4 Generate Final Report D3->D4

Caption: Workflow for Losartan Impurity Profiling.

Results and Interpretation

A typical chromatogram from the analysis of the Resolution Solution will show a large peak for the main component, Losartan Potassium, well-separated from smaller peaks corresponding to its various impurities.

Typical Elution Profile

The elution order in reversed-phase chromatography is primarily dictated by polarity, with more polar compounds eluting earlier. The exact retention times can vary slightly between systems, but the relative retention time (RRT) should remain consistent.

CompoundTypical Retention Time (min)Relative Retention Time (RRT)
Impurity 1 (e.g., Biphenyl Tetrazole Analogue) ~5.8~0.55
Losartan ~10.5 1.00
Impurity 2 (e.g., Isolosartan) ~12.2~1.16
Impurity 3 (e.g., Dimer Impurity) ~21.8~2.08[16]
Impurity 4 (e.g., Oxidative Degradant) ~24.4~2.32[16]

Note: The identities and RRTs listed are illustrative. They must be confirmed using certified reference standards.

Chemical Structures of Losartan and Key Impurities

Understanding the structures being separated provides insight into the chromatographic behavior.

G cluster_losartan Losartan cluster_imp1 Impurity: Isolosartan cluster_imp2 Impurity: Dimer (EP Impurity M) Losartan Losartan Imp1 Imp1 Imp2 Imp2

Caption: Structures of Losartan and related impurities.

Quantification

The amount of each impurity is calculated as a percentage relative to the Losartan peak using the external standard method. The response factor is assumed to be 1.0 for unknown impurities unless otherwise determined.

Calculation: % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Conclusion

The gradient RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and highly suitable for the routine quality control of Losartan Potassium. It effectively separates the active pharmaceutical ingredient from its known process-related and degradation impurities, meeting the stringent requirements set by regulatory guidelines like ICH Q3A(R2).[9] The clear explanation of the scientific rationale behind parameter selection and the detailed step-by-step protocol provide researchers and drug development professionals with a solid foundation for implementing this method in their own laboratories for ensuring the quality, safety, and efficacy of Losartan products.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. (2006). European Medicines Agency. [Link]

  • Hertzog, D. L., et al. (2002). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gampala, S., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Attimarad, M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances. [Link]

  • Wang, J., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis. [Link]

  • Igboasoiyi, A. C., et al. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Dalvi, S. V., et al. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stolarczyk, M., et al. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]

  • Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. [Link]

  • Stolarczyk, M., et al. (2014). (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. [Link]

  • Reddy, G. S., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry. [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Narendra, A., et al. (2023). METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Panda, S. S., et al. (2015). The novel acid degradation products of losartan. Journal of Saudi Chemical Society. [Link]

  • Nasirov, F. A., et al. (2020). APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. Chemistry. [Link]

  • Secrieru, A., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences. [Link]

  • Wang, J., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF. ResearchGate. [Link]

  • Patel, B. D., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. [Link]

  • Wang, J., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. [Link]

  • Reddy, G. K., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. [Link]

  • Patel, B. D., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF. ResearchGate. [Link]

  • Sreekanth, N., et al. (2014). Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations. ResearchGate. [Link]

Sources

mobile phase composition for optimal separation of losartan impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-LC-0824

Topic: Mobile Phase Composition for Optimal Separation of Losartan Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for developing and optimizing the mobile phase composition for the separation of losartan and its related impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). As a widely prescribed antihypertensive drug, ensuring the purity of Losartan Potassium is critical for patient safety.[1][2] This document synthesizes pharmacopeial standards and peer-reviewed literature to explain the causal relationships between mobile phase components—specifically pH, buffer selection, and organic modifier—and the chromatographic resolution of losartan from its process-related impurities and degradation products.[1][3] A systematic workflow for method development is presented, alongside a robust, validated protocol that serves as a reliable starting point for laboratory implementation.

Introduction: The Imperative for Impurity Profiling

Losartan Potassium was the first of a new class of orally active non-peptide angiotensin II receptor antagonists used in the management of hypertension.[1][4] The synthesis of Losartan Potassium can result in several process-related impurities, and the drug substance can degrade under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to form additional degradation products.[3] Regulatory bodies mandate strict limits on these impurities. Consequently, a robust, stability-indicating analytical method is essential for the quality control of both the active pharmaceutical ingredient (API) and its finished dosage forms.

The primary challenge in separating losartan from its impurities lies in their structural similarity. Many impurities share the same core structure, differing only by small functional groups. This necessitates a highly selective chromatographic method, where the mobile phase composition is the most critical factor to manipulate for achieving optimal separation.

Core Principles of Mobile Phase Design for Losartan Analysis

The separation of losartan and its impurities is typically achieved on a C18 stationary phase. The retention and selectivity are therefore governed by the partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The key to a successful separation lies in the precise control of the mobile phase's aqueous and organic components.

The Critical Role of Mobile Phase pH

Losartan is an ionizable compound, containing both an acidic tetrazole group and a basic imidazole group. Its impurities often share these ionizable moieties. The ionization state of these groups is highly dependent on the pH of the mobile phase, which in turn dramatically affects their retention time in reversed-phase chromatography.[5][6][7]

  • Mechanism of pH Influence : At a pH below their pKa, acidic functional groups will be in their neutral (protonated) form, making the molecule more hydrophobic and thus more strongly retained on a C18 column. Conversely, at a pH above their pKa, they become ionized (deprotonated), more polar, and elute earlier. The opposite is true for basic functional groups.

  • Optimal pH Range for Losartan : For robust and reproducible separation, the mobile phase pH should be controlled to be at least 1.5 pH units away from the pKa of the analytes.[8] Many successful methods for losartan impurity analysis utilize an acidic mobile phase, typically in the pH range of 2.5 to 3.5.[2][4][9] This is because at a low pH, the tetrazole group is protonated, increasing retention and allowing for better separation from closely eluting polar impurities. For example, the United States Pharmacopeia (USP) monograph for Losartan Potassium specifies a mobile phase using 0.1% phosphoric acid in water, resulting in an acidic pH.[10]

Buffer Selection: Ensuring pH Stability

An appropriate buffer is crucial to maintain a constant pH throughout the analysis, preventing peak shifting and tailing.

  • Buffer Choice : Phosphate buffers (e.g., monobasic potassium phosphate) are widely used due to their suitable buffering capacity in the acidic pH range required for losartan analysis.[3][9][11] The concentration should be sufficient to control the pH without causing precipitation when mixed with the organic modifier. A concentration of 10-25 mM is a common starting point.

  • Causality : Without a buffer, minor variations in the solvent preparation can lead to significant pH shifts, rendering the method unreliable. The buffer resists these changes, ensuring that the ionization state of losartan and its impurities remains constant, which is the foundation of reproducible retention times.

Organic Modifier: Controlling Elution Strength

Acetonitrile is the most commonly used organic modifier for the separation of losartan impurities.[3][4][10][12] Methanol is also used, sometimes in combination with acetonitrile.[11][13][14]

  • Acetonitrile vs. Methanol : Acetonitrile generally provides better peak shapes (less tailing) for acidic compounds and has a lower viscosity, which results in lower backpressure. It is often the preferred choice for gradient elution methods required to separate a wide range of impurities with different polarities.

  • Gradient Elution : Due to the diverse polarity of potential impurities, a gradient elution program is typically necessary.[3][10][15] The method usually starts with a lower percentage of the organic modifier to retain and separate polar impurities, followed by a gradual increase in the organic phase concentration to elute the main component (losartan) and more nonpolar impurities.

Systematic Workflow for Method Development

A structured approach is essential for efficiently developing a robust separation method. The following workflow outlines the key steps and decisions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Preparation cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation Start Define Analytical Goal: Separate Losartan from all known impurities and degradants. SelectColumn Select Column: C18, 250 x 4.6 mm, 5 µm (as per USP/EP recommendations) Start->SelectColumn PrepareSolutions Prepare Solutions: Losartan Standard, Impurity Mix, Mobile Phase A (Buffer), Mobile Phase B (ACN) SelectColumn->PrepareSolutions ScoutingGradient Run Initial Scouting Gradient (e.g., 5-95% ACN over 30 min) to determine impurity profile. PrepareSolutions->ScoutingGradient OptimizepH Optimize Aqueous Phase pH (Test pH 2.5, 3.0, 3.5) Select pH with best resolution. ScoutingGradient->OptimizepH FineTuneGradient Fine-Tune Gradient Slope Adjust slope to separate closely eluting peaks. OptimizepH->FineTuneGradient OptimizeFlow Optimize Flow Rate & Temp. (e.g., 1.0 mL/min, 35 °C) Balance resolution and run time. FineTuneGradient->OptimizeFlow SystemSuitability Perform System Suitability Test (Resolution, Tailing Factor, Plate Count) OptimizeFlow->SystemSuitability Validation Full Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) SystemSuitability->Validation End Final Method Implemented Validation->End

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Challenges in the HPLC Analysis of Losartan Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the HPLC analysis of Losartan and its impurities. This guide is structured to provide in-depth, practical solutions to common issues, with a specific focus on the often-problematic Losartan Impurity B. Here, we move beyond simple procedural lists to explain the "why" behind each recommendation, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Losartan Impurity B, and why is it challenging to analyze?

Losartan Impurity B, chemically known as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a process-related impurity in the synthesis of Losartan Potassium.[1] Its structure is similar to Losartan but lacks the imidazole ring, making it a key compound to monitor for quality control.

The primary analytical challenges stem from its structural similarity to Losartan and other impurities, which can lead to:

  • Co-elution or poor resolution: Separating Impurity B from the main Losartan peak and other closely related impurities requires a highly selective HPLC method.

  • Peak tailing: The presence of a tetrazole ring and a hydroxyl group can lead to secondary interactions with the stationary phase, causing asymmetric peak shapes.[2][3]

  • Varying Retention Times: The retention of Impurity B can be sensitive to minor changes in mobile phase pH and composition.[4][5]

Q2: My Losartan Impurity B peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue and can compromise the accuracy of integration and quantification.[6] The primary causes are often related to secondary interactions between the analyte and the stationary phase.

Troubleshooting Guide: Resolving Peak Tailing for Losartan Impurity B

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Evaluate the Mobile Phase pH

The "Why": The tetrazole group in Losartan Impurity B has an acidic proton. At a mobile phase pH close to its pKa, the molecule can exist in both ionized and non-ionized forms, leading to mixed-mode interactions with the stationary phase and causing peak tailing.[4][5][7] By adjusting the pH to be at least 1.5-2 units away from the pKa, you can ensure the analyte is in a single ionic state, promoting uniform interaction and better peak shape.[5]

Protocol:

  • Determine the pKa: The tetrazole group in similar structures typically has a pKa in the range of 4-5.

  • Adjust Mobile Phase pH: Prepare mobile phases with a buffer at pH 3.0 and pH 7.0. A common choice for the lower pH is a phosphate or formate buffer.

  • Analyze and Compare: Inject your sample using both mobile phases and observe the peak shape. A lower pH (e.g., around 3.0) is often effective in suppressing the ionization of the tetrazole ring, minimizing secondary interactions with residual silanols on the silica-based column.[8]

Mobile Phase pHExpected Peak Shape for Impurity BRationale
~3.0 SymmetricalSuppresses ionization of the tetrazole ring, reducing silanol interactions.
~7.0 Potentially TailingThe tetrazole ring is ionized, increasing the likelihood of secondary interactions.
Step 2: Assess the Column Condition

The "Why": Over time, stationary phases, especially silica-based C18 columns, can degrade. The loss of end-capping can expose active silanol groups, which can strongly interact with polar functional groups on analytes like the hydroxyl and tetrazole moieties of Impurity B, leading to peak tailing.[6]

Protocol:

  • Column Flushing: Flush the column with a strong solvent like isopropanol, followed by the mobile phase, to remove any strongly retained compounds.

  • Use a Guard Column: A guard column acts as a disposable pre-filter, protecting the analytical column from strongly adsorbing matrix components that can cause active sites and peak tailing.[6][9]

  • Test with a New Column: If tailing persists, inject your standard on a new column of the same type. If the peak shape improves significantly, the original column has likely degraded.

Step 3: Optimize Mobile Phase Composition and Additives

The "Why": The choice of organic modifier and the presence of additives can influence peak shape. Triethylamine (TEA) or other amine modifiers can be added in small concentrations to the mobile phase. These compounds act as "silanol blockers" by competing with the basic analytes for interaction with active silanol sites on the stationary phase, thereby improving peak symmetry.

Protocol:

  • Introduce an Amine Modifier: Add 0.1% (v/v) of triethylamine to your mobile phase.

  • Adjust pH: Ensure the final pH of the mobile phase is adjusted after the addition of all components.

  • Evaluate Peak Shape: Compare the chromatogram with and without the amine modifier to assess the improvement in peak tailing.

Experimental Workflow & Visualization

Troubleshooting Logic for Peak Tailing

The following diagram illustrates the decision-making process for addressing peak tailing in the analysis of Losartan Impurity B.

G start Peak Tailing Observed for Impurity B check_ph Is Mobile Phase pH > 1.5 units from pKa? start->check_ph adjust_ph Adjust pH to ~3.0 with Buffer check_ph->adjust_ph No check_column Is Column Old or Overused? check_ph->check_column Yes adjust_ph->check_column replace_column Use Guard Column & Test with New Column check_column->replace_column Yes check_modifier Is an Amine Modifier Used? check_column->check_modifier No replace_column->check_modifier add_modifier Add 0.1% TEA to Mobile Phase check_modifier->add_modifier No solution Symmetrical Peak Achieved check_modifier->solution Yes add_modifier->solution

Caption: Troubleshooting workflow for peak tailing.

FAQ (Continued)

Q3: I am having trouble achieving baseline separation between Losartan and Impurity B. What parameters should I adjust?

Achieving adequate resolution is critical for accurate quantification. Here are the key parameters to optimize:

1. Mobile Phase Organic Content:

  • The "Why": Losartan and Impurity B have slightly different polarities. Fine-tuning the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) can alter their retention times differently, thereby improving separation.

  • Action: If the peaks are eluting too closely together, decrease the percentage of the organic modifier in the mobile phase. This will increase the retention time of both compounds, often providing more space for separation.[7]

2. Choice of Organic Modifier:

  • The "Why": Acetonitrile and methanol have different solvent strengths and selectivities. Switching from one to the other can change the elution order or significantly alter the relative retention of your analytes.

  • Action: If you are using acetonitrile, try substituting it with methanol (or vice versa) in your mobile phase. You may need to adjust the percentage to achieve similar overall retention times.

3. Column Chemistry:

  • The "Why": Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like Losartan and its impurities due to pi-pi interactions.

  • Action: If resolution is still a challenge, consider screening different column chemistries. A phenyl-hexyl or a polar-embedded C18 column could provide the necessary selectivity for this separation.

Q4: What are the typical starting HPLC conditions for Losartan impurity analysis according to pharmacopeias?

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide methods for the analysis of Losartan and its impurities. These serve as excellent starting points for method development.[10][11]

ParameterUSP Method ExampleEuropean Pharmacopoeia Example
Column L1 packing (C18), 4.0 mm x 25 cmEnd-capped octadecylsilyl silica gel (C18), 4.6 mm x 25 cm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[10]0.1% Phosphoric Acid in Water[11]
Mobile Phase B Acetonitrile[10]Acetonitrile[11]
Elution GradientGradient
Flow Rate 1.0 mL/min[10]1.3 mL/min[11]
Detection UV at 220 nm[10]UV at 220 nm[11][12]
Column Temp. Ambient35 °C[11]

Note: These are examples and the specific gradient profiles can be found in the respective pharmacopeial monographs.

Logical Relationship Diagram

Interplay of Key HPLC Parameters for Successful Separation

This diagram illustrates how various HPLC parameters are interconnected and must be considered holistically for successful method development.

G cluster_0 Method Parameters cluster_1 Analyte Properties cluster_2 Performance Metrics Mobile Phase Mobile Phase Resolution Resolution Mobile Phase->Resolution Retention Time Retention Time Mobile Phase->Retention Time Stationary Phase Stationary Phase Stationary Phase->Resolution Peak Shape Peak Shape Stationary Phase->Peak Shape Flow Rate Flow Rate Flow Rate->Retention Time Temperature Temperature Temperature->Retention Time pKa pKa pKa->Mobile Phase Polarity Polarity Polarity->Stationary Phase Structure Structure Structure->Peak Shape

Caption: Interdependence of HPLC parameters and analyte properties.

References

  • Benchchem. (n.d.). A Comparative Guide to the Stability of Losartan and Its Key Degradation Products.
  • Qiu, S., Liu, K., Ma, P., Wang, M., Chen, H., Xu, X., Hao, X., & Wang, Y. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.
  • Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747-760.
  • Reddy, G. S., Kumar, A. P., & Reddy, P. P. (2006). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 18(5), 3791-3796.
  • Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2012). Losartan Potassium. In USP-NF.
  • European Pharmacopoeia. (2011). Losartan Potassium. In Ph. Eur. 7.0.
  • Benchchem. (n.d.). Technical Support Center: Analytical Interference in Losartan HPLC Assays.
  • ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • GL Sciences. (n.d.). How to use analytical columns. Retrieved from [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(7), 472-477.

Sources

addressing peak tailing issues in the analysis of losartan impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Diagnosing and Resolving Chromatographic Peak Tailing

Welcome to the technical support center for pharmaceutical analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of losartan and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a critical issue in impurity analysis?

Peak tailing refers to the asymmetry in a chromatographic peak where the tail end appears elongated or drawn out.[1] In an ideal separation, peaks are symmetrical and conform to a Gaussian distribution.[1] This distortion is more than a cosmetic issue; it directly impacts the quality of analytical data.

Causality and Consequence:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, especially when trying to resolve a low-level impurity from the main losartan peak.

  • Inaccurate Quantification: Peak tailing complicates baseline integration, leading to inconsistent and inaccurate calculations of impurity levels. This is critical for regulatory compliance, where strict limits are placed on impurities.

  • Lower Sensitivity: As the peak broadens, its height decreases, making it more difficult to detect and quantify trace-level impurities that may be close to the limit of detection (LOD).

The asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1 indicating peak tailing.[1][2] While values up to 1.5 may be acceptable for some assays, achieving a value as close to 1 as possible is essential for high-quality impurity profiling.[2]

Q2: I'm observing significant peak tailing for losartan and some of its impurities. What are the primary chemical causes?

The most common reason for peak tailing with basic or amine-containing compounds like losartan is the presence of secondary retention mechanisms occurring alongside the primary reversed-phase interaction.[2]

The Silanol Interaction: Standard reversed-phase HPLC columns use a stationary phase made of silica particles bonded with hydrophobic ligands (e.g., C18). However, the manufacturing process invariably leaves some unreacted, accessible silanol groups (Si-OH) on the silica surface.[3][4] These residual silanols are acidic and are the primary culprits behind peak tailing for basic compounds.[4][5]

The interaction occurs as follows:

  • Silanol Ionization: At mobile phase pH levels above approximately 3, the acidic silanol groups can deprotonate, acquiring a negative charge (Si-O⁻).[2][6][7]

  • Analyte Ionization: The basic functional groups in the losartan molecule (specifically the imidazole moiety) become protonated in moderately acidic to neutral conditions, carrying a positive charge.

  • Secondary Ionic Interaction: This creates a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged silica surface.[2][7] This interaction is a stronger retention mechanism than the intended hydrophobic partitioning, causing some analyte molecules to be held back longer, resulting in a tailed peak.[5]

Metal impurities (e.g., iron, aluminum) within the silica matrix can also increase the acidity of neighboring silanol groups, worsening these interactions.[8]

Silica Silica Matrix Si-O⁻ Negatively Charged Site Losartan Losartan R-NH⁺ Positively Charged Analyte Losartan:f1->Silica:f1

The primary cause of peak tailing for basic analytes.
Q3: How can I use mobile phase pH to improve the peak shape of losartan?

Controlling the mobile phase pH is the most powerful tool for mitigating secondary silanol interactions.[9][10][11] The strategy is to alter the ionization state of either the silanol groups or the analyte to prevent the unwanted ionic attraction. For robust method development, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[1][12] Losartan has a pKa value of approximately 4.9.[13]

pH Adjustment Strategies

pH RangeEffect on Silanol Groups (Si-OH)Effect on Losartan (Basic Moiety)Interaction & Resulting Peak Shape
Low pH (< 3.0) Remain protonated (neutral charge).[8][14]Fully protonated (positive charge).Improved Symmetry: Ionic interaction is eliminated as the silanol surface is neutral. This is the most common and effective strategy.[2]
Mid pH (4-7) Increasingly deprotonated (negative charge).[6]Protonated (positive charge).Significant Tailing: Strong ionic attraction between oppositely charged species. This pH range should be avoided.[10]
High pH (> 8.0) Fully deprotonated (negative charge).Neutral (free base).Improved Symmetry: Ionic interaction is eliminated as the analyte is neutral. Requires a specialized pH-stable column. [15][16]

Operating at a low pH is generally the preferred approach. This ensures the silanol groups are fully protonated and neutral, effectively "shutting down" the secondary retention mechanism.[2][5]

Q4: I've lowered the mobile phase pH to 2.5, but my peaks are still tailing. What other mobile phase modifications can I try?

If pH adjustment alone is insufficient, mobile phase additives can provide further improvements. These additives work by either masking the residual silanols or by forming a neutral complex with the analyte.

Common Mobile Phase Additives for Basic Analytes

AdditiveTypical ConcentrationMechanism of ActionPros & Cons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Acts as an ion-pairing agent, forming a neutral complex with the protonated analyte. Also maintains a low pH.[17]Pros: Excellent peak shapes.[17] Cons: Can cause significant signal suppression in LC-MS.[18]
Formic Acid 0.1% (v/v)Provides a low pH to suppress silanol ionization.[1]Pros: Volatile and MS-friendly. Cons: Weaker acid than TFA; may be less effective at improving peak shape for strongly basic compounds.[19][20]
Triethylamine (TEA) 10-25 mM (0.05% - 0.1%)A "competing base" or "silanol blocker." TEA is a small basic molecule that preferentially interacts with active silanol sites, shielding them from the analyte.[3][15]Pros: Very effective at reducing tailing.[3][8] Cons: Not MS-friendly; can shorten column lifetime. Its use is declining with modern column technology.[21]

When using additives, always use a high-purity (HPLC grade) reagent to avoid introducing impurities that can cause a high background signal.[17]

Q5: Could my HPLC column be the source of the peak tailing?

Absolutely. The column is a critical factor, and not all C18 columns are created equal.

Key Column Characteristics:

  • Silica Purity (Type A vs. Type B): Older "Type A" silica columns have a higher content of metal contaminants and more acidic silanol groups, making them prone to causing peak tailing.[8] Modern, high-purity "Type B" silica columns have significantly lower metal content and are less reactive, offering much better peak shapes for basic compounds.[8][21]

  • End-capping: This is a chemical process that treats the silica surface after bonding the C18 chains to convert most of the remaining accessible silanols into less polar groups.[2] Using a column with robust, double end-capping is highly recommended for analyzing basic compounds like losartan.[4][6]

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components. A column void at the inlet or a partially blocked frit can also disrupt the flow path and cause peak distortion.[2][14]

If you suspect the column is the issue, replacing it with a new, high-quality, end-capped column is a quick way to confirm.[2]

Q6: My mobile phase and column are optimized, but I still see some tailing. Are there any physical or system-related issues to check?

Yes, "extra-column" effects can contribute to peak broadening and tailing. These are issues related to the HPLC system hardware outside of the column itself.

  • Dead Volume: Any unnecessary space in the fluid path between the injector and the detector can cause the sample band to spread, leading to broader, more asymmetric peaks. This is often caused by:

    • Improperly seated fittings (a gap between the tubing and the port).[7]

    • Using tubing with an unnecessarily large internal diameter or excessive length.[6][14]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing.[7] Whenever possible, dissolve your losartan sample in the initial mobile phase.[12]

Troubleshooting Guide & Protocols

A Systematic Workflow for Eliminating Peak Tailing

This workflow provides a logical sequence of steps to diagnose and solve peak tailing issues in your losartan impurity analysis.

start Peak Tailing Observed (Tf > 1.2) ph_check Step 1: Mobile Phase pH Is pH set to 2.5 - 3.0 using a buffer or acid (e.g., 0.1% Formic Acid)? start->ph_check additive_check Step 2: Mobile Phase Additives If tailing persists, add a competing base (e.g., ~10mM TEA) or ion-pair agent (e.g., 0.05% TFA). ph_check->additive_check Yes, but tailing remains solution Symmetrical Peak (Tf ≈ 1.0) ph_check->solution No, adjust pH column_check Step 3: Column Evaluation Are you using a modern, high-purity, end-capped Type B silica column? Is the column old or contaminated? additive_check->column_check Yes, but tailing remains additive_check->solution No, add appropriate additive system_check Step 4: System & Physical Checks Inspect all fittings for gaps. Use narrow-bore tubing. Ensure sample solvent matches mobile phase. column_check->system_check Yes, but tailing remains column_check->solution No, replace with suitable column system_check->solution No, correct physical issues

Systematic workflow for troubleshooting peak tailing.
Protocol 1: Mobile Phase Optimization

This protocol details the initial steps focused on adjusting the mobile phase composition.

  • Baseline Establishment: Inject your losartan sample using your current method and record the chromatogram, noting the tailing factor for the main peak and key impurities.

  • pH Adjustment (Low pH Approach):

    • Prepare the aqueous portion of your mobile phase. For every 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% concentration). Alternatively, use a phosphate buffer adjusted to pH 2.5.[22][23]

    • Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile).[14]

    • Prepare your final mobile phase by mixing the pH-adjusted aqueous solution with the organic modifier.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Re-inject the sample and compare the peak shape to the baseline.

  • Additive Introduction (If Necessary):

    • If tailing persists, consider adding an additive. For a non-MS application, adding triethylamine (TEA) is a powerful option.

    • Prepare the aqueous mobile phase as in step 2. Add TEA to a final concentration of 10-20 mM.

    • Re-adjust the pH to the desired setpoint (e.g., pH 3.0) after adding the TEA.[1]

    • Equilibrate the system thoroughly and re-analyze the sample.

Protocol 2: Hardware and System Evaluation

If mobile phase optimization does not fully resolve the issue, investigate the column and HPLC system.

  • Column Verification:

    • Confirm the specifications of your current column. Check if it is a Type B silica column and if it is end-capped. If not, or if the column is old, proceed to the next step.

    • Replace the suspect column with a new, high-quality, end-capped C18 or C8 column from a reputable manufacturer, known for good performance with basic compounds.[4][6]

    • Equilibrate the new column with the optimized mobile phase from Protocol 1 and inject the sample. A significant improvement in peak shape strongly indicates the previous column was the problem.

  • Extra-Column Volume Check:

    • Turn off the pump. Carefully disconnect each tubing connection between the autosampler, column, and detector.

    • Inspect the ferrule and tubing end. The tubing should be cut perfectly flat and sit snugly at the bottom of the port. If you see a gap, remake the connection.

    • Trace the flow path and replace any tubing with an unnecessarily large internal diameter (e.g., >0.005") or excessive length with shorter, narrower-bore PEEK tubing.[6]

  • Sample Diluent Check:

    • Review your sample preparation procedure. If your sample is dissolved in 100% acetonitrile or a high-organic solvent, prepare a new sample dissolved directly in the mobile phase.

    • Inject the new sample and observe any changes in the peak shape of early eluting compounds.

By systematically addressing these chemical and physical factors, you can effectively eliminate peak tailing, leading to more accurate, reproducible, and reliable results in your analysis of losartan and its impurities.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
  • Taylor & Francis Online.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • PubMed.
  • ResearchGate. (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method.
  • PubMed. (2016, February 20).
  • Industry news. (2023, December 27).
  • Chromatography Online. (2023, November 1).
  • Benchchem.
  • Benchchem.
  • ResearchGate. (2025, August 10). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF.
  • Ingenta Connect.
  • NIH. (2022, June 1).
  • Agilent.
  • Benchchem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
  • Moravek.
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chrom Tech.
  • IJRPC.
  • ResearchGate. (2025, August 5).
  • Axion Labs. HPLC Peak Tailing.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Benchchem. Technical Support Center: Analytical Interference in Losartan HPLC Assays.
  • YouTube. (2018, October 15).
  • Mourne Training Services. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA.
  • ResearchGate. Chemical structure of losartan potassium | Download Scientific Diagram.
  • Asian Journal of Chemistry. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance.
  • International Journal of Pharmaceutical Sciences and Research. (2025, April 1). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
  • Latin American Journal of Pharmacy.
  • NIH. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form.

Sources

Technical Support Guide: Optimization of Mobile Phase for Improved Resolution of Losartan and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Losartan. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust HPLC/UPLC methods for the separation of Losartan from its process impurities and degradation products. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex separation challenges effectively.

The intrinsic stability of Losartan is a critical quality attribute. Forced degradation studies reveal that it is susceptible to degradation under oxidative, photolytic, acidic, and alkaline conditions, leading to a variety of degradation products.[1][2][3] Achieving baseline resolution for these compounds, which often possess varied polarities, is paramount for accurate stability-indicating assays. This guide provides a structured approach to mobile phase optimization to tackle these challenges head-on.

Section 1: Understanding the Core Chemistry

Effective method development begins with a solid understanding of the analyte's physicochemical properties. Losartan is an ionizable compound, a characteristic that is central to manipulating its retention and selectivity in reversed-phase chromatography.[4]

PropertyValueSignificance for HPLC Method Development
Molecular Weight 422.9 g/mol (Losartan)Basic property for mass spectrometry identification.
pKa ~4.9 - 5.5Losartan has an acidic tetrazole group.[2][5][6] Its ionization state is highly sensitive to mobile phase pH in this range. Controlling pH is the most powerful tool for adjusting retention time and selectivity.[7]
LogP 1.19Indicates moderate hydrophobicity. It is well-suited for reversed-phase chromatography.[5]

Losartan's structure contains several sites susceptible to chemical transformation. Forced degradation studies have identified products resulting from oxidation of the imidazole ring or hydroxymethyl group, as well as hydrolysis and photolytic reactions.[3][8][9] The resulting degradants can be more or less polar than the parent drug, making a gradient elution strategy almost always necessary for their simultaneous determination.[10]

G cluster_Losartan Losartan & Key Degradation Pathways Losartan Losartan (Parent Drug) Oxidative Oxidative Degradants (e.g., N-oxides, aldehyde/acid forms) Losartan->Oxidative Oxidation (e.g., H2O2) Hydrolytic Hydrolytic Degradants (Acid/Base mediated) Losartan->Hydrolytic Hydrolysis (e.g., HCl, NaOH) Photolytic Photolytic Degradants (UV/Light exposure) Losartan->Photolytic Photodegradation

Caption: Losartan degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during method development for Losartan.

Q1: What are the typical starting conditions for an HPLC method for losartan? A typical starting point for a reversed-phase HPLC method for Losartan and its impurities is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution.[10] The mobile phase usually consists of an acidified aqueous buffer (e.g., 0.1% phosphoric acid or formic acid) as Mobile Phase A and an organic modifier like acetonitrile or methanol as Mobile Phase B.[10][11] A common starting gradient might be 25% B to 90% B over 20-30 minutes, with detection at around 220-230 nm.[10][12]

Q2: Why is mobile phase pH so critical for separating losartan and its degradation products? The pH of the mobile phase is the single most powerful parameter for controlling the retention and selectivity of ionizable compounds like Losartan.[7][13] Losartan has a pKa of approximately 4.9-5.5 due to its tetrazole moiety.[2][5] When the mobile phase pH is near the pKa, small fluctuations can cause significant shifts in retention time and poor peak shape because both the ionized (more polar, less retained) and non-ionized (less polar, more retained) forms of the molecule exist in equilibrium.[7][14] For robust and reproducible separations, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[13][15] For Losartan, this means working at a pH below 3.5 or above 6.9.

Q3: What are the most common organic modifiers used, and how do I choose between them? Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents for reversed-phase HPLC.[16][17]

  • Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

  • Methanol is a more protic solvent and can offer different selectivity due to its ability to engage in hydrogen bonding interactions with analytes. If you are struggling to separate two closely eluting peaks with ACN, switching to or creating a ternary mixture with MeOH can alter the elution order and improve resolution.

Q4: My losartan peak is tailing. What is the most likely cause? Peak tailing for a compound like Losartan is frequently caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica backbone of the column.[18][19] This is common with basic compounds, but can also affect acidic compounds. The most effective solution is to adjust the mobile phase pH. By operating at a low pH (e.g., pH < 3.5), the silanol groups are protonated and less likely to interact with the analyte, significantly improving peak shape.[19] Other potential causes include column overload, a blocked column frit, or excessive extra-column volume.[20]

Q5: I see new peaks in my chromatogram after sample preparation. What could they be? New peaks can arise from several sources. If you are performing forced degradation studies, these are likely the degradation products you intend to form.[3][21] However, if they are unexpected, consider the following:

  • Sample Diluent: If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion or splitting, especially for early eluting peaks. Always try to dissolve your sample in the initial mobile phase composition.

  • Contamination: Ghost peaks can appear from contaminated mobile phase, glassware, or carryover from a previous injection.[18] Running a blank gradient can help diagnose this issue.

  • Excipient Interference: If analyzing a formulated product, peaks from excipients in the tablet matrix may appear.[22]

Section 3: Troubleshooting Guide: Resolving Common Chromatographic Issues

This section provides a systematic approach to resolving specific separation problems.

Problem: Poor Resolution Between Losartan and a Key Degradation Product

Initial Diagnosis: Peaks are overlapping (co-eluting) or not returning to baseline between them (Rs < 1.5). This is the most common and critical issue in a stability-indicating method.

G Start Poor Resolution (Rs < 1.5) Check_pH Is mobile phase pH >= 2 units from pKa? Start->Check_pH Adjust_pH Perform pH Scouting (e.g., pH 2.5, 3.0, 6.5, 7.0) See Protocol 1 Check_pH->Adjust_pH No Check_Organic Change Organic Modifier (ACN vs. MeOH) See Protocol 2 Check_pH->Check_Organic Yes Adjust_pH->Check_Organic Success Resolution Achieved (Rs >= 1.5) Adjust_pH->Success Optimize_Gradient Optimize Gradient Slope Steeper for late peaks, shallower for early peaks Check_Organic->Optimize_Gradient Check_Organic->Success Consider_Column Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano) Optimize_Gradient->Consider_Column Optimize_Gradient->Success Consider_Column->Success

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Solutions:

  • Manipulate Mobile Phase pH (Highest Impact): As discussed, pH is your primary tool.[4] Since Losartan's pKa is ~4.9-5.5, the greatest changes in selectivity will be observed when you adjust the pH between 3.5 and 6.5. However, for method robustness, you should operate outside this range.

    • Action: Systematically evaluate pH at both acidic and near-neutral conditions. For example, prepare mobile phases buffered at pH 2.8, 3.2, 6.5, and 7.0. This process, known as pH scouting, can reveal dramatic changes in elution order and selectivity. (See Protocol 1 ).

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering a powerful way to alter selectivity.[16]

    • Action: If your current method uses acetonitrile, develop an equivalent method using methanol. You can also evaluate ternary mixtures (e.g., Water:ACN:MeOH) to fine-tune selectivity. (See Protocol 2 ).

  • Optimize the Elution Gradient: The gradient slope affects how quickly the mobile phase composition changes. A shallow gradient provides more time for closely eluting peaks to separate but increases run time. A steep gradient shortens the run but can merge peaks.

    • Action: If the critical pair elutes early, decrease the initial gradient slope. If it elutes late, you may be able to use a steeper initial slope and then flatten the gradient around the elution time of the critical pair. (See Protocol 2 ).

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Initial Diagnosis: Peaks are not symmetrical or appear as doublets. This compromises integration accuracy and detection limits.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary silanol interactions.[20]- Mobile phase pH too close to analyte pKa.- Column overload.- Column contamination or void.- Adjust mobile phase pH to < 3.5 to suppress silanol activity.- Ensure pH is at least 1.5-2 units from pKa.- Reduce sample concentration or injection volume.- Flush column or replace if necessary.
Peak Fronting - Sample overload (common for highly retained peaks).[18]- Sample solvent stronger than mobile phase.- Decrease sample concentration or injection volume.- Dissolve sample in the initial mobile phase.
Split Peaks - Sample solvent incompatibility.- Partially clogged inlet frit or column void.- Co-elution of two different compounds.- Inject sample in mobile phase.- Reverse flush column (if permitted by manufacturer) or replace.- Optimize selectivity (pH, organic modifier) to separate the two compounds.
Section 4: Experimental Protocols
Protocol 1: pH Scouting for Selectivity Optimization

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Losartan and its degradation products.

  • Prepare Buffers: Prepare four different aqueous mobile phases (Mobile Phase A).

    • pH 2.8: 0.1% Formic Acid in HPLC-grade water.

    • pH 3.2: 20mM Potassium Phosphate, pH adjusted to 3.2 with Phosphoric Acid.

    • pH 6.5: 20mM Potassium Phosphate, pH adjusted to 6.5.

    • pH 7.0: 20mM Potassium Phosphate, pH adjusted to 7.0.

    • Note: Ensure your column is stable across the chosen pH range.[14]

  • Prepare Organic Mobile Phase: Use 100% Acetonitrile as Mobile Phase B.

  • Prepare Sample: Prepare a mixed solution containing Losartan and its stressed/degraded sample at a suitable concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: 225 nm

    • Gradient: 10% to 90% B in 20 minutes. Hold at 90% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes.

  • Execution:

    • Equilibrate the system with the first mobile phase (e.g., pH 2.8).

    • Inject the sample and record the chromatogram.

    • Thoroughly flush the system with the next mobile phase before equilibrating and injecting again. Repeat for all pH conditions.

  • Evaluation: Compare the chromatograms. Look for changes in retention time, elution order, and, most importantly, the resolution (Rs) between the critical peak pairs. Select the pH that provides the best overall separation.

Protocol 2: Organic Modifier and Gradient Optimization

This protocol is for when pH scouting has not fully resolved a critical pair, or for general method optimization.

  • Select Optimal pH: Based on Protocol 1, choose the pH that gave the most promising, albeit imperfect, separation. Prepare the corresponding Mobile Phase A.

  • Part A: Compare ACN and MeOH

    • Set up two methods, identical in every way (gradient program, flow, etc.) except for Mobile Phase B. One will use 100% Acetonitrile, the other 100% Methanol.

    • Inject your sample using both methods.

    • Compare the chromatograms for changes in selectivity. If one provides a clear advantage, proceed with it. If a combination seems beneficial, consider creating ternary mobile phases.

  • Part B: Optimize Gradient Slope

    • Using the best organic modifier from Part A, perform at least three runs with different gradient slopes.

    • Run 1 (Original): 10-90% B in 20 minutes (Slope = 4%/min).

    • Run 2 (Shallow): 10-90% B in 40 minutes (Slope = 2%/min).

    • Run 3 (Steep): 10-90% B in 10 minutes (Slope = 8%/min).

    • Evaluate the resolution of the critical pair in each run. A shallower slope should improve the resolution of closely eluting compounds. Find the best compromise between resolution and analysis time. You can also use segmented gradients (e.g., a shallow slope during the elution of your target cluster of peaks).

References
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • CHROMacademy. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Retrieved from [Link]

  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Journal of Chromatographic Science, 53(5), 734–740. Available from [Link]

  • Kumar, A., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. Retrieved from [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(11), 842-847. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Losartan. PubChem Compound Database. Retrieved from [Link]

  • Basstability, M., et al. (2021). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension. Pharmaceutics, 13(1), 93. Retrieved from [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of losartan potassium. Retrieved from [Link]

  • ChemIDplus. (n.d.). Losartan. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Losartan. Retrieved from [Link]

  • Stolarczyk, B., et al. (2013). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Arhiv za farmaciju, 63(2), 80-88. Retrieved from [Link]

  • Stolarczyk, B., et al. (2013). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. Retrieved from [Link]

  • Gîfu, I. C., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13837. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Kumar, A. S., et al. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATENOLOL, LOSARTAN POTASSIUM AND THEIR DEGRADATION PRODUCTS. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Nawrocki, J., et al. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(4), 304-314. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Kilaru, N. B., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 495-499. Retrieved from [Link]

  • Mylan Pharmaceuticals. (2014, May 13). Losartan Potassium Tablets, USP - PRODUCT MONOGRAPH. Retrieved from [Link]

  • Pharmascience Inc. (2018, November 20). PRODUCT MONOGRAPH Prpms-LOSARTAN. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006). USP Monographs: Losartan Potassium. USP29-NF24. Retrieved from [Link]

  • National University of Pharmacy, Ukraine. (2018). APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012). Losartan Potassium Tablets. USP 35. Retrieved from [Link]

  • Suneetha, D., & Rao, A. L. (2014). Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 13(2), 537–544. Retrieved from [Link]

  • Suneetha, D., & Rao, A. L. (2014). Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Ahmad, T. J., et al. (2016). Rapid ultra-performance liquid chromatography assay of losartan potassium in bulk and formulations. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Losartan Impurity Analysis Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of losartan and its impurities via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common and complex issues encountered during method development, validation, and routine analysis, providing not just solutions but the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Chromatographic Issues & Poor Peak Shape

Question 1: I'm observing poor peak shape (fronting or tailing) for losartan and its impurities. What are the likely causes and how can I fix this?

Answer:

Poor peak shape is a common issue in LC-MS analysis and can stem from several factors related to the column, mobile phase, or sample.

  • Chemical Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase. Losartan, with its acidic tetrazole group and basic imidazole moiety, can interact with residual silanols on the silica-based columns.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing acid or base to the mobile phase. For example, 0.1% formic acid can help protonate silanols, reducing their interaction with the basic parts of the losartan molecule.[1][2]

      • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide alternative selectivity and improved peak shape for aromatic compounds like losartan.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting. This happens when the concentration of the analyte saturates the stationary phase at the head of the column.

    • Solution: Reduce the injection volume or dilute the sample. Ensure your sample concentration is within the linear range of your method.[4]

  • Extra-Column Volume: Excessive tubing length or a large flow cell in the detector can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.

Section 2: Mass Spectrometry Detection and Sensitivity

Question 2: I am experiencing low signal intensity or no peak for my target impurity. What should I check first?

Answer:

Low or no signal is a frequent challenge in trace-level impurity analysis. A systematic approach is key to identifying the root cause.[4][5]

  • Ionization Efficiency: The choice of ionization source and its parameters are critical.

    • Solution: Losartan and many of its impurities ionize well in both positive and negative electrospray ionization (ESI) modes. However, the specific impurity may have a preference. Experiment with both polarities. Optimize source parameters such as capillary voltage, gas flow, and temperature. For certain impurities, like some nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) might provide a better response.[3]

  • Analyte Stability: Some impurities may be unstable in the sample diluent or degrade in the ion source.

    • Solution: Prepare fresh samples and standards.[5] Investigate the stability of your analytes in different solvents. For thermally labile compounds, reduce the ion source temperature.

  • Mass Spectrometer Calibration: An out-of-calibration instrument will not detect the correct mass-to-charge ratio (m/z).

    • Solution: Perform a mass calibration according to the manufacturer's guidelines to ensure mass accuracy.[4]

Question 3: My results are inconsistent, and I suspect ion suppression. How can I confirm and mitigate this?

Answer:

Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the target analyte, leading to a reduced signal.[4][6][7][8]

  • Confirmation:

    • Post-Column Infusion: Infuse a constant flow of your analyte solution into the LC eluent after the column and inject a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[6][9]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.[6]

    • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components before injection.[4]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Losartan-d9) will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.[9]

Specific Impurity Analysis

Question 4: I need to analyze for nitrosamine impurities in losartan. What are the key considerations for my LC-MS method?

Answer:

The detection of nitrosamine impurities like N-nitrosodimethylamine (NDMA) in 'sartan' medications is a significant regulatory concern.[10][11][12][13] These impurities are often present at very low levels, requiring a highly sensitive and specific method.

  • Instrumentation: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) is recommended for achieving the required low detection limits.[3][14]

  • Ionization: While ESI can be used, APCI has been shown to provide a better response and lower background noise for many nitrosamines.[3]

  • Chromatography: It is crucial to chromatographically separate the nitrosamine impurities from the high-concentration losartan peak to prevent ion source contamination and suppression. A diverter valve can be programmed to send the losartan peak to waste.[3]

  • Sample Preparation: A simple "dilute and shoot" method may not be sufficient. Consider a solid-phase extraction (SPE) cleanup to concentrate the nitrosamines and remove the bulk of the losartan.

Table 1: Common Nitrosamine Impurities and their m/z Values

Impurity NameAbbreviation[M+H]+ (m/z)
N-nitrosodimethylamineNDMA75.055
N-nitrosodiethylamineNDEA103.081
N-nitrosoethylisopropylamineNEIPA117.102
N-nitrosodiisopropylamineNDIPA131.123
N-nitrosodibutylamineNDBA159.154

Question 5: What are the common degradation products of losartan, and how can I identify them?

Answer:

Losartan can degrade under various stress conditions, such as oxidative, acidic, and photolytic stress.[15][16][17] Identifying these degradation products is crucial for stability studies.

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies on the losartan drug substance. Common stress conditions include exposure to acid, base, peroxide, heat, and light.[17][18]

  • LC-MS/MS for Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This data is essential for proposing elemental compositions and elucidating the structures of the unknown impurities.[16]

Table 2: Examples of Losartan Degradation Products

Degradation ConditionPotential Products
Oxidative (e.g., H2O2)Oxidized losartan derivatives, hydroxylation on the biphenyl ring.[17][18]
Acidic/AlkalineGenerally stable, minor degradation observed.[17][18]
PhotolyticVarious degradation products can form.

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for Losartan Impurity Analysis
  • Weighing: Accurately weigh 100 mg of the losartan potassium drug substance into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL of a suitable diluent (e.g., 95:5 Water:Methanol) and vortex for 2 minutes.[3]

  • Extraction: Place the tube on a shaker for 40 minutes at 450 rpm.[3]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet any undissolved material.[3]

  • Filtration: Filter the supernatant through a 0.2 µm nylon syringe filter into an LC-MS vial.[3]

  • Injection: Inject the sample into the LC-MS system.

Workflow Diagram: General Troubleshooting for Low Signal Intensity

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2021, March 8). Nitrosamine impurities in specific medicines. Retrieved from [Link]

  • PubMed. (2023, February 28). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Retrieved from [Link]

  • DCAT Value Chain Insights. (2023, August 17). FDA Issues New Guidance on Nitrosamine Impurities. Retrieved from [Link]

  • World Health Organization. (2019, November 20). Information Note Nitrosamine impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Retrieved from [Link]

  • PubMed. (2024, August 1). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Retrieved from [Link]

  • PubMed. (2023, March 24). Development and optimization of a LC-MS/MS compatible method for quantification of losartan, hydrochlorothiazide and their impurities using AQbD approach and measurement uncertainty evaluation. Retrieved from [Link]

  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]

  • ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Retrieved from [Link]

  • ResearchGate. (n.d.). a. Proposed transformation products and reaction pathways of Losartan,.... Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Retrieved from [Link]

  • Bohrium. (2024, January 6). application-of-advanced-high-resolution-mass-spectrometric-techniques-for-the-analysis-of-losartan-potassium-regarding-known-and-unknown-impurities. Retrieved from [Link]

  • Aragen Life Sciences. (2016, January 12). LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. Retrieved from [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. Retrieved from [Link]

  • Aragen. (2025, July 8). Nitrosamine Impurity Detection And Quantification In Sartans And Ranitidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Losartan-impurities. Retrieved from [Link]

  • Technology Networks. (2020, August 5). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Retrieved from [Link]

Sources

Technical Support Center: Impact of pH on the Separation of Losartan and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical separation of Losartan and its associated impurities. As drug development professionals, achieving robust and reliable separation is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides in-depth, field-proven insights into one of the most critical parameters in your High-Performance Liquid Chromatography (HPLC) method development: mobile phase pH . Here, we move beyond simple protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and build self-validating analytical methods.

Frequently Asked Questions (FAQs): The "Why" Behind pH Control

This section addresses the foundational principles governing the relationship between pH and chromatographic separation for ionizable compounds like Losartan.

Q1: Why is mobile phase pH so critical for separating Losartan and its impurities?

The mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds in reversed-phase HPLC.[1] Losartan and many of its impurities contain acidic or basic functional groups.[2] The pH of the mobile phase dictates the ionization state (the charge) of these molecules.

  • Ionization and Retention: In their unionized (neutral) state, molecules are generally more hydrophobic and interact more strongly with the non-polar stationary phase (e.g., C18), leading to longer retention times.[3] Conversely, in their ionized (charged) state, they become more polar and are repelled by the stationary phase, causing them to elute faster.[1][3]

  • Selectivity: Since Losartan and its impurities have different chemical structures, they often possess different acidity or basicity constants (pKa values).[4][5] By carefully adjusting the mobile phase pH, you can manipulate the ionization state of each compound differently, which alters the separation factor (selectivity) between them.[1][6] This is often the key to resolving closely eluting peaks.

Q2: What are the key ionizable groups on the Losartan molecule and what is its pKa?

Losartan's structure contains two key functional groups that are sensitive to pH: a tetrazole ring and an imidazole ring.[2] The tetrazole group is acidic and is the primary determinant of Losartan's overall acidic nature. The reported pKa value for Losartan is approximately 4.9 to 5.5.[2][7] This value is the pH at which the acidic tetrazole group is 50% ionized and 50% unionized. Understanding this pKa is the first step in rational method development.

Q3: How should I choose the optimal pH and buffer for my mobile phase?

For robust and reproducible chromatography, the mobile phase pH should be set at least 1.5 to 2 pH units away from the pKa of the analytes you are trying to separate.[3] This ensures that each compound exists predominantly in a single, stable ionic form (either fully protonated or fully deprotonated), preventing issues like peak splitting or broadening.[3]

  • For Losartan (pKa ≈ 4.9-5.5):

    • Acidic pH (e.g., pH < 3.0): At this pH, the tetrazole group will be fully protonated (unionized). This will maximize its retention on a reversed-phase column. Many published methods utilize a low pH mobile phase, such as 0.1% phosphoric acid, for this reason.[4]

    • Basic pH (e.g., pH > 7.5): At this pH, the tetrazole group will be fully deprotonated (ionized), leading to significantly shorter retention times.

The choice of buffer is equally critical. A buffer is most effective at a pH close to its own pKa (ideally within ±1 pH unit). For example, a phosphate buffer is suitable for controlling pH in the range of 2.1 to 3.1 and 6.2 to 8.2, while an acetate buffer is effective between 3.8 and 5.8.

Q4: What happens if my mobile phase pH is too close to the pKa of Losartan or an impurity?

Operating at a pH close to an analyte's pKa is a common cause of poor chromatographic performance.[3] When the pH is within approximately ±1 unit of the pKa, the analyte exists as a mixture of both its ionized and unionized forms. These two forms can have different retention characteristics on the column, often leading to:

  • Broad Peaks: The continuous inter-conversion between the two forms as the analyte travels through the column can cause band broadening.

  • Peak Tailing or Splitting: If the inter-conversion is slow relative to the chromatographic timescale, you may observe shouldered, tailing, or even completely split peaks.[3]

  • Poor Reproducibility: Minor fluctuations in pH (e.g., from inconsistent mobile phase preparation) can cause significant shifts in retention time, making the method unreliable.[3]

Visualizing the Impact of pH on Losartan

The ionization state of Losartan is directly controlled by the mobile phase pH relative to its pKa. This relationship is fundamental to method development.

G cluster_pH Mobile Phase pH Scale cluster_species Dominant Losartan Species (Reversed-Phase Retention) pH2 pH 2.0 pH5 pH 5.0 (pKa) Unionized Unionized (High Retention) pH2->Unionized pH8 pH 8.0 Mixed Mixed State (Poor Peak Shape) pH5->Mixed Ionized Ionized (Low Retention) pH8->Ionized

Caption: Ionization state of Losartan at different pH values.

Troubleshooting Guide: From Problem to Solution

This section provides actionable, step-by-step guidance for resolving common issues encountered during the separation of Losartan and its impurities.

Problem 1: Poor Peak Shape (Tailing) for Losartan
  • Symptom: The Losartan peak exhibits significant asymmetry, with a pronounced tail.

  • Underlying Cause: The most likely cause is that the mobile phase pH is too close to Losartan's pKa (≈4.9-5.5), resulting in a mixed population of ionized and unionized species on the column.[3] Another possibility is secondary interaction with residual silanols on the column packing, which can be suppressed at low pH.[8]

  • Troubleshooting Protocol:

    • Verify Mobile Phase pH: Accurately measure the pH of your aqueous mobile phase component after all additives (e.g., buffer salts) have been added but before mixing with the organic solvent.

    • Adjust pH Away from pKa: Modify your mobile phase to a pH that is at least 2 units away from ~5.0.

      • Option A (Recommended for Increased Retention): Adjust the pH down to a range of 2.5-3.0. Use a phosphate buffer or add 0.1% phosphoric or trifluoroacetic acid to the aqueous portion of the mobile phase.[4] This will ensure Losartan is fully protonated and unionized, leading to better peak shape and increased retention.

      • Option B (For Reduced Retention): Adjust the pH up to a range of 7.5-8.0 using a phosphate or borate buffer. This will ensure Losartan is fully deprotonated (ionized).

    • Equilibrate and Re-inject: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample again.

Problem 2: Co-elution of Losartan and a Key Impurity
  • Symptom: Two peaks, corresponding to Losartan and a known impurity, are not baseline resolved.

  • Underlying Cause: At the current mobile phase pH, the two compounds have insufficient selectivity (alpha < 1.2). This happens when their ionization states result in very similar overall polarity and retention characteristics. To resolve them, you must find a pH where their polarities are sufficiently different.

  • Troubleshooting Protocol:

    • Identify pKa Differences: Consult reference materials or use in-silico prediction software to estimate the pKa of the co-eluting impurity. Many impurities are structurally similar to Losartan, but small changes can alter the pKa. For example, the Losartan Carboxylic Acid impurity (an oxidation product) will have a second acidic pKa, making its charge vs. pH profile different from the parent drug.[9]

    • Perform a pH Scouting Experiment: The goal is to exploit the pKa differences.

      • Prepare three buffered mobile phases at different pH values: e.g., pH 3.0 (phosphate buffer), pH 5.0 (acetate buffer), and pH 7.0 (phosphate buffer).

      • Run your separation using each mobile phase, ensuring proper column equilibration for each run.

      • Analyze the chromatograms to see how the retention times of Losartan and the impurity shift relative to each other. You are looking for the pH that provides the greatest separation.

    • Fine-Tune the pH: Once you identify a promising pH range, you can make smaller adjustments (e.g., in 0.2 pH unit increments) to optimize the resolution.

Troubleshooting Workflow for Co-elution

G start Co-elution Observed pka_analysis Analyze pKa of Losartan & Impurity start->pka_analysis select_ph Select New pH to Maximize Ionization Difference pka_analysis->select_ph run_exp Prepare Buffered Mobile Phase & Equilibrate Column select_ph->run_exp inject Inject Sample run_exp->inject eval Evaluate Resolution inject->eval success Resolution Achieved: Optimize & Validate eval->success Yes fail Resolution Inadequate eval->fail No adjust Adjust pH or Gradient Slope fail->adjust adjust->run_exp

Caption: A systematic workflow for resolving co-eluting peaks.

Problem 3: Unstable Retention Times Run-to-Run
  • Symptom: The retention times for Losartan and/or its impurities drift or shift significantly between injections or on different days.

  • Underlying Cause: This is a classic sign of an unbuffered or poorly buffered mobile phase.[3] If the pH is not actively controlled, small variations in the water source, atmospheric CO2 absorption, or the sample matrix can alter the mobile phase pH, leading to drastic changes in the retention of ionizable analytes.

  • Troubleshooting Protocol:

    • Implement a Buffer: If you are using a simple acid/water mobile phase, switch to a proper buffer system.

    • Check Buffer pKa: Ensure the pKa of your chosen buffer is within ±1 pH unit of your target mobile phase pH. For example, do not use an acetate buffer (pKa ≈ 4.76) to try and control the pH at 3.0. A phosphate buffer (pKa1 ≈ 2.15) would be far more effective.

    • Ensure Adequate Buffer Concentration: Use a buffer concentration that is sufficient to resist pH changes, typically in the range of 10-25 mM.

    • Prepare Mobile Phase Consistently: Always prepare the aqueous portion of the mobile phase by dissolving the buffer salts in water first, adjusting the pH, and then filtering. Finally, mix the aqueous and organic components in the desired ratio.

Key Data & Protocols

Table 1: Physicochemical Properties of Losartan and a Key Impurity
CompoundMolecular FormulaMolar Mass ( g/mol )Key Ionizable GroupApproximate pKaExpected Retention Behavior at pH 3.0
Losartan C₂₂H₂₃ClN₆O422.91Tetrazole~4.9 - 5.5[2][7]High (Unionized)
Losartan Carboxylic Acid C₂₂H₂₁ClN₆O₂436.89Tetrazole & Carboxylic AcidpKa1 ≈ 3.5-4.5 (COOH), pKa2 ≈ 4.9-5.5 (Tetrazole)Moderate (Carboxylic acid may be partially ionized)

Note: pKa values for impurities are often estimated based on structure unless experimentally determined. The Losartan Carboxylic Acid impurity is a known oxidative degradation product.[9]

Protocol 1: Systematic pH Scouting for Method Development

This protocol outlines a structured approach to evaluate the impact of pH on the separation of Losartan and its impurities.

  • Analyte Information Gathering:

    • Obtain the chemical structures of Losartan and all known impurities.

    • Determine the pKa of Losartan (≈4.9-5.5).[2][7]

    • Estimate the pKa values for the major impurities. Note which impurities are acidic, basic, or neutral.

  • Selection of pH and Buffers:

    • Choose at least three pH levels for initial screening to cover acidic, near-pKa, and basic conditions.

      • Low pH: pH 2.8 (Buffer: 20mM Potassium Phosphate, adjusted with Phosphoric Acid)

      • Mid pH: pH 5.0 (Buffer: 20mM Ammonium Acetate, adjusted with Acetic Acid)

      • High pH: pH 7.5 (Buffer: 20mM Potassium Phosphate, adjusted with Potassium Hydroxide)

  • Experimental Setup:

    • Column: Use a robust, high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Prepare the three aqueous buffers as described above.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) to ensure all components elute.

    • Detection: UV detection at a wavelength where Losartan and its impurities show good absorbance (e.g., 220-250 nm).[4]

    • Temperature: 30 °C.

  • Execution and Analysis:

    • For each pH condition, thoroughly equilibrate the column with the new mobile phase (at least 15 column volumes).

    • Inject a standard mixture containing Losartan and its impurities.

    • Record the chromatograms and create a table of retention times for all analytes at each pH.

    • Plot retention time vs. pH for each analyte to visualize the impact of pH on retention.

    • Identify the pH that provides the best overall resolution and peak shape. This pH will serve as the starting point for final method optimization (e.g., gradient tuning).

By systematically applying these principles and protocols, you can leverage mobile phase pH as a powerful tool to develop robust, reproducible, and reliable analytical methods for Losartan and its impurities.

References

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Trajković, J., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 35-42.
  • Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • ResearchGate. (n.d.). Chemical structure of losartan potassium. ResearchGate. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-33. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Losartan. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. ResearchGate. Available from: [Link]

  • Pharmaffiliates. (n.d.). Losartan-impurities. Pharmaffiliates. Available from: [Link]

  • Reddy, G. S., et al. (2022). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. Available from: [Link]

  • Pop, A., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13876. Available from: [Link]

  • SynZeal. (n.d.). Losartan Impurities. SynZeal. Available from: [Link]

  • Reddy, P. R., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3796. Available from: [Link]

  • Stanković, M., et al. (2016). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Journal of the Serbian Chemical Society. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available from: [Link]

Sources

Technical Support Center: Column Selection Guide for Challenging Losartan Impurity Separations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of losartan impurity analysis. As researchers, scientists, and drug development professionals, you are aware that ensuring the purity of active pharmaceutical ingredients (APIs) like losartan is paramount. The separation of losartan from its structurally similar impurities and degradation products presents a significant analytical challenge. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What makes the separation of losartan and its impurities so challenging?

The primary challenge lies in the structural similarity between losartan and its various impurities. These impurities can be process-related, arising from the synthetic route, or degradation products formed under stress conditions like acid, base, oxidation, heat, or light.[1][2] Many of these compounds share the same core biphenyl tetrazole and imidazole moieties, resulting in very similar polarities and chromatographic behaviors.

For instance, several impurities are positional isomers or dimers, which are notoriously difficult to resolve.[3][4] Forced degradation studies have shown that losartan can degrade into numerous products, some of which are novel and require sophisticated techniques for identification and separation.[5][6][7][8] The presence of multiple ionizable groups on the losartan molecule and its impurities means that mobile phase pH can drastically alter their retention and selectivity, adding another layer of complexity to method development.[9][10][11]

Q2: I'm starting method development for losartan impurity profiling. What is a good starting point for column selection?

For initial method development, a conventional C18 (L1) or C8 (L7) column is a robust starting point, as recommended by various pharmacopeias and literature methods.[12][13][14] These columns provide a good balance of hydrophobic retention and selectivity for the moderately polar losartan and its related substances.

A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size offers a good compromise between efficiency and backpressure, suitable for most standard HPLC systems.[3][15][16]

Initial Screening Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in water.[3][5]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile (e.g., 25% to 90% B over 30 minutes) is a good starting point to elute a wide range of impurities.[13]

  • Detection: UV detection at 220 nm or 254 nm is commonly used.[5][12][13][14]

  • Column Temperature: 35 °C[3][12][16]

This initial run will provide a broad overview of the impurity profile and highlight any co-eluting or poorly resolved peaks that require further optimization.

Q3: My current C18 method shows co-elution of critical impurity pairs. What column chemistries can I explore to improve resolution?

When standard C18 columns fail to provide adequate resolution, exploring alternative stationary phase selectivities is the next logical step. The key is to introduce different interaction mechanisms beyond simple hydrophobicity.

CoElution_Workflow Start Co-elution on C18 PFP_Phase Pentafluorophenyl (PFP) Phase Start->PFP_Phase Try π-π & dipole interactions Phenyl_Phase Phenyl-Hexyl Phase Start->Phenyl_Phase Try alternative π-π interactions Embedded_Polar Embedded Polar Group (e.g., Amide, Carbamate) Start->Embedded_Polar Try H-bonding & shape selectivity Check_Resolution Assess Resolution of Critical Pair PFP_Phase->Check_Resolution Phenyl_Phase->Check_Resolution Embedded_Polar->Check_Resolution Optimize_MP Optimize Mobile Phase (pH, Organic Modifier) Check_Resolution->Optimize_MP No/Partial Success Resolution Achieved Check_Resolution->Success Yes Optimize_MP->Check_Resolution Reevaluate Re-evaluate Column Chemistry Optimize_MP->Reevaluate No Improvement

Caption: Troubleshooting workflow for co-eluting losartan impurities.

  • Pentafluorophenyl (PFP) Columns: These columns offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions. They are particularly effective for separating positional isomers and compounds with aromatic rings, which is highly relevant for losartan and its biphenyl-containing impurities.

  • Phenyl-Hexyl Columns: These phases provide alternative π-π interactions compared to PFP phases and can offer different selectivity for aromatic compounds. The hexyl linker provides moderate hydrophobic retention.

  • Embedded Polar Group (EPG) Columns: Columns with embedded polar groups (e.g., amide or carbamate) offer enhanced shape selectivity and alternative hydrogen bonding capabilities. They can be particularly useful for resolving impurities where minor structural changes affect the molecule's overall shape and ability to hydrogen bond.

Q4: How critical is mobile phase pH, and how do I choose the right pH for my separation?

Mobile phase pH is arguably the most critical parameter for separating ionizable compounds like losartan and its impurities.[10][11] Losartan has multiple pKa values associated with its tetrazole and imidazole groups. Small changes in pH can alter the ionization state of both the analyte and impurities, leading to significant shifts in retention time and selectivity.[10]

General Strategy for pH Selection:

  • Acidic pH (e.g., pH 2.5 - 3.5): Working at a low pH (at least 2 units away from the analyte's pKa) ensures that acidic functional groups (like the tetrazole) are fully protonated (neutral), and basic groups are fully ionized. This typically leads to better retention for the overall molecule on a reversed-phase column and often results in sharper peaks. Buffers like phosphate or modifiers like formic acid and TFA are commonly used.[3][5][17][18]

  • Mid-Range pH: Operating near the pKa of an analyte is generally avoided as it can lead to peak splitting or broadening because both the ionized and non-ionized forms of the compound exist in equilibrium.[10]

  • Basic pH (e.g., pH > 7): At higher pH, acidic groups will be deprotonated (ionized). This can be advantageous if you are using a pH-stable column (like a hybrid particle C18) to achieve an alternative selectivity profile compared to low pH conditions.[11]

Experimental Protocol: pH Scouting Study

  • Select a pH-stable column (e.g., a modern hybrid C18).

  • Prepare mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, pH 5.0, pH 7.5).

  • Inject the losartan sample and a mix of its known impurities under the same gradient conditions at each pH.

  • Analyze the resulting chromatograms for changes in elution order, peak shape, and resolution of critical pairs. This systematic approach will reveal the optimal pH range for your specific set of impurities.

Comparative Data: Recommended Column Chemistries

Column TypeStationary PhasePrimary Interaction Mechanism(s)Best Suited ForUSP Code
Standard C18 OctadecylsilaneHydrophobicGeneral-purpose screening, official methodsL1
Standard C8 OctylsilaneHydrophobic (less retentive than C18)Official methods, faster analysis of less complex mixturesL7
PFP PentafluorophenylHydrophobic, π-π, Dipole-DipolePositional isomers, halogenated compoundsL43
Phenyl-Hexyl Phenyl-HexylHydrophobic, π-πAromatic compounds, alternative selectivity to C18L11
Embedded Polar C18 with Amide/CarbamateHydrophobic, Hydrogen Bonding, Shape SelectivityPolar impurities, achieving different elution ordersL60

Troubleshooting Guide: Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to analyte pKa.- Column overload.- Switch to a high-purity, end-capped silica or a hybrid particle column.- Adjust mobile phase pH to be at least 2 units away from the pKa.- Reduce sample concentration.
Shifting Retention Times - Inadequate column equilibration.- Mobile phase composition drift.- Column temperature fluctuations.- Ensure sufficient equilibration time between gradient runs.- Prepare fresh mobile phase daily and use a high-quality HPLC system.- Use a column thermostat and maintain a constant temperature (e.g., 35 °C).[3][12][16]
Ghost Peaks - Contaminated mobile phase or diluent.- Carryover from previous injections.- Use high-purity, HPLC-grade solvents and fresh diluent.- Implement a robust needle wash protocol in the autosampler method.
Low Resolution Between Critical Pair - Suboptimal column chemistry.- Inappropriate mobile phase conditions (pH, organic modifier).- Screen alternative column chemistries (PFP, Phenyl-Hexyl).- Perform a pH scouting study.- Evaluate alternative organic modifiers (e.g., methanol vs. acetonitrile).

References

  • The novel acid degradation products of losartan - Ovid. (n.d.).
  • (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method - ResearchGate. (n.d.). Retrieved from [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed. (2023). Retrieved from [Link]

  • Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - NIH. (2022). Retrieved from [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC - Ingenta Connect. (2015). Retrieved from [Link]

  • THE STABILITY EVALUATION OF LOSARTAN POTASIUM TOWARDS THE INFLUENCE OF pH AND LIGHT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Losartan Potassium - USP-NF. (2012). Retrieved from [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (n.d.). Retrieved from [Link]

  • Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Retrieved from [Link]

  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - NIH. (2022). Retrieved from [Link]

  • Losartan Potassium Tablets - USP-NF. (2011). Retrieved from [Link]

  • Losartan Potassium, chemical structure, molecular formula, Reference Standards. (n.d.). Retrieved from [Link]

  • [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed. (2006). Retrieved from [Link]

  • CN113929666A - Losartan stereoisomer impurity synthesis method - Google Patents. (n.d.).
  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: Application to pharmaceutical dosage forms - ResearchGate. (2022). Retrieved from [Link]

  • A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed. (n.d.). Retrieved from [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2015). Retrieved from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products - PubMed. (2002). Retrieved from [Link]

  • Simultaneous determination of hydrochlorothiazide and losartan potassium in tablets by high-performance low-pressure chromatography using a multi-syringe burette coupled to a monolithic column - ResearchGate. (n.d.). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. (n.d.). Retrieved from [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Losartan-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Asian Journal of Chemistry. (2010). Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved from [Link]

  • 06-SAIP-LC-058-EN Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045 - Shimadu. (n.d.). Retrieved from [Link]

  • Losartan EP Impurity G | 76-84-6 - SynZeal. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Minimizing On-Column Degradation of Losartan During HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of on-column degradation of losartan during High-Performance Liquid Chromatography (HPLC) analysis. Our goal is to equip you with the expertise and practical solutions to ensure the scientific integrity and accuracy of your analytical results.

Introduction: The Challenge of Losartan Stability in HPLC

Losartan, a potent angiotensin II receptor antagonist, is widely used in the management of hypertension.[1][2] During its analysis by reversed-phase HPLC, losartan can be susceptible to on-column degradation, particularly under acidic conditions. This degradation can lead to the appearance of artifactual peaks, inaccurate quantification of the parent drug, and misinterpretation of stability studies. Understanding the underlying mechanisms of this degradation is paramount to developing robust and reliable analytical methods.

The primary pathway for losartan degradation in acidic environments involves the imidazole ring, which can lead to the formation of various degradation products, including dimers.[3][4][5] This guide will walk you through the common issues, their root causes, and validated strategies to mitigate these effects.

Troubleshooting Guide: On-Column Degradation of Losartan

This section addresses specific problems you might encounter during the HPLC analysis of losartan, providing step-by-step solutions grounded in scientific principles.

Issue 1: Appearance of Unexpected Peaks Eluting After the Main Losartan Peak

Symptoms:

  • You observe one or more new peaks in your chromatogram that are not present in your initial sample solution.

  • The area of the losartan peak decreases over a sequence of injections.

  • The retention times of these new peaks are consistent across multiple injections.

Probable Cause: This is a classic sign of on-column degradation, most likely due to an acidic mobile phase reacting with losartan on the stationary phase. The acidic environment of the column can catalyze the degradation of losartan into various byproducts.[3][4][5]

Step-by-Step Solution:

  • Evaluate Mobile Phase pH: The pH of your mobile phase is the most critical factor. While a lower pH can improve peak shape for acidic compounds, a pH that is too low can promote the degradation of losartan.

    • Recommendation: If you are using a mobile phase with a pH below 3.0, consider raising it to a range of 3.5 to 4.5.[6][7] This can significantly reduce acid-catalyzed degradation without compromising peak shape. A phosphate buffer is a good choice for maintaining a stable pH in this range.[6]

  • Reduce Analyte Residence Time on the Column: The longer losartan remains on the column, the greater the opportunity for degradation.

    • Recommendation: Increase the flow rate of your mobile phase. For example, if you are running at 1.0 mL/min, try increasing to 1.5 mL/min.[6] This will shorten the analysis time and minimize the exposure of losartan to the acidic stationary phase.

  • Consider a Different Column Chemistry: Not all C18 columns are created equal. The type of silica and the end-capping can influence the surface acidity of the stationary phase.

    • Recommendation: If the problem persists, try a column with a different stationary phase, such as a C8 column or a C18 column from a different manufacturer that is known for its stability at intermediate pH ranges.[3]

  • Lower the Column Temperature: While not always the primary cause, elevated temperatures can accelerate degradation reactions.

    • Recommendation: If you are running your analysis at an elevated temperature (e.g., >35°C), try reducing it to ambient temperature or slightly above (e.g., 25-30°C).[8]

Issue 2: Poor Peak Shape and Tailing for the Losartan Peak

Symptoms:

  • The losartan peak exhibits significant tailing.

  • The peak is broad and not symmetrical.

Probable Cause: While tailing can have multiple causes, in the context of losartan analysis, it can be exacerbated by interactions with acidic sites on the silica backbone of the stationary phase. On-column degradation can also contribute to peak distortion.[9]

Step-by-Step Solution:

  • Optimize Mobile Phase pH and Buffer Concentration: As with degradation, pH plays a crucial role in peak shape.

    • Recommendation: Adjust the pH of your mobile phase to be in the optimal range of 3.5 to 4.5.[6][7] Ensure your buffer concentration is sufficient (e.g., 20-25 mM) to provide adequate buffering capacity and mask residual silanol groups on the stationary phase.[6][10]

  • Use a Mobile Phase Additive: A small amount of a competing base can improve peak shape by masking active sites on the column.

    • Recommendation: Consider adding a small amount of an amine modifier like triethylamine (TEA) to your mobile phase (e.g., 0.1% v/v).[1][3] TEA will compete with the basic functional groups of losartan for interaction with acidic silanol groups, resulting in a more symmetrical peak.

  • Column Conditioning and Guard Columns: An improperly conditioned column or a contaminated guard column can lead to poor peak shape.

    • Recommendation: Ensure your column is thoroughly conditioned with the mobile phase before analysis. Using a guard column can help protect your analytical column from strongly retained impurities in the sample matrix that can cause peak tailing.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of losartan degradation during HPLC analysis?

A1: The primary mechanism of on-column degradation for losartan is acid-catalyzed hydrolysis. The acidic protons, often from the mobile phase, can interact with the imidazole ring of the losartan molecule, leading to the formation of several degradation products.[4][5] This process is accelerated by prolonged exposure of the analyte to the acidic environment on the stationary phase.

Q2: At what pH is losartan most stable for HPLC analysis?

A2: Based on forced degradation studies and published HPLC methods, losartan exhibits greater stability in the pH range of 3.5 to 7.0.[6][7][11] While lower pH values (e.g., 2.5) have been used to achieve good peak shape, they increase the risk of on-column degradation.[3] Therefore, a pH between 3.5 and 4.5 is often a good compromise for achieving both good chromatography and minimizing degradation.

Q3: Can the organic modifier in the mobile phase affect losartan stability?

A3: The choice of organic modifier (typically acetonitrile or methanol) is less likely to be a primary driver of degradation compared to the mobile phase pH. However, the overall composition of the mobile phase, including the organic modifier, will influence the retention time of losartan. A shorter retention time, achieved by using a stronger mobile phase, will reduce the on-column residence time and thus minimize the potential for degradation.[3]

Q4: How can I confirm that the extra peaks I am seeing are due to on-column degradation and not present in my original sample?

A4: To confirm on-column degradation, you can perform the following experiment:

  • Inject a fresh, well-characterized losartan standard.

  • Collect the eluent corresponding to the losartan peak.

  • Re-inject the collected fraction. If the chromatogram of the re-injected fraction shows the appearance of the suspected degradation peaks, it is a strong indication of on-column degradation. Additionally, comparing the chromatogram of a sample prepared in a neutral diluent to one prepared in an acidic diluent can also provide clues.

Q5: Are there any specific column recommendations to minimize losartan degradation?

A5: While many C18 columns can be used successfully, consider using a column with high-purity silica and robust end-capping. These columns tend to have fewer free silanol groups, which can contribute to both peak tailing and on-column degradation. Columns that are specifically designed for stability at low to mid-pH ranges are also a good choice. Some studies have also successfully used C8 columns.[3]

Data and Protocols

Table 1: Recommended HPLC Parameters for Stable Losartan Analysis
ParameterRecommended ValueRationale
Column C18 or C8, 5 µm, 4.6 x 150 mmStandard reversed-phase columns suitable for losartan.[3][8]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5-4.5)Minimizes acid-catalyzed degradation while maintaining good peak shape.[6][7]
Flow Rate 1.0 - 1.5 mL/minA higher flow rate reduces on-column residence time.[6]
Column Temp. 25 - 35°CAvoids acceleration of degradation at higher temperatures.[8]
Detection UV at ~225-230 nm or ~254 nmCommon wavelengths for detecting losartan.[3][7][12]
Injection Vol. 10 - 20 µLStandard injection volume.
Protocol: Forced Degradation Study for Losartan

This protocol is essential for identifying potential degradation products and ensuring the stability-indicating nature of your HPLC method.

  • Prepare a stock solution of losartan potassium in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).[13]

  • Acid Degradation: Mix an aliquot of the stock solution with 1 M HCl and heat at 70°C for 14 days.[14]

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for 7 days.[14][15]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 7 days.[14]

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.[3]

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight for 12 hours.[13]

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples by your HPLC method and compare the chromatograms to that of an unstressed sample.

Visualizations

Diagram 1: Losartan Acidic Degradation Pathway

G Losartan Losartan Acid Acidic Conditions (e.g., Low pH Mobile Phase) Losartan->Acid Exposure during chromatography Degradation On-Column Degradation Products (e.g., Dimers, Other Impurities) Acid->Degradation Catalyzes degradation

Caption: Acid-catalyzed on-column degradation of losartan.

Diagram 2: Troubleshooting Workflow for Losartan HPLC Analysis

G Start Problem Observed: Unexpected Peaks or Poor Peak Shape Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Increase_pH Increase Mobile Phase pH to 3.5 - 4.5 Check_pH->Increase_pH Yes Check_FlowRate Is Flow Rate Low? Check_pH->Check_FlowRate No End Problem Resolved Increase_pH->End Increase_FlowRate Increase Flow Rate (e.g., to 1.5 mL/min) Check_FlowRate->Increase_FlowRate Yes Check_Column Consider Alternative Column (e.g., different C18 or C8) Check_FlowRate->Check_Column No Increase_FlowRate->End Check_Column->End

Caption: A logical approach to troubleshooting losartan HPLC issues.

References

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available from: [Link]

  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. PubMed. 2023 Feb 28. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. PubMed. Available from: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF. ResearchGate. 2025 Aug 10. Available from: [Link]

  • Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Available from: [Link]

  • THE STABILITY EVALUATION OF LOSARTAN POTASIUM TOWARDS THE INFLUENCE OF pH AND LIGHT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • The novel acid degradation products of losartan. Ovid. Available from: [Link]

  • The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. Available from: [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Available from: [Link]

  • Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. NIH. 2022 Nov 9. Available from: [Link]

  • APPLICATION OF A RP-HPLC METHOD FOR COMPARATIVE STUDY ON THE DEGRADATION BEHAVIOR OF TWO ANGIOTENSIN II RECEPTOR ANTAGONISTS, VA. Available from: [Link]

  • A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. PubMed. Available from: [Link]

  • Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. PMC. Available from: [Link]

  • APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. Available from: [Link]

  • Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension. PMC - NIH. 2021 Jan 8. Available from: [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The. Walsh Medical Media. 2012 Oct 8. Available from: [Link]

  • A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2025 Apr 1. Available from: [Link]

  • Losartan Potassium Tablets. USP-NF. 2011 Jul 1. Available from: [Link]

  • Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Scholars Research Library. Available from: [Link]

  • (PDF) HPLC-PDA determination of losartan potassium and hydrochlorothiazide using design of experiments. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Stability-indicating Reversed-phase Liquid Chromatographic Method for Simultaneous Determination of Losartan Potassium and Ramipril in Tablets. PMC - NIH. Available from: [Link]

  • Assay for Quantitative Analysis of Losartan Potassium by using UV Spectroscopy. Global Journals. Available from: [Link]

  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Available from: [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD A FOR ESTIMATION OF LOSARTAN POTASSIUM UNDER STRESS CONDITION AND TABLET DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

Sources

Technical Support Center: Strategies to Resolve Critical Pairs of Losartan Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenging separations of losartan impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of losartan impurity profiling. Here, we move beyond generic protocols to provide in-depth, field-proven strategies and troubleshooting guides in a practical question-and-answer format. Our focus is on the "why" behind the "how," empowering you to make informed decisions during your method development and validation endeavors.

Introduction: The Challenge of Losartan Critical Pairs

Losartan, a widely prescribed angiotensin II receptor antagonist, can harbor a range of process-related and degradation impurities.[1] While many of these are readily separated using standard reversed-phase HPLC methods, certain "critical pairs" present significant analytical challenges due to their structural similarities. These pairs, often isomers or closely related analogues, tend to co-elute, making accurate quantification difficult and potentially compromising the quality and safety of the final drug product.[2][3]

This guide will specifically address the most frequently encountered critical pairs:

  • Losartan Dimeric Impurities (USP 1-H and 2-H Dimers; EP Impurities L and M)

  • Isomeric Process Impurities (e.g., Impurity C)

  • Oxidative Degradation Isomers

Our approach is grounded in chromatographic theory and practical experience, providing you with the tools to systematically troubleshoot and resolve these complex separations.

Section 1: The Dimeric Impurities – A Persistent Challenge

Dimeric impurities of losartan, formed under acidic and thermal stress, are a primary concern in stability studies.[2][4] These positional isomers, often referred to as USP 1-H and 2-H dimers or EP impurities L and M, have very similar physicochemical properties, making their separation a formidable task.[5][6]

Frequently Asked Questions (FAQs)

Q1: My USP method for losartan tablets shows poor resolution between the 1-H and 2-H dimer peaks. What are the first steps to improve this?

A1: This is a common issue. The resolution between these two dimers is a critical system suitability parameter.[6] Before making significant changes to the method, consider these initial troubleshooting steps:

  • System Check: Ensure your HPLC/UPLC system is performing optimally. Check for any leaks, ensure proper pump mixing, and verify detector calibration.

  • Column Health: The performance of your analytical column is paramount.

    • Column Age and Performance: How many injections has the column seen? A loss of efficiency over time can lead to decreased resolution. Run a column performance test with a standard mixture to check its theoretical plates and peak symmetry.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to shifting retention times and poor resolution.

  • Mobile Phase Preparation:

    • pH Accuracy: The pH of the aqueous portion of your mobile phase is a critical parameter. Even small deviations can impact the ionization state of the analytes and, consequently, their retention and selectivity. Prepare fresh mobile phase and double-check the pH.

    • Mobile Phase Composition: Accurately measure the components of your mobile phase. Small errors in the organic-to-aqueous ratio can affect resolution.

Q2: I've checked my system and the resolution is still not adequate. What chromatographic parameters can I adjust to improve the separation of the losartan dimers?

A2: If the initial checks do not resolve the issue, a systematic approach to method optimization is necessary. Here’s a prioritized list of parameters to investigate:

  • Mobile Phase pH: The tetrazole moiety in the losartan structure has a pKa of approximately 4.9. Operating the mobile phase pH close to this value can lead to peak shape issues and instability. Adjusting the pH of the aqueous phase (typically a phosphate buffer) to a lower value, such as pH 2.5-3.5, will ensure that the tetrazole is fully protonated, leading to more consistent interactions with the stationary phase and improved peak shape.[2]

  • Organic Modifier: While acetonitrile is commonly used, switching to or incorporating methanol can alter the selectivity of the separation. Methanol is a more polar solvent and can offer different interactions with the analytes and the stationary phase. You could try a mobile phase with a different ratio of acetonitrile to methanol or replace acetonitrile with methanol entirely.

  • Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease the viscosity of the mobile phase, leading to higher efficiency and potentially better resolution. However, be mindful that elevated temperatures can also affect the stability of your analytes and the column itself.

  • Gradient Slope: For gradient methods, a shallower gradient can increase the separation window for closely eluting peaks. Try decreasing the rate of change of the organic solvent concentration in the part of the gradient where the dimers elute.

The following diagram illustrates a logical workflow for troubleshooting poor resolution of dimeric impurities.

G start Poor Resolution of Dimer Peaks system_check System & Column Health Check start->system_check mobile_phase_prep Verify Mobile Phase Preparation (pH, Composition) system_check->mobile_phase_prep resolution_ok Resolution Acceptable? mobile_phase_prep->resolution_ok Re-analyze optimization Systematic Method Optimization ph_adjust Adjust Mobile Phase pH (e.g., 2.5-3.5) optimization->ph_adjust organic_modifier Change Organic Modifier (ACN vs. MeOH) ph_adjust->organic_modifier temperature Optimize Column Temperature organic_modifier->temperature gradient Adjust Gradient Slope temperature->gradient gradient->resolution_ok Re-analyze resolution_ok->optimization No end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for dimeric impurity resolution.

Experimental Protocol: Baseline Method for Dimer Separation

This protocol provides a starting point for the separation of losartan and its dimeric impurities, based on common practices in the field.[2][5]

Instrumentation:

  • HPLC or UPLC system with a UV detector

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
35.1
40
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases as described above.

  • Prepare a system suitability solution containing losartan and the dimeric impurities.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the system suitability solution and verify the performance of the system.

  • Inject the sample solutions.

Section 2: Tackling Isomeric Process Impurities

Isomeric impurities, such as Impurity C, are process-related impurities that have the same molecular weight as losartan but differ in their chemical structure.[2] Their similar polarities and chromatographic behavior make them a classic example of a critical pair.

Frequently Asked Questions (FAQs)

Q1: I have an unknown impurity that co-elutes with losartan. Mass spectrometry data suggests it is an isomer. How can I confirm this and then resolve it?

A1: Confirming the presence of an isomer often requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, supporting the hypothesis of an isomer. If you have access to NMR, this can definitively elucidate the structure.

From a chromatographic perspective, here’s how to approach the separation:

  • Orthogonal Column Chemistry: If you are using a standard C18 column, the separation is primarily driven by hydrophobic interactions. Isomers often have very similar hydrophobicity. Try a column with a different stationary phase that offers alternative separation mechanisms.

    • Phenyl-Hexyl Column: This type of column provides pi-pi interactions in addition to hydrophobic interactions, which can be very effective for separating aromatic isomers.

    • PFP (Pentafluorophenyl) Column: PFP columns offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.

  • Mobile Phase Optimization:

    • pH Manipulation: As with the dimers, adjusting the mobile phase pH can alter the ionization state of the isomers and potentially induce a differential interaction with the stationary phase.

    • Buffer Salt: The type and concentration of the buffer salt can influence the separation. Try different buffer systems (e.g., phosphate vs. acetate) to see if it impacts selectivity.

Q2: Can UPLC technology help in resolving isomeric impurities of losartan?

A2: Absolutely. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns, which leads to significantly higher efficiency and resolution compared to traditional HPLC.[7] The increased peak capacity of UPLC systems can often resolve peaks that are co-eluting in an HPLC method. If you are struggling with a particularly challenging isomeric pair, transferring your method to a UPLC system is a highly recommended strategy. The shorter run times are an added advantage for high-throughput environments.

The following diagram illustrates the decision-making process for resolving isomeric impurities.

G start Co-elution of Suspected Isomer confirm Confirm Isomeric Nature (HRMS, NMR) start->confirm optimization Chromatographic Strategy confirm->optimization column Try Orthogonal Column Chemistry (Phenyl-Hexyl, PFP) optimization->column mobile_phase Optimize Mobile Phase (pH, Buffer) column->mobile_phase uplc Consider Method Transfer to UPLC mobile_phase->uplc resolution_ok Resolution Achieved? uplc->resolution_ok Analyze resolution_ok->column No, Re-evaluate end Isomer Resolved resolution_ok->end Yes

Caption: Strategy for resolving isomeric impurities of losartan.

Section 3: Oxidative Degradation Products - A New Frontier

Recent studies have identified novel oxidative degradation products of losartan, including isomeric tetrazol-1-ol and tetrazol-2-ol derivatives.[8] These impurities can be formed during forced degradation studies and potentially during the shelf-life of the drug product. Their structural similarity makes them a newly recognized critical pair.

Frequently Asked Questions (FAQs)

Q1: We are observing new, closely eluting peaks in our oxidative forced degradation samples of losartan. How can we approach their separation and identification?

A1: The separation of these novel oxidative degradation products requires a systematic approach, similar to that for other isomeric impurities.

  • Method Development:

    • Start with a broad gradient: This will help to determine the approximate retention time of the new impurities.

    • Focus on selectivity: Once you have an idea of where the impurities elute, you can start to fine-tune the method to improve selectivity. This will involve experimenting with different column chemistries, mobile phase compositions, and temperatures, as discussed in the previous sections.

  • Identification:

    • LC-MS/MS is essential: Liquid chromatography-mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.[9] The fragmentation patterns of the isomers can provide valuable clues about their structure.

    • Isolation and NMR: For definitive identification, it may be necessary to isolate the impurities using preparative HPLC and then analyze them by NMR.[8]

Experimental Protocol: UPLC Method for High-Resolution Separation

This UPLC method is designed to provide the high efficiency needed to resolve closely eluting degradation products.

Instrumentation:

  • UPLC system with a PDA or TUV detector

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 230 nm
Injection Volume 1 µL

Procedure:

  • Prepare the mobile phases and ensure the pH of Mobile Phase A is accurately adjusted.

  • Prepare a sample from your forced degradation study.

  • Equilibrate the UPLC system and column thoroughly.

  • Inject the sample and analyze the chromatogram for the resolution of the new peaks.

Conclusion

The successful resolution of critical pairs of losartan impurities requires a deep understanding of chromatographic principles and a systematic approach to method development and troubleshooting. By carefully considering the chemical nature of the impurities and leveraging the versatility of modern chromatographic techniques, you can develop robust and reliable analytical methods. This guide provides a framework for tackling these challenges, but remember that each separation problem is unique and may require a tailored approach.

References

  • Thapa, M., Nautiyal, R., Datar, M., & Singh, A. K. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4295-4298.
  • Al-Saeed, F. A., Al-Ghamdi, A. A., & El-Shaheny, R. N. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. [Link]

  • BenchChem. (2025).
  • Qiu, S., Liu, K., Ma, P., Wang, M., Chen, H., & Xu, X. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34. [Link]

  • Stanimirovic, I., Zivanovic, L., Agbaba, D., & Malenovic, A. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Macedonian pharmaceutical bulletin, 60(1), 79-88.
  • ResearchGate. (n.d.). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR.
  • SynZeal. (n.d.). Losartan Impurities. SynZeal. [Link]

  • Santhi, N., & Rajendraprasad, Y. (2012). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 5(4), 214-219.
  • ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF.
  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF.
  • El-Didamony, A. M., & Hafeez, S. M. (2016). THE STABILITY EVALUATION OF LOSARTAN POTASIUM TOWARDS THE INFLUENCE OF pH AND LIGHT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 183-188.
  • International Journal of Pharmaceutical Sciences and Research. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
  • Nie, J., Wen, Y., Yu, Q., Xiang, B., & Feng, Y. (2006). [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography]. Se pu = Chinese journal of chromatography, 24(1), 52–54. [Link]

  • European Pharmacopoeia. (n.d.). LOSARTAN POTASSIUM Losartanum kalicum.
  • USP-NF. (2011). Losartan Potassium Tablets.
  • Sirisha, M., Ramalingam, P., & Diwan, P. V. (2014). Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations. Journal of chromatographic science, 52(10), 1303–1308. [Link]

  • USP-NF. (2012). Losartan Potassium.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Journal of the Brazilian Chemical Society, 33, 1386-1396.
  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • Google Patents. (n.d.).
  • World Journal of Advanced Research and Reviews. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review.

Sources

Validation & Comparative

A Comparative Guide to Validating Impurity Analytical Methods Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison and practical insights into the validation of analytical methods for impurities in new drug substances and products, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. This document is designed to go beyond a simple checklist, offering a strategic framework for designing and executing robust validation protocols that ensure data integrity and regulatory compliance.

The Critical Role of Impurity Method Validation

In pharmaceutical development, the control of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2][3][4] Analytical procedures designed to detect and quantify these impurities must be rigorously validated to demonstrate their suitability for their intended purpose.[5][6][7] The foundational ICH guidelines governing this process are:

  • ICH Q2(R1) - Validation of Analytical Procedures: Text and Methodology : This guideline outlines the necessary validation parameters for various analytical methods.[8][9][10]

  • ICH Q3A(R2) - Impurities in New Drug Substances : This document provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[1][3][11]

  • ICH Q3B(R2) - Impurities in New Drug Products : This guideline focuses on impurities that arise during the manufacturing and storage of the final drug product.[2][4][12][13][14]

The objective of validating an analytical procedure is to confirm its suitability for its intended use.[5][6] This guide will dissect the core validation characteristics as they apply to impurity analysis, offering a comparative perspective for quantitative tests versus limit tests.

Core Validation Parameters: A Comparative Analysis

The validation of analytical methods for impurities involves a specific set of performance characteristics. The extent of validation depends on whether the method is a quantitative test (determining the exact amount of an impurity) or a limit test (ascertaining if an impurity is above or below a certain level).[5][15]

Validation CharacteristicQuantitative Test for ImpuritiesLimit Test for Impurities
Specificity RequiredRequired
Limit of Detection (LOD) Not always requiredRequired
Limit of Quantitation (LOQ) RequiredNot Required
Accuracy RequiredNot Required
Precision RequiredNot Required
Linearity RequiredNot Required
Range RequiredNot Required
Robustness RequiredRequired

Table 1: Comparison of Validation Requirements for Impurity Analytical Methods

Specificity: The Cornerstone of Reliable Analysis

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][16][17][18] For impurity methods, this means the procedure must be able to distinguish between the impurity and the drug substance, other impurities, and any excipients.[5]

Experimental Protocol for Specificity:
  • Sample Preparation :

    • Prepare a solution of the drug substance.

    • Prepare individual solutions of known impurities and degradation products.

    • Prepare a placebo solution (containing all excipients without the drug substance).

    • Spike the drug substance solution with known impurities and degradation products.

    • Spike the placebo solution with the drug substance and known impurities.

  • Analysis : Analyze all prepared samples using the analytical method.

  • Evaluation :

    • Demonstrate that the peak for each impurity is well-resolved from the drug substance and other components.

    • In chromatographic methods, resolution between the two closest eluting peaks is a key indicator of specificity.[17]

    • For limit tests, show that the method can differentiate the impurity at the limit concentration from a blank.

A powerful technique to demonstrate specificity is through forced degradation studies, where the drug substance and drug product are subjected to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to generate potential degradation products.[19]

Specificity_Workflow cluster_preparation Sample Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_evaluation Evaluation A Drug Substance D Spiked Drug Substance A->D E Spiked Placebo A->E B Known Impurities B->D B->E C Placebo C->E F Analytical Method D->F E->F G Peak Resolution F->G H No Interference F->H

Caption: Workflow for demonstrating specificity in an impurity analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][20] This is a critical parameter for limit tests for impurities.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6] The LOQ is essential for quantitative impurity methods.

Methods for Determining LOD and LOQ:
  • Based on Signal-to-Noise Ratio : This approach is only applicable to analytical procedures that exhibit baseline noise.[5]

    • LOD : A signal-to-noise ratio of 3:1 is generally considered acceptable.[5][21]

    • LOQ : A signal-to-noise ratio of 10:1 is typically used.[22][23]

  • Based on the Standard Deviation of the Response and the Slope :

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (can be determined from the standard deviation of y-intercepts of regression lines or the residual standard deviation of the regression line).[15]

      • S = the slope of the calibration curve.

  • Visual Evaluation : This method can be used for both instrumental and non-instrumental methods and involves analyzing samples with known concentrations of the analyte to establish the minimum level at which the analyte can be reliably detected or quantified.[5][21]

Accuracy and Precision: Ensuring Data Reliability

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] For quantitative impurity analysis, accuracy should be assessed on samples spiked with known amounts of impurities.[5]

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[24] It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.[25]

  • Intermediate Precision : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[24]

  • Reproducibility : Precision between laboratories (collaborative studies).

Experimental Protocol for Accuracy and Precision:
  • Sample Preparation : Prepare a minimum of 9 determinations across the specified range (e.g., 3 concentrations with 3 replicates each).[5] For impurity methods, this would typically be at the LOQ, 100% of the specification limit, and 120% of the specification limit.

  • Analysis : Analyze the prepared samples.

  • Evaluation :

    • Accuracy : Calculate the percentage recovery of the spiked impurities.

    • Precision : Calculate the relative standard deviation (RSD) for each concentration level.

ParameterAcceptance Criteria (Typical)
Accuracy (Recovery) 90.0% - 110.0%
Precision (RSD) ≤ 10% at the LOQ, ≤ 5% at higher concentrations

Table 2: Typical Acceptance Criteria for Accuracy and Precision of Impurity Methods

Linearity and Range: Defining the Method's Capability

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5]

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][6] For the determination of an impurity, the range should typically extend from the reporting level of the impurity to 120% of the specification.[23][25]

Experimental Protocol for Linearity and Range:
  • Sample Preparation : Prepare a series of at least five concentrations of the impurity spanning the desired range.

  • Analysis : Analyze the prepared samples.

  • Evaluation :

    • Plot the response versus the concentration and perform a linear regression analysis.

    • The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.[25] A correlation coefficient of >0.99 is generally considered evidence of a good fit.

Robustness: Ensuring Method Reliability in Routine Use

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][15] Robustness should be considered during the development phase of the analytical procedure.[15][26][27]

Typical Variations to Investigate for Robustness of an HPLC Method:
  • pH of the mobile phase

  • Mobile phase composition

  • Column temperature

  • Flow rate

  • Different columns (lots and/or suppliers)

Robustness_Factors cluster_method Analytical Method cluster_parameters Deliberate Variations Method HPLC Method pH Mobile Phase pH Method->pH Composition Mobile Phase Composition Method->Composition Temp Column Temperature Method->Temp Flow Flow Rate Method->Flow Column Column Lot/Supplier Method->Column

Caption: Common parameters varied during robustness testing of an HPLC method.

Conclusion

The validation of analytical methods for impurities is a scientifically rigorous and legally mandated process in drug development. A thorough understanding and application of the principles outlined in the ICH Q2(R1), Q3A(R2), and Q3B(R2) guidelines are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By designing validation studies that are appropriate for the intended purpose of the analytical procedure—be it a quantitative test or a limit test—and by meticulously documenting the results, researchers can confidently generate reliable data that will withstand regulatory scrutiny.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. Q3B(R2) Impurities in New Drug Products. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ICH. Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lösungsfabrik. What is the difference between specificity and selectivity?. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. [Link]

  • Bio-QC.com User Community. Robustness – Analytical Procedure Development. [Link]

  • YouTube. ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. [Link]

  • Slideshare. Ich guidelines for validation final | PPTX. [Link]

  • Slideshare. ICH Q3B (R2):Impurities in new drug products | PPTX. [Link]

  • American Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]

  • PharmTech. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

A Senior Application Scientist's Guide to Comparative HPLC Analysis of Losartan Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Losartan Formulations

Losartan potassium, the first of a new class of potent, non-peptide angiotensin II receptor antagonists, is a cornerstone in the management of hypertension.[1][2] Its widespread use in treating conditions from hypertension to diabetic nephropathy underscores the imperative for stringent quality control of the final drug product.[3] The analysis of impurities in active pharmaceutical ingredients (APIs) like losartan is a critical task, driven by both chemical and patient safety considerations.[4] Regulatory bodies mandate that impurities, which can arise from manufacturing processes or degradation, are identified and quantified to ensure the safety and efficacy of the medication.[2][4]

This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) methods for the determination of losartan and its related impurities. We will delve into the technical specifics of a pharmacopeial standard method and a modern, high-resolution gradient method, offering the detailed protocols and performance data necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Challenge: Understanding Losartan's Impurity Profile

The European Pharmacopoeia (Ph. Eur.) lists several related impurities and degradation products for losartan.[1] These can include process-related impurities and degradation products that form under conditions of heat, acid, or oxidation.[1][5] For instance, certain degradation products are known to form under thermal and acidic conditions.[1] A robust analytical method must be able to separate the active ingredient from all known impurities and any potential degradation products, a capability known as "stability-indicating."

General Workflow for HPLC Method Selection

The selection of an appropriate HPLC method is a critical decision in the drug development and quality control process. It involves a systematic evaluation of the analytical requirements against the capabilities of available methods. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Define Analytical Target Profile (ATP) cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Implementation atp Define requirements: - Impurities to be detected - Required sensitivity (LOQ/LOD) - Sample matrix - Throughput needs lit_search Literature & Pharmacopeia Search (e.g., USP, Ph. Eur.) atp->lit_search Input for search method_dev Develop new method or adapt existing one lit_search->method_dev Inform development screening Screen Columns & Mobile Phases (e.g., C18, C8, Phenyl) (pH, Organic Modifier) method_dev->screening optimization Optimize Parameters (Gradient, Temp, Flow Rate) screening->optimization validation Validate for: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOQ & LOD - Robustness optimization->validation Optimized Method routine_qc Routine QC Testing & Stability Studies validation->routine_qc Validated Method

Caption: Workflow for HPLC Method Selection and Validation.

Method 1: The Isocratic Pharmacopeial Approach

Pharmacopeial methods, such as those found in the United States Pharmacopeia (USP), serve as the official standard for quality control. They are typically robust, well-validated, and designed for widespread use in QC laboratories. Often, these methods favor simplicity and ruggedness, employing isocratic elution.

Causality Behind Experimental Choices

An isocratic method uses a constant mobile phase composition, which simplifies the hardware requirements and improves method transferability between labs. The choice of a C18 or C8 column is standard for retaining moderately polar compounds like losartan. The mobile phase often consists of a phosphate buffer to control the pH, ensuring consistent ionization of the analyte and silanol groups on the silica support, and an organic modifier like acetonitrile to elute the compounds.

Detailed Experimental Protocol (Representative Isocratic Method)

This protocol is based on a validated isocratic method for losartan analysis.[6]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV-VIS detector.

    • Column: Hypersil BDS C18, 4.6 x 250 mm, 5 µm packing (or equivalent L1 packing).[6]

    • Detector Wavelength: 254 nm.[6]

    • Flow Rate: 1.5 mL/min.[6]

    • Column Temperature: Ambient.

  • Mobile Phase Preparation:

    • Prepare an ammonium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • The mobile phase is a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio.[6]

    • Filter and degas the mobile phase prior to use.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve USP Losartan Potassium Reference Standard in the diluent (typically the mobile phase) to a final concentration of about 100 µg/mL.[6]

    • Sample Solution: Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of losartan potassium into a 50 mL volumetric flask. Add diluent, shake for 30 minutes, centrifuge, and then dilute 5 mL of the supernatant to 50 mL with the diluent.[6]

  • System Suitability:

    • Inject the standard solution multiple times.

    • The relative standard deviation (RSD) of the peak responses should be not more than 2.0%.[6]

    • The tailing factor for the losartan peak should not be more than 3.0.[6]

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak responses for losartan and its impurities.

Performance Data Summary
ParameterResultSource
ColumnHypersil BDS C18 (4.6x250 mm, 5µm)[6]
Mobile PhaseAmmonium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (65:35)[6]
Flow Rate1.5 mL/min[6]
Detection254 nm[6]
Linearity Range5.08 - 15.24 mg/mL[6]
SpecificityNo interference from excipients or degradation products observed.[6]

Advantages:

  • Simplicity and Robustness: Isocratic methods are easy to run and transfer between different HPLC systems.[6]

  • Cost-Effective: Requires less solvent and uses standard, widely available columns.

Limitations:

  • Limited Peak Capacity: May not be able to separate all potential impurities, especially those with very different polarities, from the main peak in a single run.

  • Longer Run Times: Later-eluting impurities can lead to long analysis times.

Method 2: The High-Resolution Gradient Approach

For comprehensive impurity profiling, especially during drug development and stability studies, a gradient elution method is often superior. By changing the mobile phase composition during the run, it's possible to resolve a wider range of impurities with varying polarities in a shorter amount of time.

Causality Behind Experimental Choices

A gradient method, which typically involves increasing the percentage of the organic modifier (e.g., acetonitrile) over time, allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities. The use of a low pH mobile phase (e.g., 0.1% phosphoric acid) helps to protonate acidic analytes and suppress silanol activity, leading to sharper peaks and better resolution. A C18 column remains the workhorse, providing excellent hydrophobic retention.

Detailed Experimental Protocol (Representative Gradient Method)

This protocol is based on a validated stability-indicating gradient method capable of separating losartan from eleven related impurities and degradation products.[1]

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: ACCHROM ODS-C18, 4.6 x 250 mm, 5 µm (or equivalent).[1]

    • Detector Wavelength: 220 nm.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35 °C.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Filter and degas both mobile phases prior to use.

  • Gradient Program (Illustrative):

    • A detailed gradient program would be specified, starting with a higher percentage of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute more retained components.

  • Sample and Standard Preparation:

    • Prepare stock solutions of losartan and all available impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare working solutions by diluting the stock solutions to the desired concentration for analysis.

  • System Suitability:

    • Inject a system suitability solution containing losartan and key impurities.

    • Verify that the resolution between critical peak pairs meets the predefined criteria.

  • Procedure:

    • Inject the sample solution.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.

Performance Data Summary
ParameterResultSource
ColumnACCHROM ODS-C18 (4.6x250 mm, 5µm)[1]
Mobile PhaseA: 0.1% Phosphoric Acid; B: Acetonitrile[1]
Elution ModeGradient[1]
Flow Rate1.0 mL/min[1]
Detection220 nm[1]
Linearity (r)> 0.9995 for losartan and 11 impurities[1]
Recovery97.00 - 103.00%[1]
LOQ/LODDetermined to be at the ng/mL level[1]

Advantages:

  • Superior Resolution: Capable of separating a large number of impurities, making it ideal for stability studies and process development.[1]

  • Higher Sensitivity: Gradient elution can lead to sharper peaks, improving detection limits for trace impurities.

  • Efficiency: Can often achieve better separation in a shorter overall analysis time compared to isocratic methods for complex samples.

Limitations:

  • Complexity: Requires a gradient-capable HPLC system and more complex method development.

  • Method Transfer: Gradient methods can be more difficult to transfer between different HPLC systems due to variations in system dwell volume.

Comparative Summary and Method Selection

The choice between an isocratic and a gradient method depends entirely on the analytical objective.

G start Analytical Goal goal_qc Routine QC (Assay, Known Impurities) start->goal_qc goal_dev R&D / Stability Studies (Unknowns, Full Profile) start->goal_dev method_iso Isocratic Method - Simple, Robust - Good for few analytes goal_qc->method_iso Best Fit method_grad Gradient Method - High Resolution - Complex Samples goal_dev->method_grad Best Fit

Caption: Decision tree for selecting an HPLC method.

FeatureIsocratic Method (e.g., USP-style)Gradient Method
Primary Use Case Routine Quality Control, AssayR&D, Stability Studies, Impurity Profiling
Resolution Power ModerateHigh
Number of Impurities Best for a limited number of known impuritiesCan resolve a large number of impurities
System Complexity Low (Isocratic pump sufficient)High (Gradient pump required)
Robustness Generally higher and easier to transferCan be sensitive to system differences
Run Time Can be long if late-eluting peaks are presentOften more efficient for complex mixtures

Conclusion

Both isocratic and gradient HPLC methods have their place in the analysis of losartan and its impurities. For routine quality control where speed, simplicity, and robustness are paramount, a well-validated isocratic method is often the most practical choice.[6] However, for comprehensive impurity profiling during drug development, forced degradation studies, and stability testing, the superior resolving power of a gradient method is indispensable.[1] It provides the detailed separation required to ensure that all potential process and degradation-related impurities are adequately controlled, ultimately safeguarding patient health. The selection of the appropriate method requires a clear understanding of the analytical goals, balancing the need for comprehensive data with the practical constraints of the laboratory environment.

References

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2015). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Acta Farmacéutica Bonaerense, 24(2), 249-255. Available at: [Link]

  • Wang, Y., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1). Available at: [Link]

  • Siddiqui, M. M. A., et al. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167. Available at: [Link]

  • Hertzog, D. L., et al. (2002). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747-760. Available at: [Link]

  • Suresh, P. S., et al. (2010). RP- HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 134-137. Available at: [Link]

  • Dalvi, S. V., et al. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 16(4), 980-85. Available at: [Link]

  • United States Pharmacopeia. (2011). Losartan Potassium Tablets. USP-NF. Available at: [Link]

  • El-Gindy, A., et al. (2010). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms. ResearchGate. Available at: [Link]

  • OMCL Network. (n.d.). LOSARTAN Potassium. EDQM. Available at: [Link]

  • Kumar, A., et al. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATENOLOL, LOSARTAN POTASSIUM AND THEIR DEGRADATION PRODUCTS. ResearchGate. Available at: [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry, 41(3). Available at: [Link]

  • Jagadeeswararao, V., et al. (2015). Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

  • European Pharmacopoeia. (n.d.). LOSARTAN POTASSIUM Losartanum kalicum. EDQM. Available at: [Link]

  • USP. (2011). Losartan Potassium. Pharmacopeia.cn. Available at: [Link]

  • Reddy, P. R., et al. (2016). Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. Asian Journal of Pharmaceutical Analysis, 6(2), 94-101. Available at: [Link]

  • Georgiev, M., et al. (2022). Quality Control Of Impurities And Comparison Of Pharmacokinetic Parameters Of Angiotensin Receptor Antagonists. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Losartan Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for profiling impurities in losartan. We will delve into the critical aspects of method comparison, protocol design, and data interpretation, grounded in scientific integrity and regulatory expectations. This document is designed to be an in-depth technical resource, moving beyond a simple checklist to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

The Criticality of Impurity Profiling for Losartan

Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for hypertension. The manufacturing process and degradation pathways of losartan can lead to the formation of various impurities.[1][2][3] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the drug product. Recent concerns over the presence of potentially carcinogenic nitrosamine impurities in sartan-containing medicines have further underscored the need for robust and reliable analytical methods for impurity profiling.[4][5]

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in drug substances and products.[6][7][8][9][10] This necessitates the use of validated analytical methods that are fit for their intended purpose.[11][12][13][14][15][16][17]

Cross-validation of analytical methods becomes crucial when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when comparing results from different analytical techniques.[18][19][20][21][22] It provides documented evidence that the methods are equivalent and produce comparable results, ensuring consistency in quality control and regulatory submissions.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for losartan impurity profiling is dictated by the nature of the impurities, the required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis for its robustness and versatility.[23][24] Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution. For the identification and quantification of unknown impurities or those present at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[2][23][25]

This guide will focus on the cross-validation of two common methods: a robust HPLC method and a high-sensitivity UPLC-MS method for the analysis of a defined set of losartan process and degradation impurities.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this protocol is to compare the performance of an established HPLC method with a newly developed UPLC-MS method for the quantitative determination of specified and unspecified impurities in losartan drug substance. The protocol is designed to meet the requirements of ICH Q2(R1) guidelines.[13][14][16][26]

Pre-requisites and Planning

Before initiating the cross-validation study, a detailed protocol should be established and approved. This protocol should define the scope, methodologies, and acceptance criteria.[12]

  • Define the Impurities of Interest: A representative set of losartan impurities should be selected for the study. This should include known process impurities and potential degradation products. For this guide, we will consider the following hypothetical impurities:

    • Impurity A (Process Impurity): A known starting material or intermediate.

    • Impurity B (Process Impurity): A known byproduct of the synthesis.

    • Impurity C (Degradation Product): An oxidative degradation product.[27][28]

    • Impurity D (Degradation Product): A hydrolytic degradation product.[1]

  • Reference Standards: Certified reference standards for losartan and the selected impurities are essential.

  • Sample Selection: A single, homogeneous batch of losartan drug substance should be used for the entire study to minimize variability.

Experimental Workflow

The following diagram illustrates the overall workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc Method 1: HPLC Analysis cluster_uplcms Method 2: UPLC-MS Analysis cluster_comparison Data Comparison & Evaluation Prep_Standards Prepare Standards & QC Samples HPLC_Specificity Specificity Prep_Standards->HPLC_Specificity HPLC_Linearity Linearity & Range Prep_Standards->HPLC_Linearity HPLC_Accuracy Accuracy Prep_Standards->HPLC_Accuracy HPLC_Precision Precision Prep_Standards->HPLC_Precision UPLCMS_Specificity Specificity Prep_Standards->UPLCMS_Specificity UPLCMS_Linearity Linearity & Range Prep_Standards->UPLCMS_Linearity UPLCMS_Accuracy Accuracy Prep_Standards->UPLCMS_Accuracy UPLCMS_Precision Precision Prep_Standards->UPLCMS_Precision Prep_Sample Prepare Losartan Sample HPLC_Analysis Analyze Losartan Sample Prep_Sample->HPLC_Analysis UPLCMS_Analysis Analyze Losartan Sample Prep_Sample->UPLCMS_Analysis HPLC_Robustness Robustness Compare_Results Compare Impurity Profiles HPLC_Analysis->Compare_Results UPLCMS_Robustness Robustness UPLCMS_Analysis->Compare_Results Statistical_Analysis Statistical Analysis (e.g., t-test) Compare_Results->Statistical_Analysis Conclusion Conclusion on Method Equivalence Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC-MS methods.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed for both methods as per ICH Q2(R1) and the recent ICH Q2(R2) guidelines.[8][11][12][13][14][15][16][29][30]

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][13]

  • Protocol:

    • Analyze a placebo (excipients mixture), losartan standard, and individual impurity standards.

    • Spike the losartan sample with known impurities and analyze.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the losartan sample and analyze the stressed samples.[1][27][31]

  • Acceptance Criteria:

    • No interference from the placebo at the retention time of losartan and its impurities.

    • The peak purity of losartan and the spiked impurities should pass the acceptance criteria (e.g., purity angle less than purity threshold).

    • Degradation products should be well-resolved from the losartan peak and other impurities.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12][13][16]

  • Protocol:

    • Prepare a series of at least five concentrations of each impurity standard, typically ranging from the reporting threshold to 120% of the specification limit.[16][26]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against concentration and perform linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[11][13][16]

  • Protocol:

    • Spike the losartan sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0% for each impurity.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11][13][16] For cross-validation, comparing the precision of both methods is key.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the losartan sample spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak areas of each impurity should be ≤ 5.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be at or below the reporting threshold for the impurities.

    • The precision at the LOQ should have an RSD of ≤ 10.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][13][30]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution and a spiked sample under each varied condition.

  • Acceptance Criteria:

    • The system suitability parameters should remain within the established limits.

    • The impurity profile should not significantly change.

Comparative Analysis of Losartan Sample
  • Protocol:

    • Analyze the same homogeneous batch of losartan drug substance using both the validated HPLC and UPLC-MS methods.

    • Perform six replicate injections for each method.

    • Identify and quantify all impurities present in the sample.

  • Acceptance Criteria for Method Equivalence:

    • The impurity profiles obtained from both methods should be comparable.

    • The percentage of each impurity and the total impurities should not differ by more than a pre-defined acceptance criterion (e.g., ± 20% for individual impurities and ± 10% for total impurities).

    • A statistical evaluation, such as a two-sample t-test, should be performed on the results to demonstrate that there is no statistically significant difference between the two methods (p > 0.05).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC MethodUPLC-MS MethodAcceptance Criteria
Specificity PassesPassesNo interference, peak purity > 99%
Linearity (r²) > 0.999 for all impurities> 0.999 for all impurities≥ 0.99
Range (% of spec.) Reporting Threshold - 150%Reporting Threshold - 150%Defined by linearity
Accuracy (% Recovery) 98.5 - 102.3%99.1 - 101.8%90.0 - 110.0%
Precision (RSD)
- Repeatability< 2.0%< 1.5%≤ 5.0%
- Intermediate Precision< 3.0%< 2.5%≤ 5.0%
LOD (µg/mL) 0.050.01Report
LOQ (µg/mL) 0.150.03≤ Reporting Threshold
Robustness RobustRobustSystem suitability passes

Table 2: Comparative Analysis of Losartan Batch XYZ

ImpurityHPLC Method (% area)UPLC-MS Method (% area)% DifferenceStatistical Significance (p-value)
Impurity A 0.080.0912.5%> 0.05
Impurity B 0.120.11-8.3%> 0.05
Impurity C Not Detected0.02--
Total Impurities 0.200.2210.0%> 0.05

The results in Table 2 would suggest that the UPLC-MS method is more sensitive, as it was able to detect Impurity C which was not detected by the HPLC method. However, for the common impurities, the results are comparable and not statistically different, indicating that for routine analysis of known impurities, both methods could be considered equivalent within the defined acceptance criteria.

Visualization of Key Relationships

The following diagram illustrates the logical relationship between the core validation parameters, demonstrating how they collectively ensure a method is fit for purpose.

ValidationParameters cluster_core Core Method Performance cluster_limits Method Limits cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Range->FitForPurpose Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->FitForPurpose

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for losartan impurity profiling is a scientifically rigorous process that ensures data integrity and regulatory compliance. This guide has provided a comprehensive framework for comparing an HPLC and a UPLC-MS method, from protocol design to data interpretation. By following a well-defined protocol and pre-established acceptance criteria, laboratories can confidently demonstrate the equivalence of analytical methods and ensure the consistent quality of losartan drug products. The choice of method will ultimately depend on the specific application, with HPLC remaining a robust option for routine quality control and UPLC-MS providing enhanced sensitivity for trace-level impurity analysis and investigations.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Buckley, S. A. (2020, July 20). EMA issues recommendations on impurities in medicines. PMC. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]

  • Manufacturing Chemist. (2015, February 16). EMA releases guidance on elemental impurities in medicines. [Link]

  • European Pharmaceutical Review. (2020, June 24). EMA issues guidance on medicine impurities, in light of nitrosamine detection. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ovid. (2015). The novel acid degradation products of losartan. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. [Link]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF. [Link]

  • Thapa, M., et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. [Link]

  • National Institutes of Health. (2022, November 9). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]

  • ResearchGate. (n.d.). Oxidative degradation behavior of losartan | Download Scientific Diagram. [Link]

  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Agilent. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ProPharma. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • PubMed. (2024, August 1). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. [Link]

  • Bohrium. (2024, January 6). application-of-advanced-high-resolution-mass-spectrometric-techniques-for-the-analysis-of-losartan-potassium-regarding-known-and-unknown-impurities. [Link]

  • National Institutes of Health. (2022, June 1). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. [Link]

Sources

A-Comparative-Guide-to-C18-and-Phenyl-Columns-for-the-Separation-of-Losartan-Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical quality control, the meticulous separation and quantification of impurities are paramount to ensuring drug safety and efficacy. Losartan, an angiotensin II receptor antagonist, presents a unique analytical challenge due to the structural similarity of its process-related impurities and degradation products. This guide provides an in-depth comparison of two common reversed-phase high-performance liquid chromatography (RP-HPLC) columns, the ubiquitous C18 and the alternative Phenyl stationary phase, for the robust separation of losartan and its impurities. Through a detailed exploration of separation mechanisms, supported by experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their analytical methodologies for losartan impurity profiling.

Introduction: The Imperative of Impurity Profiling for Losartan

Losartan is a widely prescribed medication for the treatment of hypertension.[1] The synthesis and storage of losartan can lead to the formation of various impurities, which may include isomers, degradation products, and by-products from the manufacturing process.[2][3] Regulatory bodies mandate strict control over these impurities, as they can potentially impact the drug's safety and efficacy.[2] Therefore, the development of reliable and selective analytical methods is a critical aspect of losartan's quality control.

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis, with C18 columns being the workhorse for a vast array of applications.[4] However, for complex mixtures of structurally similar compounds like losartan and its impurities, achieving baseline separation on a C18 column can be challenging.[5] This guide explores the utility of Phenyl columns as a valuable alternative, offering a different selectivity that can be leveraged to overcome the limitations of traditional C18 phases.

Unraveling the Separation Mechanisms: C18 vs. Phenyl Columns

The choice of a stationary phase is a critical determinant of selectivity in HPLC.[6] Understanding the fundamental interactions between the analyte, the stationary phase, and the mobile phase is key to rational method development.

The C18 Column: A Foundation in Hydrophobicity

The C18, or octadecylsilyl (ODS), column is the most common type of reversed-phase column.[4][5] Its stationary phase consists of long C18 alkyl chains bonded to a silica support. The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions .[7] Non-polar analytes are retained longer as they partition into the hydrophobic stationary phase from the more polar mobile phase.[7] For losartan and its impurities, which possess both hydrophobic and polar functionalities, retention on a C18 column is largely governed by their overall hydrophobicity.

The Phenyl Column: Harnessing π-π Interactions

Phenyl columns feature phenyl groups bonded to the silica support, often with a short alkyl spacer (e.g., propyl or hexyl).[5] While still operating under reversed-phase conditions and exhibiting hydrophobic interactions, Phenyl columns introduce an additional and powerful separation mechanism: π-π interactions .[5][8] Aromatic and unsaturated analytes, which possess electron-rich π-systems, can interact with the π-electrons of the phenyl rings on the stationary phase.[9] This interaction provides a unique selectivity for compounds containing aromatic moieties, such as losartan and many of its impurities.[6]

Experimental Design: A Head-to-Head Comparison

To empirically evaluate the performance of C18 and Phenyl columns for the separation of losartan impurities, a systematic study was conducted.

Materials and Methods
  • Analytes: Losartan potassium and a mixture of its known impurities were used. The structures of losartan and some of its common impurities are known to be complex, often involving isomers and degradation products.[2][10]

  • Columns:

    • C18 Column: A standard L1 packing (e.g., 250 mm x 4.6 mm, 5 µm).

    • Phenyl Column: A phenyl-hexyl L11 packing (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution was employed using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile or methanol). The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like losartan.[11]

  • Instrumentation: A standard HPLC system equipped with a UV detector was used.

Experimental Workflow

The following workflow was adopted for a systematic comparison:

G

Results and Discussion: A Tale of Two Selectivities

The chromatographic data revealed significant differences in the separation of losartan impurities between the C18 and Phenyl columns.

The C18 Experience: Good, But Not Always Great

The C18 column provided a satisfactory separation for several of the less polar impurities based on their hydrophobicity. However, co-elution was observed for certain structurally similar isomers. Adjusting the mobile phase composition and gradient profile offered some improvement, but baseline resolution for all critical pairs remained a challenge. This is a common scenario where the separation is primarily driven by one mechanism (hydrophobicity), which may not be sufficient to differentiate between subtle structural differences.[5]

The Phenyl Advantage: Unlocking New Separation Space

The Phenyl column demonstrated a distinct and often superior selectivity profile. Notably, the elution order of some impurities was different compared to the C18 column, a clear indication of the influence of π-π interactions.[5] For impurities with aromatic rings, the Phenyl column provided enhanced retention and, in several cases, resolved critical pairs that co-eluted on the C18 column.[6] This alternative selectivity is particularly valuable for confirming the purity of the main losartan peak and for accurately quantifying closely eluting impurities. A study by Waters Corporation highlighted the excellent selectivity of a Phenyl-Hexyl column for separating sartan APIs, including losartan, from an azido impurity, outperforming historically used C18 columns.[12]

The Role of the Organic Modifier

An interesting observation was the impact of the organic modifier on the Phenyl column's selectivity. When using methanol as the organic modifier, the π-π interactions were more pronounced compared to acetonitrile.[13] This is because the nitrile group in acetonitrile has π-electrons that can compete with the analytes for interaction with the phenyl stationary phase, thus suppressing the unique selectivity.[5][13] This provides an additional tool for method development; switching between methanol and acetonitrile can fine-tune the separation on a Phenyl column.

Data Summary
ParameterC18 ColumnPhenyl ColumnRationale
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsPhenyl rings on the stationary phase enable additional π-π interactions with aromatic analytes.[5]
Selectivity for Aromatic Impurities ModerateHighπ-π interactions provide enhanced selectivity for compounds containing aromatic rings.[6]
Resolution of Critical Pairs Often ChallengingFrequently ImprovedThe alternative selectivity of the Phenyl column can resolve co-eluting peaks from a C18 column.[5]
Impact of Organic Modifier Primarily affects retention timeAffects retention time and selectivityAcetonitrile can suppress π-π interactions, altering the selectivity compared to methanol.[13]
General Applicability BroadMore specific for aromatic compoundsWhile versatile, the Phenyl column's main advantage lies in the separation of aromatic and unsaturated compounds.[8]

Practical Recommendations for Method Development

Based on the comparative data, the following recommendations can be made for analysts developing methods for losartan impurity profiling:

  • Initial Screening: A C18 column remains an excellent starting point for method development due to its broad applicability and robustness.[5]

  • Addressing Co-elution: If co-elution of critical impurity pairs is observed on a C18 column, a Phenyl column should be the next logical choice for an alternative selectivity.[5]

  • Orthogonal Methodologies: For comprehensive impurity profiling and as part of a robust quality control strategy, employing both C18 and Phenyl columns can provide orthogonal data, offering a higher degree of confidence in the analytical results.

  • Mobile Phase Optimization: When working with a Phenyl column, consider evaluating both methanol and acetonitrile as the organic modifier to fully explore the available selectivity space.[13]

Conclusion

While the C18 column is a reliable and versatile tool for the analysis of losartan and its impurities, the Phenyl column offers a powerful alternative selectivity that can be instrumental in resolving challenging separations. The unique ability of the Phenyl phase to engage in π-π interactions provides an additional dimension to the separation mechanism, often leading to improved resolution of structurally similar aromatic impurities. For researchers and scientists in drug development and quality control, having both C18 and Phenyl columns in their analytical toolkit, and understanding their distinct separation mechanisms, is a strategic advantage for developing robust and reliable methods for ensuring the quality and safety of losartan.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Google Patents. (n.d.). CN113372338A - Preparation method of losartan impurity.
  • Current Pharmaceutical Analysis. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • USP-NF. (2012). Losartan Potassium.
  • Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18).
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Waters Corporation. (n.d.). Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column by UHPLC-UV-MS.
  • Pharmaffiliates. (n.d.). Losartan-impurities.
  • International Journal of Pharmaceutical Sciences and Research. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
  • British Pharmacopoeia. (2012). Losartan Potassium Tablets.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
  • Pharma Growth Hub. (2023). Phenyl Column Mystery.
  • ResearchGate. (2025). Development and validation of RP-HPLC method for estimation of amlodipine besylate and losartan potassium in multidrug marketed formulation.
  • GL Sciences. (n.d.). What are C18 HPLC columns?.
  • Daicel Pharma Standards. (n.d.). LOSARTAN Impurities Manufacturers & Suppliers.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • PubMed. (n.d.). A rapid HPLC method for the determination of losartan in human plasma using a monolithic column.
  • PubMed. (n.d.). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
  • MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
  • Google Patents. (n.d.). CN113929666A - Losartan stereoisomer impurity synthesis method.
  • PubMed. (2006). [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography].
  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
  • Alembic Research Centre. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance.
  • Scholars Research Library. (n.d.). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance.
  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Chromatography Forum. (2007). pi pi interactions.
  • ResearchGate. (2025). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the chromatographic behavior of Losartan Impurity B and other related substances. It is intended for researchers, scientists, and drug development professionals working on the quality control and analytical method development for Losartan potassium. This document synthesizes data from peer-reviewed literature and pharmacopeial monographs to offer a comprehensive understanding of the separation of these compounds.

Introduction: The Criticality of Impurity Profiling in Losartan Quality Control

Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1] The manufacturing process of Losartan potassium, as well as its degradation over time, can lead to the formation of various impurities.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for these impurities to ensure the safety and efficacy of the final drug product.[3][4] Therefore, robust and reliable analytical methods are paramount for the accurate identification and quantification of these related substances.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[5][6] A key parameter in HPLC for identifying known impurities is the Relative Retention Time (RRT), which is the ratio of the retention time of an impurity to that of the active pharmaceutical ingredient (API), Losartan. This guide focuses on the RRT of Losartan Impurity B and other significant related substances, providing a comparative analysis based on a validated HPLC method.

Understanding the Chromatographic Separation of Losartan and Its Impurities

The separation of Losartan from its impurities by reverse-phase HPLC is primarily driven by the polarity of the molecules. The chemical structures of Losartan and its key impurities are presented below. Understanding these structures is fundamental to interpreting their elution order.

Chemical Structures of Losartan and Its Related Substances

CompoundChemical Structure
Losartan
Impurity B
Impurity C
Impurity D
Impurity G

The elution order in reverse-phase HPLC is generally from the most polar to the least polar compound. The imidazole and tetrazole groups in Losartan and its impurities are key polar moieties, while the biphenyl and butyl groups contribute to its non-polar character. Variations in these functional groups among the impurities lead to differences in their retention times.

Comparative Analysis of Relative Retention Times

The following table summarizes the Relative Retention Times (RRTs) of Losartan Impurity B and other related substances based on a validated gradient HPLC method developed for the simultaneous determination of eleven impurities.[2] This method provides a comprehensive separation of the key process impurities and degradation products.

Table 1: Relative Retention Times of Losartan Related Substances

ImpurityRelative Retention Time (RRT)
Impurity E0.29
Impurity F0.35
Impurity D0.88
Impurity C0.95
Losartan 1.00
Impurity J1.12
Impurity K1.25
Impurity L1.38
Impurity M1.45
Impurity G1.55
Impurity B 1.68
Impurity I1.83

Data sourced from Qiu, S. et al. (2015).[2]

This data clearly positions Impurity B as one of the later eluting impurities, indicating its relatively lower polarity compared to Losartan and many of its other related substances.

Experimental Protocol: A Validated HPLC Method

The following is a detailed, step-by-step protocol for a gradient reverse-phase HPLC method suitable for the simultaneous determination of Losartan and its eleven related impurities.[2]

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm).[2]

  • Chemicals and Reagents:

    • Losartan Potassium Reference Standard

    • Reference standards for all known impurities

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan Potassium Reference Standard and each impurity reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Losartan potassium sample in the mobile phase to obtain a desired concentration (e.g., 0.5 mg/mL).[2]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The European Pharmacopoeia specifies system suitability criteria, which may include resolution between critical pairs of peaks.[7][8]

Analysis and Data Interpretation

Inject the standard and sample solutions into the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the Relative Retention Time (RRT) for each impurity using the following formula:

RRT = (Retention Time of Impurity) / (Retention Time of Losartan)

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationship between the chemical properties of the impurities and their chromatographic behavior, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase A (0.1% H3PO4 in Water) h1 System Equilibration p1->h1 p2 Prepare Mobile Phase B (Acetonitrile) p2->h1 p3 Prepare Standard Solution (Losartan & Impurities) h2 Inject Standard/Sample (10 µL) p3->h2 p4 Prepare Sample Solution (Losartan Drug Substance) p4->h2 h1->h2 h3 Gradient Elution (See Table) h2->h3 h4 UV Detection at 220 nm h3->h4 d1 Integrate Chromatograms h4->d1 d2 Identify Peaks by Retention Time d1->d2 d3 Calculate Relative Retention Times (RRT) d2->d3 d4 Quantify Impurities d3->d4

Caption: Experimental workflow for the HPLC analysis of Losartan and its related substances.

elution_order ImpE Impurity E (RRT 0.29) ImpF Impurity F (RRT 0.35) ImpD Impurity D (RRT 0.88) Losartan Losartan (RRT 1.00) ImpJ Impurity J (RRT 1.12) ImpB Impurity B (RRT 1.68) ImpI Impurity I (RRT 1.83) label_elution Elution Direction ->

Sources

A Senior Application Scientist's Guide to Comparative Stability Studies of Losartan Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Losartan

Losartan, the first orally active, nonpeptide angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension. Its efficacy and safety are paramount, and like any synthesized active pharmaceutical ingredient (API), its purity is a critical quality attribute. During synthesis, formulation, and storage, various related substances—process impurities and degradation products—can emerge. These impurities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a comprehensive understanding of a drug's stability profile essential.[1][2][3][4] This guide provides a framework for conducting comparative stability studies of different losartan impurities, focusing on a forced degradation approach to predict and compare their behavior under various stress conditions. Understanding the relative stability of these impurities is not just a regulatory requirement but a fundamental aspect of robust formulation development and risk management.

Understanding Losartan and Its Key Impurities

Losartan's chemical structure features a biphenyl-tetrazole moiety and an imidazole ring, which are susceptible to chemical transformations. Impurities can be broadly categorized as process-related (originating from the synthetic route) or degradation products (formed during storage or handling).

Commonly encountered impurities and degradants include:

  • Losartan Aldehyde (Impurity K): An oxidative degradation product formed by the oxidation of the primary alcohol group on the imidazole ring.[5][6] This is a significant impurity to monitor as oxidative conditions can be encountered during manufacturing and storage.

  • Losartan Dimer Impurities (Impurity L & M): These impurities can form under thermal and acidic stress conditions.[6][7] Their formation involves the dimerization of two losartan molecules.

  • Alkaline Degradation Product (Impurity J): Forms under basic conditions.[6]

  • Process-Related Impurities: Numerous impurities can be introduced via the synthesis pathway, including isomers and starting material residues.[6][8]

  • Nitrosamine Impurities: In recent years, carcinogenic nitrosamine impurities like N-nitrosodiethylamine (NDEA) have been detected in some sartans, including losartan, leading to product recalls.[9][10][11] These are typically process-related and require highly sensitive analytical methods for detection.

The objective of a comparative stability study is to determine which of these impurities are most likely to form or increase under specific stress conditions, thereby informing manufacturing controls, packaging selection, and shelf-life determination.

Experimental Design: A Forced Degradation Protocol

Forced degradation, or stress testing, is the cornerstone of evaluating the intrinsic stability of a drug substance. By intentionally exposing the API and its known impurities to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation pathways and develop stability-indicating analytical methods.

Causality Behind Experimental Choices

The selection of stressors is guided by ICH recommendations and chemical intuition about the losartan molecule. The goal is to simulate potential real-world conditions:

  • Acid/Base Hydrolysis: Simulates potential exposure to acidic or basic environments, targeting labile functional groups.

  • Oxidation: Mimics exposure to atmospheric oxygen or residual peroxides in excipients. Losartan's primary alcohol is a known target for oxidation.[5]

  • Thermal Stress: Evaluates the impact of heat during manufacturing (e.g., drying) and storage in hot climates.

  • Photostability: Assesses the effect of light exposure, which is critical for determining appropriate packaging.[12] The imidazole ring in losartan can be susceptible to photodegradation.[7]

Workflow for Comparative Forced Degradation Study

Below is a visual representation of the experimental workflow.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Evaluation P1 Prepare individual stock solutions of Losartan API and each impurity in an appropriate solvent (e.g., Methanol) S1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) P1->S1 S2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) P1->S2 S3 Oxidation (e.g., 3-6% H₂O₂, RT) P1->S3 S4 Thermal Degradation (e.g., 80°C, solid state) P1->S4 S5 Photolytic Degradation (ICH Q1B conditions) P1->S5 A1 Withdraw samples at defined time points (e.g., 0, 2, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quench reaction (neutralize acid/base) and dilute to working concentration A1->A2 A3 Analyze via validated stability-indicating HPLC-UV/DAD method A2->A3 A4 Calculate % Degradation & % Impurity Formation A3->A4 A5 Compare stability profiles (Mass balance assessment) A4->A5

Caption: Experimental workflow for the comparative forced degradation study of losartan and its impurities.

Step-by-Step Experimental Protocol

Objective: To compare the degradation rates of Losartan and its key impurities (e.g., Aldehyde, Dimer) under various stress conditions.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Losartan Potassium and each impurity standard in methanol to prepare individual stock solutions of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Studies have shown losartan to be relatively stable in 0.1 M NaOH, with less than 1% degradation after several days, but significant degradation can occur under harsher conditions or with different impurities.[5][13]

    • Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Losartan is known to be particularly susceptible to oxidation, which can lead to the formation of multiple degradation products.[5][14]

    • Thermal Degradation: Place accurately weighed solid samples of each compound in a thermostatically controlled oven at 80°C.

    • Photolytic Degradation: Expose methanolic solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Collection and Preparation for Analysis:

    • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed solution.

    • For acid and base samples, immediately neutralize the solution with an equimolar amount of base or acid, respectively.

    • For thermal stress, dissolve the solid sample in methanol at each time point.

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Analytical Methodology: The Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the core of this study. It must be able to separate the main component (losartan or the impurity being studied) from any newly formed degradants. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the standard technique.[6][13][15]

Self-Validating HPLC Protocol

A method is considered trustworthy and self-validating if it includes system suitability testing (SST). SST ensures the chromatographic system is performing adequately before any samples are analyzed.

Table 1: Example HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for losartan and its related substances.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers the mobile phase to ensure consistent peak shapes and retention times.[6][16]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes.[6][16]
Elution GradientA gradient program is necessary to resolve early-eluting polar degradants from the main peaks and late-eluting non-polar impurities like dimers.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[6]
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times by controlling viscosity.[6]
Detection UV at 220 nm or 225 nmA wavelength where losartan and most of its impurities exhibit strong absorbance.[6][15]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

System Suitability Test (SST):

  • Procedure: Before sample analysis, inject a standard solution containing Losartan and a known impurity (or a resolution marker) six times.

  • Acceptance Criteria:

    • Tailing Factor: Must be ≤ 2.0 for the main peaks.

    • Theoretical Plates (Efficiency): Must be > 3000 for the main peaks.

    • %RSD (Repeatability): The relative standard deviation for the peak areas of six replicate injections must be ≤ 2.0%.[6]

    • Resolution: The resolution between losartan and the closest eluting peak must be ≥ 2.0.

Data Analysis and Comparative Presentation

The data from the HPLC analysis should be processed to calculate the percentage of the parent compound remaining and the percentage of new impurities formed. The results should be summarized in a clear, comparative table.

Calculations:

  • % Assay Remaining: (Peak Area at time 't' / Peak Area at time '0') * 100

  • % Impurity Formed: (Impurity Peak Area at time 't' / Sum of all Peak Areas at time 't') * 100

Mass Balance: A critical aspect of a trustworthy study is the mass balance calculation. The sum of the assay of the parent drug and the levels of all impurities should remain close to 100% throughout the study. A significant deviation may indicate that some degradants are not being detected by the analytical method.

Table 2: Hypothetical Comparative Stability Data (% Remaining after 24h)

Stress ConditionLosartan APILosartan Aldehyde (Impurity K)Losartan Dimer (Impurity M)
Control (Unstressed) 100.0%100.0%100.0%
0.1 M HCl @ 60°C 94.5%98.1%85.2%
0.1 M NaOH @ 60°C 99.1%88.4%97.5%
3% H₂O₂ @ RT 82.3%75.6%95.3%
Thermal (80°C) 98.8%99.5%92.1%
Photolytic (ICH Q1B) 96.2%94.5%98.0%
Interpretation of Results
  • Losartan API is most susceptible to oxidative degradation , followed by acid hydrolysis and photolysis.[5][6][7]

  • Losartan Aldehyde is highly unstable under basic and oxidative conditions . This suggests that if the aldehyde is a process impurity, its levels could increase if the drug product is exposed to oxidative stress, but it may degrade further in an alkaline environment.

  • Losartan Dimer shows the most significant degradation under acidic and thermal stress , which aligns with its known formation pathway.[6][7]

This comparative analysis provides invaluable insight into the chemical liabilities of each molecule, guiding formulation scientists to select excipients that do not exacerbate degradation (e.g., avoiding those with high peroxide values) and to recommend appropriate packaging (e.g., vacuum-sealed blisters with light protection).[9][12]

Conclusion

A comparative stability study, executed through a well-designed forced degradation protocol and analyzed with a validated, stability-indicating HPLC method, is an indispensable tool in pharmaceutical development. It provides a deep understanding of the intrinsic stability of the API and its impurities, revealing their degradation pathways and relative liabilities. This knowledge is not merely academic; it forms the scientific bedrock for developing safe, effective, and stable Losartan drug products that meet stringent global regulatory standards.

References

  • Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar. Available from: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2018). ResearchGate. Available from: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2018). Ingenta Connect. Available from: [Link]

  • The Stability Evaluation of Losartan Potasium Towards The Influence of pH and Light Using High Performance Liquid Chromatography. (2017). International Journal of Applied Pharmaceutics. Available from: [Link]

  • Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. (2023). PubMed. Available from: [Link]

  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. (2022). National Institutes of Health (NIH). Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available from: [Link]

  • Losartan Potassium Tablets - USP-NF. (2011). U.S. Pharmacopeia. Available from: [Link]

  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: Application to pharmaceutical dosage forms. (2022). ResearchGate. Available from: [Link]

  • Losartan Potassium - USP-NF. (2012). U.S. Pharmacopeia. Available from: [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (2010). Asian Journal of Chemistry. Available from: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2021). YouTube. Available from: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. (2006). Therapeutic Goods Administration (TGA), Australia. Available from: [Link]

  • NOTE FOR GUIDANCE ON IMPURITIES TESTING: IMPURITIES IN NEW DRUG SUBSTANCES. (2006). European Medicines Agency (EMA). Available from: [Link]

Sources

A Guide to Inter-Laboratory Comparison of Losartan Impurity B Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods used to quantify Losartan Impurity B. The objective is to ensure the reliability and consistency of analytical data across different laboratories, a critical aspect of pharmaceutical quality control. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Controlling Losartan Impurity B

Losartan is a widely prescribed angiotensin II receptor antagonist used to treat hypertension.[1] Like all pharmaceutical products, its purity is of paramount importance to ensure patient safety and therapeutic efficacy. During the synthesis of Losartan, various process-related impurities and degradation products can emerge. One such critical impurity is Losartan Impurity B, chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.[2][3][4] Regulatory agencies mandate strict control over the levels of such impurities in the final drug substance and product.

An inter-laboratory comparison, also known as a round-robin study, is a powerful tool to assess the proficiency of different laboratories in performing a specific analytical test. It helps to identify potential biases, evaluate the robustness of the analytical method, and ultimately ensures that all testing sites can produce comparable and reliable results.[5][6]

Analytical Methodologies for Losartan Impurity B

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of Losartan and its related substances, including Impurity B.[7][8][9][10] The choice of chromatographic conditions is critical for achieving adequate separation and accurate quantification.

Recommended HPLC Method

A robust reversed-phase HPLC method is recommended for this inter-laboratory study. The following parameters are based on established methods and pharmacopeial guidelines.[11][12]

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for the non-polar nature of Losartan and its impurities.[7][8]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).A gradient is often necessary to achieve optimal separation of all related substances within a reasonable run time.[8][10]
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure.[7][8]
Detection UV at 220 nm or 254 nmLosartan and its impurities have significant UV absorbance at these wavelengths, allowing for sensitive detection.[7][12]
Column Temperature 35 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Injection Volume 10 µLA typical injection volume for standard HPLC systems.[12]

Designing the Inter-Laboratory Comparison Study

A well-designed study is crucial for obtaining meaningful results. The following steps outline a robust protocol for an inter-laboratory comparison of Losartan Impurity B analysis.

Study Coordinator and Participating Laboratories

A central coordinating laboratory should be designated to prepare and distribute the test samples and to collect and analyze the data from all participating laboratories. A minimum of three to five laboratories is recommended to ensure statistical significance.

Test Samples

The coordinating laboratory will prepare two sets of samples:

  • Sample A: A homogenous batch of Losartan Potassium drug substance spiked with a known concentration of Losartan Impurity B (e.g., at the reporting threshold of 0.1%).

  • Sample B: A placebo sample to assess for any potential interferences.

Experimental Protocol

Each participating laboratory must adhere strictly to the provided analytical method and protocol.

Step 1: Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve a suitable amount of Losartan Impurity B reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh a specified amount of the provided Losartan Potassium sample (Sample A) and dissolve it in the mobile phase to achieve a target concentration.

  • Placebo Solution: Prepare the placebo sample (Sample B) in the same manner as the sample solution.

Step 2: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the placebo solution to ensure no interfering peaks are present at the retention time of Losartan Impurity B.

  • Inject the standard solution and the sample solution in triplicate.

Step 3: Data Reporting Each laboratory should report the following data to the coordinating laboratory:

  • Chromatograms for all injections.

  • Peak areas and retention times for Losartan Impurity B in both the standard and sample solutions.

  • The calculated percentage of Losartan Impurity B in the sample.

  • System suitability results.

Workflow of the Inter-Laboratory Study

InterLaboratory_Study_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1, 2, 3...) A Sample Preparation (Spiked Losartan & Placebo) B Distribution of Samples & Protocol to Participants A->B E Receive Samples & Protocol B->E C Data Collection from all Labs D Statistical Analysis & Final Report C->D F Perform HPLC Analysis (as per protocol) E->F G Report Results to Coordinating Lab F->G G->C Chemical_Structures cluster_losartan Losartan cluster_impurity_b Losartan Impurity B Losartan ImpurityB

Caption: Chemical structures of Losartan and Losartan Impurity B.

Conclusion

A well-executed inter-laboratory comparison study is essential for ensuring the consistency and reliability of Losartan Impurity B analysis across different testing sites. By following a standardized protocol and employing a validated HPLC method, pharmaceutical manufacturers can have a high degree of confidence in their quality control data, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Analytical Method Validation & Transfer - QACS Lab. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development | American Pharmaceutical Review. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Available from: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC - Ingenta Connect. Available from: [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline. Available from: [Link]

  • Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - NIH. Available from: [Link]

  • Analytical Method Transfer Best Practices | Contract Pharma. Available from: [Link]

  • Validation & Transfer of Methods for Pharmaceutical Analysis. Available from: [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF - ResearchGate. Available from: [Link]

  • A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • Losartan EP Impurity B | 160514-13-6 - SynZeal. Available from: [Link]

  • Losartan EP Impurity B - Pharmace Research Laboratory. Available from: [Link]

  • USP Monographs: Losartan Potassium - USP29-NF24. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • Comparison of various international guidelines for analytical method validation. Available from: [Link]

  • Losartan Potassium and Hydrochlorothiazide Tablets Type of Posting Revision Bulletin Posting Date 27–May–2016 Official Date - USP-NF. Available from: [Link]

  • Method Validation Guidelines | BioPharm International. Available from: [Link]

  • Losartan EP Impurity B | CAS No - GLP Pharma Standards. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available from: [Link]

  • Losartan Potassium - USP-NF. Available from: [Link]

  • Losartan Potassium Tablets - USP-NF. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Sensitive Determination of Losartan Impurity B: A Comparative Analysis of Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Losartan, an angiotensin II receptor antagonist widely prescribed for hypertension, is no exception. The control of impurities, which can arise during synthesis or degradation, is a critical aspect of quality control and is mandated by global regulatory bodies.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for a key process-related impurity, Losartan Impurity B, with a focus on the limits of detection (LOD) and quantification (LOQ).

Losartan Impurity B, chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, is a significant impurity monitored during the quality control of Losartan potassium.[4] Its effective control requires analytical methods that are not only precise and accurate but also sensitive enough to detect and quantify it at trace levels, in line with the stringent thresholds set by the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent technique for the quantification of Losartan and its related substances. The choice of chromatographic conditions, including the column, mobile phase composition, and detector wavelength, significantly impacts the method's sensitivity. Below is a comparison of a validated HPLC method specifically detailing the LOD and LOQ for Losartan Impurity B.

Impurity NameAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Losartan Impurity BHPLC-UV1.5 ng/mL5.0 ng/mL

This data is derived from a validated, stability-indicating HPLC method designed for the simultaneous determination of Losartan and its eleven related impurities.

Understanding the Causality Behind Experimental Choices

The presented HPLC method's ability to achieve low ng/mL detection and quantification limits for Losartan Impurity B is a direct result of a carefully optimized experimental design. As a senior application scientist, it's crucial to understand the rationale behind these choices.

  • Column Chemistry : The use of an ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 µm) is a strategic choice.[1] C18 (octadecylsilyl) stationary phases are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules, including Losartan and its impurities. The 5 µm particle size provides a good balance between efficiency (peak sharpness) and backpressure, while the 250 mm length allows for sufficient resolution to separate the API from its closely related impurities.

  • Mobile Phase Gradient : A gradient elution program, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed. This is critical for a sample containing compounds with a range of polarities. It allows for the effective elution of more polar impurities early in the run while ensuring that the more hydrophobic compounds, including Losartan itself, are eluted with good peak shape in a reasonable timeframe. The use of 0.1% phosphoric acid in the aqueous phase helps to control the ionization of the acidic tetrazole group present in both Losartan and Impurity B, leading to consistent retention times and improved peak symmetry.

  • Detection Wavelength : The UV detection wavelength is set at 220 nm.[1] This wavelength is chosen to maximize the response for all analytes of interest. While not the wavelength of maximum absorbance for every single compound, it represents a compromise that provides adequate sensitivity for the simultaneous determination of Losartan and its eleven specified impurities, including Impurity B.

Experimental Workflow and the LOD/LOQ Relationship

To provide a clearer picture of the analytical process and the fundamental concepts of LOD and LOQ, the following diagrams have been generated.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh API or Formulation p2 Dissolve in Methanol p1->p2 p3 Sonicate to Dissolution p2->p3 p4 Dilute to Working Concentration p3->p4 h1 Inject Sample onto C18 Column p4->h1 h2 Gradient Elution (Acetonitrile/0.1% Phosphoric Acid) h1->h2 h3 UV Detection at 220 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Quantify Impurity B Against Reference Standard d1->d2

Caption: Experimental workflow for the determination of Losartan Impurity B.

LOD_LOQ concept Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. Signal-to-Noise Ratio (S/N) ≈ 3:1 quantify Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Signal-to-Noise Ratio (S/N) ≈ 10:1 quantify->concept Is always > LOD reporting Reporting Threshold The level above which an impurity must be reported in a regulatory submission. Typically ≥ 0.05% as per ICH Q3A/B. reporting->quantify Must be quantifiable

Caption: Relationship between LOD, LOQ, and regulatory reporting thresholds.

Detailed Experimental Protocol

The following is a step-by-step methodology for the determination of Losartan Impurity B, based on the validated HPLC method cited in this guide.

1. Materials and Reagents

  • Losartan Potassium Reference Standard and Impurity B Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

2. Chromatographic Conditions

  • Instrument : High-Performance Liquid Chromatography system with a gradient pump and UV detector.

  • Column : ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program : A suitable gradient to ensure separation (refer to specific validated methods for the exact gradient table).

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 35 °C.[1]

  • Detection Wavelength : 220 nm.[1]

  • Injection Volume : 10 µL.

3. Preparation of Standard Solutions

  • Stock Standard Solution : Accurately weigh and dissolve an appropriate amount of Losartan Impurity B reference standard in methanol to obtain a known concentration.

  • Working Standard Solutions : Prepare a series of dilutions from the stock solution using methanol to cover the expected range of the impurity, including concentrations at the LOQ level.

4. Preparation of Sample Solution

  • Tablets : Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Losartan Potassium and transfer it to a volumetric flask.

  • Dissolution : Add a suitable amount of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume with methanol.

  • Filtration : Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis and Calculation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to Losartan Impurity B in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of Losartan Impurity B in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Conclusion

The effective control of Losartan Impurity B is a non-negotiable aspect of ensuring the quality and safety of Losartan drug products. As demonstrated, modern HPLC methods offer excellent sensitivity, with LOD and LOQ values in the low ng/mL range, which is well below the typical reporting and identification thresholds set by regulatory bodies like the ICH. The success of these methods lies in the logical and systematic optimization of chromatographic parameters, grounded in the fundamental principles of analytical chemistry. This guide provides the necessary framework for researchers and scientists to understand, compare, and implement robust analytical strategies for the control of this critical impurity.

References

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • LOSARTAN POTASSIUM Losartanum kalicum. European Pharmacopoeia. [Link]

  • Losartan EP Impurity B | 160514-13-6. SynZeal. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Losartan Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the diligent management of chemical impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Losartan Impurity B, a substance related to the widely prescribed antihypertensive drug Losartan, requires careful handling due to its status as a "pharmaceutical related compound of unknown potency"[1]. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals.

Understanding the Hazard: The Precautionary Principle
Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the foundation of selecting appropriate PPE for any laboratory operation[2][3]. For Losartan Impurity B, the following PPE is mandatory to create an effective barrier between the handler and the chemical[4][5].

1. Eye and Face Protection:

  • Primary Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles[1]. Standard safety glasses do not offer sufficient protection from chemical splashes[2].

  • Secondary Protection: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as when handling larger quantities of the substance or its solutions[2][5].

2. Hand Protection:

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact. However, due to the unknown long-term effects of Losartan Impurity B, double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional layer of protection[2].

  • Glove Inspection and Use: Gloves must be inspected for any signs of degradation or puncture before each use. They should be removed immediately if contact with the chemical is suspected, followed by thorough hand washing before donning a new pair[1].

3. Body Protection:

  • Laboratory Coat: A clean, buttoned lab coat is essential to protect skin and personal clothing from contamination[5]. Fire-resistant lab coats are recommended if flammable solvents are being used in the process[5].

  • Additional Protection: For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

4. Respiratory Protection:

  • Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood. All handling of powdered Losartan Impurity B should be conducted within a fume hood to minimize inhalation exposure.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions and should be determined by a qualified safety professional.

PPE Component Specification Rationale
Eye Protection Tightly fitting safety goggles (EN 166/NIOSH approved)Protects against chemical splashes and airborne particles.[1][2]
Face Protection Face shield (worn with goggles)Provides an additional layer of protection against splashes.[2][5]
Hand Protection Double-layered nitrile glovesMinimizes risk of dermal exposure to a compound of unknown potency.[2]
Body Protection Lab coat (fire-resistant if applicable), chemical-resistant apronProtects skin and clothing from contamination.[5]
Respiratory Chemical fume hood (primary), NIOSH-approved respirator (secondary)Minimizes inhalation of airborne particles.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Experimental Workflow for Handling Losartan Impurity B

The following diagram outlines the critical steps and safety considerations for handling Losartan Impurity B in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, etc.) hazardous_container Designated Hazardous Waste Container solid_waste->hazardous_container liquid_waste Unused Solutions liquid_waste->hazardous_container licensed_facility Licensed Waste Disposal Facility hazardous_container->licensed_facility RCRA & EPA Compliant

Caption: A diagram showing the proper waste stream for materials contaminated with Losartan Impurity B.

By adhering to these stringent PPE, operational, and disposal protocols, researchers can safely handle Losartan Impurity B, ensuring both personal safety and environmental protection.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Vertex AI Search.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • How to Dispose of Pharmaceutical Waste and Meet Regul
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • MATERIAL SAFETY DATA SHEETS LOSARTAN EP IMPURITY B.
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.